molecular formula C8H8BrNO2 B3032079 4-Bromo-1-ethyl-2-nitrobenzene CAS No. 10342-66-2

4-Bromo-1-ethyl-2-nitrobenzene

Cat. No.: B3032079
CAS No.: 10342-66-2
M. Wt: 230.06 g/mol
InChI Key: YFEUEACCUDZRPY-UHFFFAOYSA-N
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Description

4-Bromo-1-ethyl-2-nitrobenzene is a useful research compound. Its molecular formula is C8H8BrNO2 and its molecular weight is 230.06 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-1-ethyl-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-2-6-3-4-7(9)5-8(6)10(11)12/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFEUEACCUDZRPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50428795
Record name 4-bromo-1-ethyl-2-nitrobenzene
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Molecular Weight

230.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10342-66-2
Record name 4-Bromo-1-ethyl-2-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10342-66-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-bromo-1-ethyl-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: Strategic Importance in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Bromo-1-ethyl-2-nitrobenzene

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. Intended for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document delves into the compound's properties, synthesis, and applications, grounded in established scientific principles and methodologies.

This compound (CAS No. 10342-66-2) is an aromatic organic compound characterized by a benzene ring substituted with a bromine atom, an ethyl group, and a nitro group.[1][2] Its strategic value in organic synthesis stems from the unique reactivity conferred by these functional groups. The nitro group, being a strong electron-withdrawing group, influences the regioselectivity of further electrophilic substitution reactions and can be readily reduced to an amine, a crucial functional group in many active pharmaceutical ingredients (APIs).[1][3] The bromine atom serves as a versatile handle for introducing further molecular complexity through various cross-coupling reactions (e.g., Suzuki, Heck) or nucleophilic substitutions.[3] This dual functionality makes this compound a valuable building block in the multi-step synthesis of complex target molecules, particularly within the pharmaceutical and agrochemical industries.[1][4]

Physicochemical and Structural Properties

The compound's physical and chemical characteristics are fundamental to its handling, reactivity, and analytical identification. It typically presents as a yellow to brown solid or liquid at room temperature and is sparingly soluble in water but shows good solubility in common organic solvents.[1]

PropertyValueSource(s)
CAS Number 10342-66-2[1][5][6]
Molecular Formula C₈H₈BrNO₂[1][5]
Molecular Weight 230.06 g/mol [4][5]
Appearance Yellow to brown solid / Light yellow powder[1][7]
IUPAC Name This compound[2]
Synonyms p-Bromo-o-nitroethylbenzene, 5-Bromo-2-ethyl-1-nitrobenzene[1]
SMILES CCC1=C(C=C(C=C1)Br)[O-][2]
InChI Key YFEUEACCUDZRPY-UHFFFAOYSA-N[1][6]
Topological Polar Surface Area (TPSA) 45.8 Ų
logP 2.9197[5]

Synthesis Protocol: Electrophilic Aromatic Substitution

The synthesis of this compound is typically achieved through the electrophilic bromination of a suitable precursor. A common and efficient method involves the bromination of 2-ethylnitrobenzene.

Synthesis Workflow Diagram

The logical flow of the synthesis from starting materials to the final purified product is outlined below.

Synthesis_Workflow Start Starting Materials: - 2-ethylnitrobenzene - N-Bromosuccinimide (NBS) - Dichloromethane (DCM) Reaction Electrophilic Bromination Heat to reflux for 2 hours Start->Reaction Combine in reaction flask Quench Reaction Quenching Add saturated sodium sulfite solution Reaction->Quench Control temperature to 25±5°C Workup Work-up & Recrystallization Add n-heptane Quench->Workup Terminate reaction Product Final Product: This compound Workup->Product Purify

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Methodology

This protocol is adapted from established procedures for the bromination of activated aromatic rings.[8]

Materials:

  • 2-ethylnitrobenzene (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.0 eq)

  • Dichloromethane (DCM)

  • Saturated sodium sulfite solution

  • n-heptane

Procedure:

  • Reaction Setup: In a 3L reaction flask equipped with a reflux condenser and magnetic stirrer, charge 1.1L of dichloromethane and 212g (1.4 mol) of 2-ethylnitrobenzene.

  • Initiation: Heat the mixture to reflux.

  • Bromination: Once refluxing, add 250g (1.4 mol) of N-Bromosuccinimide (NBS) in batches. The use of NBS is a critical choice; it serves as a safer and more manageable source of electrophilic bromine compared to liquid Br₂. The succinimide byproduct is also easily removed during work-up.

  • Reaction Monitoring: Maintain the reaction at reflux for 2 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the consumption of the starting material.

  • Quenching: After the reaction is complete, cool the flask and control the internal temperature at 25±5°C. Carefully add 1.27 kg of saturated sodium sulfite solution dropwise. This step is crucial to neutralize and remove any unreacted bromine and acidic byproducts.[8]

  • Purification: Following the quenching, add 0.72 kg of n-heptane to the mixture to induce recrystallization of the product. The choice of n-heptane as an anti-solvent is based on the high solubility of the product in the DCM/water mixture and its poor solubility in heptane, allowing for efficient precipitation.

  • Isolation: Filter the resulting solid, wash with a small amount of cold n-heptane, and dry under vacuum to yield the final product, 2-ethyl-5-bromonitrobenzene (an isomer and common synonym for this compound).[8] A molar yield of approximately 90% can be expected with this method.[8]

Core Applications in Research and Development

The utility of this compound is primarily as a molecular scaffold in the synthesis of more complex, high-value chemicals.

  • Pharmaceutical Synthesis: It is a key intermediate for building molecules with potential biological activity. The nitro group can be reduced to an aniline, which is then available for amide bond formation, diazotization, or other transformations common in API synthesis. The bromo-substituent allows for the introduction of aryl, heteroaryl, or vinyl groups via metal-catalyzed cross-coupling reactions, enabling the exploration of a wide chemical space for drug discovery.[3][4]

  • Agrochemical Development: Similar to pharmaceuticals, this compound is used in the synthesis of novel pesticides and herbicides.[4] The specific arrangement of substituents can be modified to fine-tune the biological activity and selectivity of crop protection agents.[3]

  • Material Science: The compound finds applications in the synthesis of specialty chemicals and materials where specific electronic or photophysical properties are desired.[4]

Safety, Handling, and Disposal

As with all nitroaromatic and halogenated compounds, this compound must be handled with appropriate precautions.

  • Hazards: The compound is classified as harmful if swallowed and causes skin and serious eye irritation.[7][9] It may also cause respiratory irritation.[7] Aromatic nitro compounds can have explosive tendencies under certain conditions, particularly in the presence of strong bases.[10]

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9][11]

  • Handling: Avoid formation of dust and aerosols. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[7][9]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, protected from light.[7]

  • Disposal: Dispose of this material as hazardous waste in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service. Do not let the product enter drains.[7][9]

References

  • CymitQuimica. (n.d.). CAS 10342-66-2: this compound.
  • ChemScene. (n.d.). 10342-66-2 | this compound.
  • Smolecule. (2024, April 14). Buy 4-Bromo-2-ethyl-1-nitrobenzene | 148582-37-0.
  • Guidechem. (n.d.). This compound 10342-66-2 wiki.
  • ChemicalBook. (n.d.). This compound synthesis.
  • CymitQuimica. (n.d.). This compound.
  • PubChem. (n.d.). This compound | C8H8BrNO2 | CID 7566996.
  • ACS Publications. (2016, August 9). Design and Synthesis of a 4-Nitrobromobenzene Derivative....
  • ChemicalBook. (n.d.). This compound | 10342-66-2.
  • C/D/N Isotopes, Inc. (2015).
  • Thermo Fisher Scientific. (2025, September 15). 1-(2-Bromoethyl)
  • ChemShuttle. (n.d.). This compound.
  • Fisher Scientific. (2021, December 25). SAFETY DATA SHEET: 4-Bromo-1-fluoro-2-nitrobenzene.
  • Phionike. (n.d.). Understanding the Applications of 1-Bromo-4-nitrobenzene in Chemical Synthesis.
  • Organic Syntheses. (n.d.). m-BROMONITROBENZENE.
  • NOAA. (n.d.). NITROBROMOBENZENE - CAMEO Chemicals.
  • Chem-Impex. (n.d.). 4-Bromo-2-methyl-1-nitrobenzene.
  • PubChem. (n.d.). 4-Bromo-2-ethyl-1-nitrobenzene | C8H8BrNO2 | CID 22708654.

Sources

"4-Bromo-1-ethyl-2-nitrobenzene" molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Weight of 4-Bromo-1-ethyl-2-nitrobenzene

Introduction: Beyond a Simple Number

For the discerning researcher, scientist, or drug development professional, the molecular weight of a compound is more than a mere value; it is a cornerstone of empirical formula validation, reaction stoichiometry, and analytical characterization. This guide delves into the molecular weight of this compound (CAS No: 10342-66-2), a critical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] We will move beyond the superficial to explore the nuances between average molecular weight and monoisotopic mass, the principles behind their calculation, and their practical implications in a research and development setting.

Part 1: Deconstructing Molecular Weight - A Foundational Perspective

Understanding the molecular weight of this compound begins with its verified molecular formula: C₈H₈BrNO₂ .[3][4][5][6] From this formula, two critical mass values are derived, each with a distinct and vital application in scientific workflows.

Average Molecular Weight (Molar Mass)

The average molecular weight, often used interchangeably with molar mass, is the weighted average of the masses of all naturally occurring isotopes of the elements within the molecule. This is the value used for macroscopic applications, such as preparing solutions or calculating reagent quantities for a chemical reaction.

Causality of Calculation: The calculation is a summation of the standard atomic weights of the constituent atoms, as published by IUPAC.

  • Carbon (C): 8 atoms × 12.011 u = 96.088 u

  • Hydrogen (H): 8 atoms × 1.008 u = 8.064 u

  • Bromine (Br): 1 atom × 79.904 u = 79.904 u

  • Nitrogen (N): 1 atom × 14.007 u = 14.007 u

  • Oxygen (O): 2 atoms × 15.999 u = 31.998 u

Summation: 96.088 + 8.064 + 79.904 + 14.007 + 31.998 = 230.061 u

This calculated value, typically rounded to 230.06 g/mol , is the workhorse for stoichiometric calculations in the synthesis lab.[4][5][7]

Monoisotopic Mass

In contrast, monoisotopic mass is the mass of a molecule calculated using the exact mass of the most abundant stable isotope of each element. This value is paramount in high-resolution mass spectrometry (HRMS), a technique fundamental to confirming the identity and purity of a synthesized compound.

Causality of Calculation: This calculation demands precision, using the masses of the principal isotopes.

  • Carbon (¹²C): 8 atoms × 12.00000 u = 96.00000 u

  • Hydrogen (¹H): 8 atoms × 1.00783 u = 8.06264 u

  • Bromine (⁷⁹Br): 1 atom × 78.91834 u = 78.91834 u

  • Nitrogen (¹⁴N): 1 atom × 14.00307 u = 14.00307 u

  • Oxygen (¹⁶O): 2 atoms × 15.99491 u = 31.98982 u

Summation: 96.00000 + 8.06264 + 78.91834 + 14.00307 + 31.98982 = 228.97387 u

This value, reported as 228.97384 Da , is what a researcher would expect to observe as the molecular ion peak in an HRMS spectrum, providing unambiguous confirmation of the elemental composition.[3][6]

Part 2: Physicochemical Data Summary

For ease of reference, the core quantitative data for this compound are summarized below. This information is critical for experimental design, from solubility tests to purification strategies.

PropertyValueSource(s)
CAS Number 10342-66-2[3][4][5][6]
Molecular Formula C₈H₈BrNO₂[3][4][5][6]
Average Molecular Weight 230.06 g/mol [4][5][6][7]
Monoisotopic Mass 228.97384 Da[3][6]
Topological Polar Surface Area 45.8 Ų[3][6]
Hydrogen Bond Acceptor Count 2[3][6]
Appearance Typically a yellow to brown solid or liquid[1]
Solubility Sparingly soluble in water, more soluble in organic solvents[1]
Storage Temperature 2-8°C, protected from light[3]

Part 3: Molecular Structure and Visualization

The precise arrangement of atoms dictates the molecule's reactivity and physicochemical properties. The IUPAC name, this compound, defines this structure.[6]

4_Bromo_1_ethyl_2_nitrobenzene cluster_benzene cluster_ethyl cluster_nitro C1 C C2 C C1->C2 center C1->center C_ethyl1 CH₂ C1->C_ethyl1 C3 C C2->C3 C2->center N1 N C2->N1 C4 C C3->C4 C3->center C5 C C4->C5 C4->center Br1 Br C4->Br1 C6 C C5->C6 C5->center C6->C1 C6->center C_ethyl2 CH₃ C_ethyl1->C_ethyl2 O1 O N1->O1 O2 O N1->O2

Caption: Molecular structure of this compound.

Part 4: Experimental Workflow for Identity Confirmation

Protocol: High-Resolution Mass Spectrometry (HRMS) for Formula Verification

This protocol describes a self-validating system for confirming the elemental composition of this compound, directly verifying its calculated monoisotopic mass.

  • Sample Preparation (Causality: Ensure accurate measurement and prevent instrument contamination):

    • Accurately weigh approximately 1 mg of the synthesized compound.

    • Dissolve in 1 mL of a high-purity solvent (e.g., acetonitrile or methanol). The choice of solvent is critical to ensure complete dissolution and compatibility with the ionization source.

    • Perform a serial dilution to a final concentration of ~1 µg/mL. This prevents detector saturation and ion suppression effects.

  • Instrumentation and Ionization (Causality: Achieve sensitive and accurate mass measurement):

    • Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer, capable of mass accuracy < 5 ppm.

    • Employ Electrospray Ionization (ESI) in positive ion mode. ESI is a soft ionization technique that minimizes fragmentation, allowing for clear observation of the molecular ion.

    • Infuse the sample directly or via liquid chromatography (LC) into the ESI source.

  • Data Acquisition and Analysis (Causality: Validate against theoretical values):

    • Acquire the full scan mass spectrum over a range of m/z 100-500.

    • Identify the molecular ion peak. Due to the isotopic signature of Bromine (⁷⁹Br and ⁸¹Br have ~50:50 natural abundance), expect to see two peaks of nearly equal intensity separated by ~2 Da. The primary peak should correspond to the [M+H]⁺ or M⁺· ion of the ⁷⁹Br-containing molecule.

    • Compare the experimentally observed m/z value of the primary peak with the theoretical monoisotopic mass (228.97384 Da).

    • Trustworthiness Check: A mass error of less than 5 ppm between the observed and theoretical values provides high confidence in the assigned elemental formula, C₈H₈BrNO₂.

Part 5: Synthesis and Safety Considerations

Synthesis Overview

This compound is typically synthesized via electrophilic aromatic substitution. One common route involves the bromination of o-ethylnitrobenzene using N-bromosuccinimide (NBS) in a suitable solvent like dichloromethane.[4] Precise control of reaction conditions is essential to achieve the desired regiochemistry and yield.[4]

Safety and Handling

As with many nitroaromatic and brominated compounds, this compound requires careful handling.

  • Hazards: It is classified as harmful if swallowed and causes skin and serious eye irritation.[8] It may also cause respiratory irritation.[8][9]

  • Handling: Always handle in a well-ventilated area or chemical fume hood.[10][11] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[11][12]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.[10][11]

Conclusion

The molecular weight of this compound is a multi-faceted parameter that is fundamental to its use in research and drug development. A comprehensive understanding, distinguishing between the average molecular weight (230.06 g/mol ) for stoichiometry and the monoisotopic mass (228.97384 Da) for analytical verification, is crucial for scientific rigor. This guide provides the foundational knowledge, practical data, and experimental context required by professionals to utilize this important chemical intermediate with precision and confidence.

References

  • PubChem. 4-Bromo-2-ethyl-1-nitrobenzene. [Link]

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  • Thermo Fisher Scientific. SAFETY DATA SHEET: 1-(2-Bromoethyl)-4-nitrobenzene. [Link]

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An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-1-ethyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Bromo-1-ethyl-2-nitrobenzene, with the CAS Registry Number 10342-66-2, is an aromatic organic compound of significant interest in synthetic chemistry.[1] Its molecular structure, featuring a benzene ring substituted with a bromine atom, an ethyl group, and a nitro group, makes it a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[2] The interplay of these functional groups dictates its physical and chemical properties, influencing its reactivity, solubility, and behavior in various analytical and preparative procedures. This guide provides a comprehensive overview of the physical properties of this compound, offering both established data and field-proven methodologies for its characterization. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's physicochemical profile.

Molecular Structure and its Influence on Physical Properties

The arrangement of the substituents on the benzene ring is crucial in determining the overall properties of this compound. The nitro group is a strong electron-withdrawing group, which significantly influences the electronic environment of the aromatic ring.[2] The bromine atom, a halogen, also contributes to the electrophilicity of the molecule.[2] The ethyl group, being an alkyl substituent, has a modest electron-donating effect. This combination of functional groups results in a molecule with a significant dipole moment, impacting its melting point, boiling point, and solubility.

Diagram: Structural Influences on Physicochemical Properties

G cluster_structure Molecular Structure This compound cluster_properties Physicochemical Properties Structure C₈H₈BrNO₂ Nitro Nitro Group (-NO₂) (Electron-Withdrawing) Structure->Nitro influences Bromo Bromo Group (-Br) (Electronegative) Structure->Bromo influences Ethyl Ethyl Group (-C₂H₅) (Electron-Donating) Structure->Ethyl influences Polarity Polarity/Dipole Moment Nitro->Polarity increases Bromo->Polarity increases Ethyl->Polarity modifies MP Melting Point BP Boiling Point Solubility Solubility Polarity->MP affects Polarity->BP affects Polarity->Solubility governs

Caption: Interplay of functional groups in this compound and their impact on key physical properties.

Core Physical Properties

A precise understanding of the physical properties of a compound is fundamental for its application in research and development. While extensive experimental data for this compound is not widely published, the available information and computed data provide a solid foundation for its characterization.

PropertyValue/DescriptionSource
Molecular Formula C₈H₈BrNO₂[1][3]
Molecular Weight 230.06 g/mol [3]
Appearance Yellow to brown solid at room temperature.[2]
Melting Point Not experimentally determined in available literature. As a solid at room temperature, the melting point is >25 °C.[2]
Boiling Point Not experimentally determined in available literature.
Density Not experimentally determined in available literature.
Solubility Sparingly soluble in water; more soluble in organic solvents.[2]

Note on Data Availability: It is crucial to note the distinction between experimentally determined and computationally predicted data. While computational models provide valuable estimates, experimental verification remains the gold standard for establishing definitive physical properties. The lack of readily available experimental data for the melting and boiling points of this specific isomer highlights the importance of the experimental protocols detailed in the subsequent section.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of organic compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with their chemical shifts influenced by the electron-withdrawing nitro group and the bromine atom. The ethyl group will exhibit a characteristic quartet and triplet pattern.

    • ¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon atoms attached to the nitro group and bromine will be significantly deshielded, appearing at higher chemical shifts.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • The FTIR spectrum will be characterized by strong absorption bands corresponding to the nitro group (typically around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹ for asymmetric and symmetric stretching, respectively). Aromatic C-H and C=C stretching vibrations will also be prominent. The C-Br stretching frequency is expected in the fingerprint region.

Experimental Protocols for Physical Property Determination

The following protocols are provided as standardized methods for the experimental determination of the key physical properties of this compound and similar organic compounds.

Protocol 1: Melting Point Determination

Rationale: The melting point is a critical indicator of a compound's purity. A sharp melting range (typically 0.5-1 °C) is indicative of a pure substance, while impurities tend to depress and broaden the melting range.

Methodology:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

  • Heating: The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has liquefied (completion of melting) are recorded. This range is the melting point of the sample.

Diagram: Melting Point Determination Workflow

G Start Start SamplePrep Prepare Sample (Dry, Powdered, in Capillary) Start->SamplePrep Apparatus Setup Melting Point Apparatus SamplePrep->Apparatus Heating Heat Slowly (1-2 °C/min) Apparatus->Heating Observe Observe Melting Heating->Observe Record Record Temperature Range Observe->Record End End Record->End

Caption: Standard workflow for the experimental determination of a compound's melting point.

Protocol 2: Boiling Point Determination

Rationale: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. It is a characteristic physical property that is sensitive to changes in pressure.

Methodology (Thiele Tube Method):

  • Sample Preparation: A small volume (a few milliliters) of liquid this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed within the test tube.

  • Apparatus Setup: The test tube is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point oil.

  • Heating: The side arm of the Thiele tube is gently heated, leading to the circulation of the oil and uniform heating of the sample.

  • Observation: As the temperature rises, a steady stream of bubbles will emerge from the open end of the inverted capillary tube. The heating is then discontinued.

  • Measurement: The temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point.

Conclusion

This compound is a valuable chemical intermediate whose physical properties are a direct consequence of its molecular structure. While comprehensive experimental data for this specific isomer is not widely available in the public domain, this guide provides a robust framework for its characterization. The provided protocols for determining its melting and boiling points, along with an understanding of its expected spectroscopic features, equip researchers and drug development professionals with the necessary tools to confidently handle and characterize this compound. The synthesis and full characterization of this compound in a peer-reviewed publication would be a valuable contribution to the chemical literature.

References

  • ACS Publications. Design and Synthesis of a 4-Nitrobromobenzene Derivative Bearing an Ethylene Glycol Tetraacetic Acid Unit for a New Generation of Caged Calcium Compounds with Two-Photon Absorption Properties in the Near-IR Region and Their Application in Vivo. [Link]

Sources

Navigating the Solubility Landscape of 4-Bromo-1-ethyl-2-nitrobenzene: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Bromo-1-ethyl-2-nitrobenzene, a key intermediate in pharmaceutical and agrochemical synthesis. Due to the scarcity of publicly available quantitative solubility data, this document synthesizes qualitative information, predictive insights based on structural analogy, and a robust, field-proven experimental protocol for the precise determination of its solubility in various organic solvents. This guide is intended to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this compound in their research and development endeavors.

Introduction: Understanding the Physicochemical Profile

This compound is an aromatic organic compound characterized by a benzene ring substituted with a bromine atom, an ethyl group, and a nitro group.[1] Its molecular structure dictates its physicochemical properties, including solubility, which is a critical parameter in drug development, influencing everything from reaction kinetics to purification and formulation. The presence of the electron-withdrawing nitro group and the halogen atom, coupled with the nonpolar ethyl group, results in a molecule with limited aqueous solubility and a preference for organic solvents.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 10342-66-2
Molecular Formula C₈H₈BrNO₂
Molecular Weight 230.06 g/mol
Appearance Typically a yellow to brown solid
Predicted Water Solubility Sparingly soluble

Solubility Profile: Insights from Structural Analogs

  • 1-Bromo-2-nitrobenzene : This analog, lacking the ethyl group, is reported to be sparingly soluble in water but more soluble in organic solvents such as acetone, benzene, toluene, and chloroform.[2]

  • 1-Bromo-4-ethylbenzene : This compound, without the nitro group, exhibits low solubility in water but is miscible with most organic solvents like ethanol, ether, and acetone.[3][4]

  • Nitrobenzene : The parent compound without the bromo and ethyl groups is slightly soluble in water but is freely soluble in ethanol, diethyl ether, acetone, and benzene.[5][6]

Based on these analogs, it is reasonable to predict that this compound will exhibit poor solubility in water and good to excellent solubility in a range of common organic solvents. The presence of the polar nitro group may afford slightly better solubility in polar organic solvents compared to its non-nitrated counterpart, while the ethyl group and the benzene ring contribute to its overall lipophilicity.

Table 2: Predicted Qualitative Solubility of this compound in Common Solvents

SolventPredicted SolubilityRationale
WaterVery LowThe hydrophobic benzene ring, ethyl group, and bromine atom dominate the molecule's character.
Methanol / EthanolSolubleThe polarity of the alcohol can interact with the nitro group, while the alkyl chain can solvate the rest of the molecule.
AcetoneSolubleA polar aprotic solvent capable of dissolving a wide range of organic compounds.
DichloromethaneSolubleA common solvent for organic synthesis and purification.
ChloroformSolubleSimilar to dichloromethane, it is a good solvent for many aromatic compounds.
TolueneSolubleA nonpolar aromatic solvent that should readily dissolve the compound due to structural similarities.
HexaneSparingly SolubleA nonpolar aliphatic solvent that may have limited ability to dissolve the more polar aspects of the molecule.

Experimental Determination of Solubility: A Validated Protocol

To obtain precise and reliable solubility data, an experimental approach is essential. The isothermal shake-flask method is the "gold standard" for determining the thermodynamic solubility of a compound.[7] This method involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.

Causality Behind Experimental Choices

The choice of the isothermal shake-flask method is deliberate. It allows for the determination of thermodynamic equilibrium solubility, which is a true measure of a compound's solubility at a given temperature and is crucial for applications in drug formulation and development.[7][8] The extended equilibration time ensures that the solvent is fully saturated with the solute, providing a reproducible and accurate measurement.

Step-by-Step Experimental Protocol
  • Preparation of Materials :

    • Accurately weigh a sample of this compound.

    • Select a range of high-purity organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, toluene, hexane).

    • Use calibrated analytical balances and volumetric glassware.

  • Sample Preparation :

    • Add an excess amount of this compound to a series of screw-capped vials. The presence of undissolved solid is crucial to ensure saturation.[1]

    • Add a precise volume of the chosen solvent to each vial.

  • Equilibration :

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant-temperature shaker bath (e.g., set to 25 °C).

    • Agitate the vials for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[8][9]

  • Sample Analysis :

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

    • Dilute the filtered solution with a known volume of a suitable solvent for analysis.

  • Quantification :

    • Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solubility.

  • Data Reporting :

    • Express the solubility in appropriate units, such as g/100 mL or mol/L.

    • Repeat the experiment at different temperatures if temperature-dependent solubility data is required.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_solid Weigh Excess Solid mix Combine Solid and Solvent prep_solid->mix prep_solvent Measure Solvent Volume prep_solvent->mix shake Agitate at Constant Temp (24-72h) mix->shake settle Settle Excess Solid shake->settle filter Filter Supernatant settle->filter dilute Dilute Sample filter->dilute quantify Quantify by HPLC dilute->quantify result Solubility Data (g/100mL or mol/L) quantify->result Calculate Solubility

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound, as a brominated and nitrated aromatic compound, requires careful handling.

  • Hazard Identification : Nitroaromatic compounds are often toxic and can be harmful if inhaled, ingested, or absorbed through the skin.[10][11] Brominated compounds can also pose health risks.[12][13]

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation : Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

  • Storage : Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.

  • Disposal : Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

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"4-Bromo-1-ethyl-2-nitrobenzene" spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Bromo-1-ethyl-2-nitrobenzene

Introduction

This compound is a substituted aromatic compound with the molecular formula C₈H₈BrNO₂ and a molecular weight of approximately 230.06 g/mol .[1] As a polysubstituted benzene derivative, its structural elucidation relies heavily on a combination of modern spectroscopic techniques. The strategic placement of the bromo, ethyl, and nitro groups on the benzene ring creates a unique electronic environment, resulting in a distinct spectroscopic fingerprint.

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data expected for this compound. The content herein is synthesized from established spectroscopic principles and is intended for researchers, chemists, and drug development professionals who require a deep understanding of how to characterize such molecules. We will not only present the data but also delve into the causal relationships that govern the observed spectral features, thereby providing a framework for the analysis of related compounds.

Molecular Structure and Atom Numbering

For clarity throughout this guide, the atoms of this compound are numbered as shown in the diagram below. This convention will be used for all spectroscopic assignments.

Caption: Structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis of chemical shifts, integration, and coupling patterns provides unambiguous evidence for the connectivity of atoms.

¹H NMR Spectroscopy Analysis

The proton NMR spectrum is dictated by the electronic environment of the hydrogen atoms. In this compound, the protons can be categorized into two regions: the aromatic region and the aliphatic region.

  • Aromatic Region (δ 7.0 - 8.5 ppm): The benzene ring has three protons. Their chemical shifts are strongly influenced by the substituents. The nitro group (-NO₂) is a powerful electron-withdrawing group, which significantly deshields protons at the ortho and para positions.[2] The bromine atom is weakly deactivating, while the ethyl group is a weak electron-donating group.

    • H-3: This proton is ortho to the strong electron-withdrawing nitro group, placing it furthest downfield. It is coupled to H-5 (a small meta coupling, J ≈ 2-3 Hz), appearing as a doublet.

    • H-5: This proton is ortho to the bromine atom and meta to the nitro group. It experiences coupling from H-6 (ortho coupling, J ≈ 7-10 Hz) and H-3 (meta coupling, J ≈ 2-3 Hz), and should appear as a doublet of doublets.[3]

    • H-6: This proton is ortho to the ethyl group and meta to the nitro group. It is coupled to H-5 (ortho coupling, J ≈ 7-10 Hz), resulting in a doublet. Its chemical shift will be the most upfield of the aromatic protons due to the influence of the adjacent electron-donating ethyl group.

  • Aliphatic Region (δ 1.0 - 3.0 ppm): This region contains the signals from the ethyl group.

    • H-7 (Benzylic CH₂): These two protons are on the carbon directly attached to the aromatic ring, known as the benzylic position.[4] They are deshielded by the ring current and will appear as a quartet due to coupling with the three H-8 methyl protons (³J ≈ 7 Hz).

    • H-8 (CH₃): These three protons are adjacent to the CH₂ group and will appear as a triplet (³J ≈ 7 Hz).

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum will show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. Aromatic carbons typically resonate between 120-150 ppm.[4] The chemical shifts are heavily influenced by the electronic effects of the substituents.[5][6][7]

  • Ipso-Carbons: The carbons directly attached to substituents (ipso-carbons) show significant shifts. C-2 (attached to -NO₂) will be highly deshielded, as will C-4 (attached to -Br), though the halogen effect can be complex.[8] C-1 (attached to the ethyl group) will also show a characteristic shift.

  • Aromatic CH Carbons: The remaining three aromatic carbons (C-3, C-5, C-6) will have shifts influenced by their proximity to the various substituents. The electron-withdrawing nitro group deshields the ortho (C-3) and para (C-5) carbons relative to benzene.[5][6]

  • Aliphatic Carbons: C-7 (benzylic CH₂) and C-8 (CH₃) will appear in the upfield region of the spectrum.

Predicted NMR Data Summary
Atom¹H Chemical Shift (δ, ppm)¹H Multiplicity¹³C Chemical Shift (δ, ppm)
C1--~140-145
C2--~148-152
C3~8.0-8.2d~125-130
C4--~118-122
C5~7.6-7.8dd~135-140
C6~7.3-7.5d~128-133
C7~2.7-2.9q~25-30
C8~1.2-1.4t~13-16

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

  • N-O Stretching: The most characteristic peaks for this molecule will be from the nitro group. Nitroaromatic compounds exhibit two strong absorption bands: an asymmetric stretch typically between 1550-1475 cm⁻¹ and a symmetric stretch between 1360-1290 cm⁻¹.[9][10]

  • Aromatic C-H and C=C Stretching: The presence of the benzene ring will be confirmed by several absorptions. Aromatic C-H stretching vibrations appear at wavenumbers just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[11] Carbon-carbon stretching vibrations within the ring occur in the 1600-1400 cm⁻¹ region.[12]

  • Aliphatic C-H Stretching: The ethyl group will produce C-H stretching bands in the 3000-2850 cm⁻¹ range.[10]

  • C-Br Stretching: The carbon-bromine bond vibration is found in the fingerprint region of the spectrum, typically between 690-515 cm⁻¹.[12][13]

Predicted IR Absorption Data Summary
Wavenumber (cm⁻¹)Functional GroupVibration TypeIntensity
3100-3000Aromatic C-HStretchMedium
3000-2850Alkyl C-HStretchMedium
1600-1450Aromatic C=CRing StretchMedium-Weak
1550-1475Nitro (-NO₂)Asymmetric StretchStrong
1360-1290Nitro (-NO₂)Symmetric StretchStrong
690-515C-BrStretchMedium-Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure. Under Electron Ionization (EI), the molecule is ionized to form a molecular ion (M⁺•), which then fragments into smaller, characteristic ions.

  • Molecular Ion (M⁺•): The molecular weight is ~230 g/mol . A key feature will be the isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the mass spectrum will show two peaks of almost equal intensity for the molecular ion: one at m/z 229 (for C₈H₈⁷⁹BrNO₂) and another at m/z 231 (for C₈H₈⁸¹BrNO₂). This M/M+2 pattern is a definitive indicator of a single bromine atom.

  • Key Fragmentation Pathways: Nitroaromatic compounds exhibit characteristic fragmentation patterns, often involving the loss of the nitro group constituents.[14][15]

    • Loss of NO₂: A primary fragmentation pathway is the loss of a nitro radical (•NO₂, 46 Da), leading to an ion at m/z 183/185.

    • Loss of NO: Loss of a nitric oxide radical (•NO, 30 Da) is also common, yielding an ion at m/z 199/201.[15]

    • Loss of Ethyl/Methyl Groups: Benzylic cleavage is favorable. The loss of a methyl radical (•CH₃, 15 Da) from the ethyl group would result in a stable benzylic cation at m/z 214/216.

    • Loss of Ethene: A McLafferty-type rearrangement could lead to the loss of ethene (C₂H₄, 28 Da), resulting in an ion at m/z 201/203.

Predicted Mass Spectrometry Fragmentation

G M [M]⁺• m/z 229/231 F1 [M - NO₂]⁺ m/z 183/185 M->F1 - •NO₂ F2 [M - NO]⁺• m/z 199/201 M->F2 - •NO F3 [M - CH₃]⁺ m/z 214/216 M->F3 - •CH₃ F4 [M - C₂H₄]⁺• m/z 201/203 M->F4 - C₂H₄

Caption: Predicted EI-MS fragmentation pathways for this compound.

Predicted Major Fragments Summary
m/z (⁷⁹Br/⁸¹Br)Proposed FragmentNeutral Loss
229/231[C₈H₈BrNO₂]⁺•Molecular Ion (M⁺•)
214/216[C₇H₅BrNO₂]⁺•CH₃
199/201[C₈H₈BrO]⁺••NO
183/185[C₈H₈Br]⁺•NO₂

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, standardized experimental procedures must be followed.

Protocol 1: NMR Spectroscopy Acquisition
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A longer acquisition time and more scans will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift scale using the TMS signal. Integrate the ¹H NMR signals.

Protocol 2: FT-IR Spectroscopy Acquisition (ATR Method)
  • Background Spectrum: Clean the attenuated total reflectance (ATR) crystal (e.g., diamond or germanium) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum.

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Acquisition: Apply pressure to ensure good contact and collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Protocol 3: Mass Spectrometry Acquisition (EI-GC/MS)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

  • GC Method: Inject a small volume (e.g., 1 µL) into a gas chromatograph (GC) equipped with a suitable capillary column (e.g., DB-5ms). Use a temperature program to separate the compound from any impurities. Helium is typically used as the carrier gas.

  • MS Method: The eluent from the GC is directed into the ion source of the mass spectrometer, typically operating in electron ionization (EI) mode at 70 eV.

  • Data Acquisition: Scan a mass range (e.g., m/z 40-400) to detect the molecular ion and all relevant fragment ions.

  • Data Analysis: Analyze the mass spectrum corresponding to the GC peak of the target compound.

Conclusion

The structural characterization of this compound is readily achieved through a synergistic application of NMR, IR, and MS techniques. ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (nitro, aromatic ring, C-Br), and mass spectrometry establishes the molecular weight and reveals characteristic fragmentation patterns, including the distinct M/M+2 isotopic signature of bromine. The predicted data in this guide serves as a robust reference for the identification and quality control of this compound in a research or industrial setting.

References

  • Taylor & Francis Online. (n.d.). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved from [Link]

  • PubMed. (n.d.). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • University of Wisconsin-Platteville. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

  • UW-Madison Chemistry. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • R Discovery. (1992). Carbon-13 Substituent-Induced Chemical Shifts: Monosubstituted Benzene Derivatives. Retrieved from [Link]

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  • KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I). Organic Chemistry I. Retrieved from [Link]

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  • ACS Publications. (n.d.). Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. Retrieved from [Link]

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"4-Bromo-1-ethyl-2-nitrobenzene" synthesis from o-ethylnitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Regioselective Synthesis of 4-Bromo-1-ethyl-2-nitrobenzene

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable intermediate in organic synthesis, starting from o-ethylnitrobenzene. The document delves into the foundational principles of the electrophilic aromatic substitution mechanism, offering a detailed rationale for the observed regioselectivity. A field-proven, step-by-step experimental protocol using N-Bromosuccinimide (NBS) is presented, complete with quantitative data, safety protocols, and product validation techniques. This guide is designed to bridge theoretical understanding with practical application, ensuring a robust, safe, and reproducible synthetic methodology.

Theoretical Foundation: The Chemistry of Directed Bromination

The synthesis of this compound is a classic example of a directed electrophilic aromatic substitution (EAS) reaction. The outcome of the reaction—specifically, the position of the incoming bromine atom—is dictated by the electronic and steric influences of the substituents already present on the aromatic ring.

The Mechanism of Electrophilic Aromatic Substitution

The core mechanism involves the attack of an electron-rich aromatic ring on a potent electrophile, in this case, an electrophilic bromine species (Br⁺). The reaction proceeds via a two-step pathway involving a resonance-stabilized carbocation intermediate known as the sigma complex or Wheland intermediate.[1] Aromaticity is subsequently restored through the loss of a proton from the site of attack.

dot digraph "EAS_Mechanism" { graph [rankdir="LR", splines=ortho, label="Figure 1: General Mechanism of Electrophilic Aromatic Substitution", labelloc=b, fontname="Arial", fontsize=12, size="7.5,4!", ratio=fill]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];

}

Figure 1: General Mechanism of Electrophilic Aromatic Substitution.
Controlling Regioselectivity: A Tale of Two Directors

The remarkable selectivity of this synthesis stems from the competing and, in this case, converging, directing effects of the ethyl and nitro groups.

  • Ethyl Group (-CH₂CH₃): As an alkyl group, it is an ortho, para-director and an activating group. It donates electron density to the ring through an inductive effect, stabilizing the sigma complex when the attack occurs at the ortho (C6) and para (C4) positions.

  • Nitro Group (-NO₂): This is a powerful deactivating group and a meta-director due to its strong electron-withdrawing nature (both inductive and resonance effects). It destabilizes the sigma complex when the attack is ortho or para to it. Therefore, it directs incoming electrophiles to the meta positions (C4, C6).

In o-ethylnitrobenzene, the ethyl group is at C1 and the nitro group is at C2. The ethyl group activates the C4 (para) and C6 (ortho) positions. The nitro group deactivates the ring but directs incoming electrophiles to the C4 and C6 positions, which are meta to it. Both groups, therefore, direct the bromination to the same positions. The final product distribution is governed by sterics; the C4 position is less sterically hindered than the C6 position, which is flanked by the bulky ethyl group. This results in the predominant formation of This compound .

Rationale for Brominating Agent Selection

While traditional methods employ liquid bromine (Br₂) with a Lewis acid catalyst like FeBr₃, this guide utilizes N-Bromosuccinimide (NBS). The justification for this choice is rooted in safety and ease of handling.[2] NBS is a crystalline solid that serves as a source of electrophilic bromine, making it significantly safer to handle than highly corrosive and toxic liquid bromine.[3][4]

Experimental Protocol: A Step-by-Step Guide

This section outlines a detailed, reproducible protocol for the synthesis of this compound.

Materials and Equipment
  • Chemicals: o-Ethylnitrobenzene, N-Bromosuccinimide (NBS), Dichloromethane (DCM), Saturated Sodium Sulfite (Na₂SO₃) solution, n-Heptane.

  • Equipment: Round-bottom flask (3L), reflux condenser, heating mantle, magnetic stirrer, separatory funnel, Büchner funnel, rotary evaporator.

Quantitative Data Summary
ReagentFormulaMW ( g/mol )Amount UsedMoles (mol)Molar Ratio
o-EthylnitrobenzeneC₈H₉NO₂151.16212 g1.41.0
N-BromosuccinimideC₄H₄BrNO₂177.98250 g1.41.0
DichloromethaneCH₂Cl₂84.931.1 L-Solvent
Sat. Sodium SulfiteNa₂SO₃126.041.27 kg-Quenching Agent
n-HeptaneC₇H₁₆100.210.72 kg-Recrystallization

Data sourced from a representative synthesis procedure.[2]

dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, label="Figure 2: Experimental Workflow for Synthesis", labelloc=b, fontname="Arial", fontsize=12, size="7.5,6!", ratio=fill]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];

}

Figure 2: Experimental Workflow for Synthesis.
Synthesis Procedure
  • Reaction Setup: To a 3L three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and addition funnel, add 1.1L of dichloromethane and 212g (1.4 mol) of o-ethylnitrobenzene. Begin stirring and heat the mixture to reflux.[2]

  • Bromination: Once reflux is established, add 250g (1.4 mol) of N-Bromosuccinimide in several small portions over a period of 30 minutes. Maintain the reflux for 2 hours to ensure the reaction goes to completion.[2]

  • Quenching: After 2 hours, remove the heat source and allow the reaction mixture to cool to approximately 25°C. Carefully add 1.27 kg of saturated sodium sulfite solution dropwise to quench any unreacted NBS and bromine byproducts.

  • Work-up: Transfer the mixture to a large separatory funnel. Wash the organic layer with water and then with brine. Dry the dichloromethane layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purification: To the crude product, add 0.72 kg of n-heptane. Heat the mixture to dissolve the solid and then allow it to cool slowly to induce recrystallization.[2]

  • Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold n-heptane and dry them under vacuum. This procedure is reported to yield approximately 290.3 g (90%) of this compound.[2]

Safety, Handling, and Waste Disposal

A rigorous adherence to safety protocols is paramount for this synthesis.

  • Hazard Analysis:

    • N-Bromosuccinimide (NBS): Corrosive and an oxidizer. Avoid contact with skin and eyes.

    • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. All operations must be conducted in a certified chemical fume hood.[5]

    • o-Ethylnitrobenzene & Product: Nitroaromatic compounds are toxic and should be handled with care. Avoid inhalation and skin contact.

    • Bromine (if used as an alternative): Extremely toxic, corrosive, and causes severe burns.[3][6] Requires specialized handling procedures, including the availability of a sodium thiosulfate solution for quenching spills.[4]

  • Personal Protective Equipment (PPE): At a minimum, a lab coat, chemical splash goggles, and nitrile gloves are required.[5]

  • Emergency Procedures: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes.[7] For eye contact, rinse cautiously with water for several minutes.[3] Seek immediate medical attention for any significant exposure.

  • Waste Disposal: All halogenated organic waste must be collected in a designated, properly labeled container for disposal according to institutional and environmental regulations.

Characterization and Validation

The identity and purity of the synthesized this compound (CAS: 10342-66-2, MW: 230.06 g/mol ) should be confirmed through standard analytical techniques.[8][9]

  • ¹H NMR: The spectrum should show characteristic signals for the ethyl group (a triplet and a quartet) and distinct signals for the three aromatic protons, with coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.

  • ¹³C NMR: The spectrum will display eight distinct carbon signals, corresponding to the eight unique carbon atoms in the molecule.[10]

  • Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio), with the molecular ion peaks (M⁺ and M+2) confirming the molecular weight.[11]

Conclusion

The synthesis of this compound from o-ethylnitrobenzene is a highly efficient and regioselective process when conducted with a firm understanding of the underlying principles of electrophilic aromatic substitution. By leveraging the convergent directing effects of the ethyl and nitro substituents and employing a safer brominating agent like N-Bromosuccinimide, researchers can achieve high yields of the desired product. The protocols and safety guidelines detailed in this document provide a robust framework for the successful and safe execution of this important synthetic transformation.

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An In-depth Technical Guide to 4-Bromo-1-ethyl-2-nitrobenzene: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 4-bromo-1-ethyl-2-nitrobenzene, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document delves into the compound's discovery and historical context, its physicochemical properties, detailed synthesis protocols with mechanistic insights, and its various applications. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction and Physicochemical Properties

This compound, with the chemical formula C₈H₈BrNO₂, is an aromatic compound featuring a benzene ring substituted with a bromine atom, an ethyl group, and a nitro group.[1][2] The strategic placement of these functional groups imparts a unique reactivity profile, making it a valuable building block in organic synthesis.[1]

The compound is identified by its CAS number 10342-66-2.[2] It is typically a solid at room temperature and is soluble in common organic solvents.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₈BrNO₂[2]
Molecular Weight 230.06 g/mol [2]
CAS Number 10342-66-2[2]
Appearance Solid[3]
Solubility Soluble in organic solvents[3]

Historical Context and Emergence in Chemical Synthesis

While a singular, definitive "discovery" of this compound is not prominently documented in early chemical literature, its emergence is intrinsically linked to the development of electrophilic aromatic substitution reactions in the 20th century. The compound likely first appeared as an intermediate in broader synthetic studies, rather than the primary subject of a dedicated report. Its utility became more pronounced with the growth of the pharmaceutical and agrochemical industries, which rely on precisely functionalized aromatic building blocks.[1][4] Modern patents, such as CN112538073, highlight its continued relevance and the ongoing refinement of its synthesis.[5]

Strategic Synthesis and Mechanistic Rationale

The synthesis of this compound is a prime example of strategic electrophilic aromatic substitution, where the order of introduction of the substituents is critical to achieving the desired isomer. The directing effects of the functional groups on the benzene ring govern the regioselectivity of the reactions.

The ethyl group is an ortho-, para-director and an activating group, meaning it increases the electron density of the benzene ring, particularly at the ortho and para positions, making it more susceptible to electrophilic attack. Conversely, the nitro group is a strong deactivating group and a meta-director, withdrawing electron density from the ring and directing incoming electrophiles to the meta position.

Two primary synthetic routes are logical:

  • Nitration of 4-bromoethylbenzene: This is a common and effective method. The ethyl group at position 1 and the bromine at position 4 will direct the incoming nitro group. The ethyl group strongly directs to its ortho and para positions (positions 2, 6, and 4). Since position 4 is blocked by bromine, the primary positions for nitration are 2 and 6. Bromine is also an ortho-, para-director, but it is a deactivator. It will direct to its ortho positions (3 and 5). The activating effect of the ethyl group generally dominates, leading to the desired product where the nitro group is introduced at the 2-position, ortho to the ethyl group.

  • Bromination of 1-ethyl-2-nitrobenzene: In this route, the starting material already contains the ethyl and nitro groups. The ethyl group at position 1 directs incoming electrophiles (in this case, Br+) to the ortho and para positions (2, 4, and 6). The nitro group at position 2 is a meta-director, directing to positions 4 and 6. Both groups, therefore, direct the incoming bromine to the 4-position, leading to the desired product with high regioselectivity.

A notable challenge in related syntheses is the Friedel-Crafts ethylation of a nitrated benzene ring. This reaction is generally not feasible because the strongly deactivating nitro group makes the ring too electron-poor to undergo Friedel-Crafts alkylation.[1]

Below is a diagram illustrating a viable synthetic pathway.

G cluster_0 Synthetic Pathway start 1-Ethyl-2-nitrobenzene reagent + Br2, FeBr3 start->reagent product This compound reagent->product

Diagram 1: Synthesis of this compound.

Experimental Protocols

The following protocol is adapted from modern synthetic methods and is provided for informational purposes. Researchers should always adhere to appropriate laboratory safety practices.

Synthesis of this compound via Bromination of 1-Ethyl-2-nitrobenzene

This method is based on the principles of electrophilic aromatic substitution, utilizing a Lewis acid catalyst to generate a potent electrophile.

Materials:

  • 1-Ethyl-2-nitrobenzene

  • Bromine (Br₂)

  • Iron(III) bromide (FeBr₃) or iron filings (Fe)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-ethyl-2-nitrobenzene in dichloromethane.

  • Add a catalytic amount of iron(III) bromide or iron filings to the solution.

  • Cool the flask in an ice bath.

  • Slowly add a stoichiometric amount of bromine, dissolved in a small amount of dichloromethane, to the stirred solution via the dropping funnel. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by carefully pouring the mixture into a saturated sodium bicarbonate solution to neutralize any remaining acid and bromine.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

G cluster_workflow Experimental Workflow A Dissolve 1-ethyl-2-nitrobenzene in CH2Cl2 and add catalyst B Cool in ice bath A->B C Slowly add Br2 solution B->C D Warm to RT and stir C->D E Quench with NaHCO3 solution D->E F Separate organic layer E->F G Dry and evaporate solvent F->G H Purify product G->H

Sources

An In-depth Technical Guide to the Structural Analysis and Conformation of 4-Bromo-1-ethyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed structural and conformational analysis of 4-bromo-1-ethyl-2-nitrobenzene, a substituted aromatic compound with significant potential as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the molecule's stereochemical properties.

Introduction to this compound

This compound (CAS No. 10342-66-2) is an organic compound with the molecular formula C₈H₈BrNO₂ and a molecular weight of approximately 230.06 g/mol .[2][3] Its structure consists of a benzene ring substituted with a bromine atom, an ethyl group, and a nitro group. The relative positions of these substituents—particularly the ortho-relationship of the ethyl and nitro groups—create significant steric and electronic interactions that dictate the molecule's overall conformation and reactivity. Understanding these structural nuances is paramount for predicting its behavior in synthetic transformations and biological systems.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₈BrNO₂[3]
Molecular Weight 230.06 g/mol [2]
CAS Number 10342-66-2[4]
IUPAC Name This compound[4]
SMILES CCC1=C(C=C(C=C1)Br)[O-][4]
LogP ~2.92 - 3.64[5][6]
Topological Polar Surface Area 45.8 Ų[7]

Structural Analysis: A Multi-faceted Approach

A thorough structural elucidation of this compound necessitates a combination of experimental and computational techniques. While a definitive single-crystal X-ray diffraction study for this specific molecule is not publicly available, we can infer its structural parameters from related compounds and theoretical modeling.

In Silico Structural Modeling

Computational chemistry provides powerful tools to predict the ground-state geometry of molecules. Density Functional Theory (DFT) calculations, for instance, can provide accurate estimates of bond lengths, bond angles, and dihedral angles.

Workflow for Computational Structural Analysis:

G cluster_0 Input cluster_1 Calculation cluster_2 Output & Analysis mol_build Molecule Building (e.g., Avogadro, ChemDraw) dft DFT Geometry Optimization (e.g., B3LYP/6-31G*) mol_build->dft Initial Coordinates freq Frequency Calculation dft->freq Optimized Structure geom Optimized Geometry (Bond lengths, angles) freq->geom thermo Thermodynamic Properties (Zero-point energy) freq->thermo spectra Predicted Spectra (IR, Raman) freq->spectra

Figure 1: A typical workflow for in silico structural analysis.

Based on analyses of similar substituted benzenes, the bond lengths and angles of the benzene ring are expected to show minor deviations from ideal sp² geometry due to the electronic effects of the substituents. The nitro group is a strong electron-withdrawing group, which can influence the aromatic system's electron density.[8] The ethyl group is a weak electron-donating group.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for verifying the identity and probing the structure of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the carbon skeleton and the connectivity of the molecule. The aromatic region of the ¹H NMR spectrum would be particularly informative, with the protons on the benzene ring exhibiting splitting patterns dictated by their coupling with neighboring protons. The ethyl group would present a characteristic quartet and triplet.

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the nitro group (typically strong asymmetric and symmetric stretches around 1530 and 1350 cm⁻¹), C-H stretches of the aromatic ring and the ethyl group, and C=C stretches of the aromatic ring.

  • Mass Spectrometry (MS): MS would confirm the molecular weight of the compound. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) would be a clear indicator of its presence.

Conformational Analysis: The Interplay of Steric and Electronic Effects

The conformation of this compound is primarily determined by the rotational freedom around the C(ring)-C(ethyl) and C(ring)-N(nitro) bonds. The steric hindrance between the ortho-disposed ethyl and nitro groups is the most significant factor governing the molecule's preferred spatial arrangement.[9]

Rotation of the Ethyl Group

In ethylbenzene, the most stable conformation has the ethyl group's C-C bond perpendicular to the plane of the benzene ring.[10] This minimizes steric interactions between the methyl group and the ortho-protons of the benzene ring. However, in this compound, the presence of the bulky nitro group at the ortho position introduces significant steric clash.

This steric hindrance will likely force the ethyl group to adopt a conformation where the methyl group is directed away from the nitro group. The rotational barrier for the ethyl group is expected to be higher than in unsubstituted ethylbenzene due to this steric repulsion.

Rotation of the Nitro Group

The nitro group in nitrobenzene prefers to be coplanar with the benzene ring to maximize π-conjugation. However, ortho-substituents can force the nitro group to twist out of the plane. This twisting disrupts the conjugation but alleviates steric strain. The degree of this twist is a balance between these two opposing effects. Given the size of the adjacent ethyl group, it is highly probable that the nitro group in this compound is significantly twisted out of the plane of the aromatic ring.

Logical Flow of Conformational Determination:

G A Initial Structure (Planar assumption) B Steric Hindrance (Ortho Ethyl and Nitro groups) A->B causes C Rotation around C-N bond (Nitro group twist) B->C alleviated by D Rotation around C-C bond (Ethyl group orientation) B->D alleviated by E Energy Minimization C->E D->E F Predicted Low-Energy Conformer E->F results in

Figure 2: Decision process for predicting the lowest energy conformer.

Experimental Protocols for Structural and Conformational Studies

For researchers wishing to perform their own detailed analysis, the following experimental protocols are recommended.

Nuclear Overhauser Effect (NOE) Spectroscopy

To experimentally determine the preferred conformation in solution, a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY experiment is invaluable.[11] An NOE is observed between protons that are close in space (< 5 Å), regardless of their through-bond connectivity.

Step-by-Step NOESY Protocol:

  • Sample Preparation: Dissolve 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (≥ 400 MHz) for better resolution. Tune and shim the instrument for optimal homogeneity.

  • Acquisition: Acquire a standard ¹H NMR spectrum to identify the chemical shifts of all protons. Set up a 2D NOESY experiment. A mixing time of 500-800 ms is a good starting point for molecules of this size.

  • Processing and Analysis: Process the 2D data with appropriate window functions. Analyze the resulting contour plot for cross-peaks. A cross-peak between the protons of the ethyl group and a specific proton on the aromatic ring would provide direct evidence of their spatial proximity and thus the preferred conformation.

Computational Conformational Search

A computational conformational search can map the potential energy surface as a function of the key dihedral angles.

Step-by-Step Computational Protocol:

  • Structure Preparation: Build the 3D structure of this compound using molecular modeling software.

  • Dihedral Scan: Define the two key dihedral angles: C2-C1-C(ethyl)-C(methyl) and C1-C2-N-O1. Perform a relaxed potential energy surface scan by systematically rotating one dihedral angle while allowing the rest of the molecule to relax at each step. This can be done using a DFT or a semi-empirical method for initial screening.

  • Identification of Minima: Identify the low-energy conformers from the potential energy surface scan.

  • High-Level Optimization: Re-optimize the geometries of the identified low-energy conformers using a higher level of theory and a larger basis set (e.g., B3LYP/6-311+G(d,p)) to obtain more accurate relative energies.

  • Frequency Analysis: Perform a frequency calculation on the final optimized structures to confirm that they are true minima (no imaginary frequencies) and to obtain thermodynamic data.

Conclusion

The structural and conformational properties of this compound are dominated by the steric repulsion between the ortho-disposed ethyl and nitro groups. This interaction likely leads to a non-planar conformation where the nitro group is twisted out of the plane of the benzene ring, and the ethyl group is oriented to minimize steric clash. While direct experimental data is limited, a combination of spectroscopic methods, particularly 2D NMR, and computational modeling can provide a detailed and reliable picture of this molecule's three-dimensional structure. This understanding is crucial for its effective application in synthetic chemistry and drug design.

References

  • How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Voronoi deformation density analysis. (2016). RSC Publishing. Available at: [Link]

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  • Impact of steric hindrance on ethyl group rotation. (A) LT-STM image of... ResearchGate. Available at: [Link]

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A Theoretical and Spectroscopic Deep Dive into 4-Bromo-1-ethyl-2-nitrobenzene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Molecular Landscape of a Key Synthetic Intermediate

Welcome to a comprehensive exploration of 4-Bromo-1-ethyl-2-nitrobenzene, a substituted aromatic compound with significant potential in organic synthesis and drug development. This technical guide moves beyond simple chemical identification to provide a detailed theoretical framework for understanding its molecular structure, electronic properties, and spectroscopic behavior. For researchers and professionals in drug development, a profound grasp of a molecule's foundational characteristics is paramount for predicting its reactivity, designing novel synthetic pathways, and ultimately, for the intelligent design of new chemical entities. This document synthesizes established computational methodologies with available spectral data to offer a robust, in-depth perspective on this intriguing molecule.

Foundational Chemistry and Synthesis of this compound

This compound is an organic compound characterized by a benzene ring substituted with a bromine atom, an ethyl group, and a nitro group.[1][2] The interplay of these functional groups dictates its chemical personality, with the strongly electron-withdrawing nitro group significantly influencing the electron density distribution across the aromatic ring and, consequently, its reactivity in electrophilic substitution reactions.

PropertyValueSource
Molecular Formula C₈H₈BrNO₂[1]
Molecular Weight 230.06 g/mol [1]
CAS Number 10342-66-2[1]
Canonical SMILES CCC1=C(C=C(C=C1)Br)[O-][1]
Appearance Yellow to brown solid(General knowledge for this class of compounds)
Solubility Sparingly soluble in water, more soluble in organic solvents(General knowledge for this class of compounds)

Synthesis Pathway: The primary route for the synthesis of this compound involves the bromination of o-ethylnitrobenzene. A common and effective method utilizes N-bromosuccinimide (NBS) as the brominating agent in a suitable solvent like dichloromethane. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the bromine atom is directed to the position para to the ethyl group and meta to the nitro group, a consequence of the directing effects of the substituents.

Diagram of the Synthetic Workflow:

Synthesis o-ethylnitrobenzene o-ethylnitrobenzene Reaction Electrophilic Aromatic Substitution o-ethylnitrobenzene->Reaction NBS N-Bromosuccinimide (NBS) Dichloromethane NBS->Reaction This compound This compound Reaction->this compound

Caption: Synthetic route to this compound.

Theoretical Framework: A Computational Approach to Understanding

While dedicated theoretical studies on this compound are not extensively published, we can construct a robust computational model based on well-established methodologies for similar halogenated nitroaromatic compounds.[3][4][5] Density Functional Theory (DFT) has proven to be a powerful tool for accurately predicting the properties of such molecules.

Choice of Computational Method: For a molecule of this nature, a hybrid DFT functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a judicious choice, offering a good balance between computational cost and accuracy for predicting both structural and electronic properties.[3][5] To adequately describe the electronic structure of the bromine atom and the diffuse nature of the nitro group's electrons, a Pople-style basis set with polarization and diffuse functions, such as 6-311++G(d,p), is recommended.[6][7]

Workflow for Theoretical Analysis:

Theoretical_Workflow cluster_setup Computational Setup cluster_calculations Quantum Chemical Calculations cluster_analysis Data Analysis and Validation Input Define Molecular Structure (this compound) Method Select DFT Functional (e.g., B3LYP) and Basis Set (e.g., 6-311++G(d,p)) Input->Method GeomOpt Geometry Optimization Method->GeomOpt Freq Frequency Analysis (Vibrational Spectra) GeomOpt->Freq Electronic Electronic Structure Analysis (HOMO, LUMO, MEP) GeomOpt->Electronic Spectra Spectroscopic Prediction (NMR, UV-Vis) GeomOpt->Spectra Validation Comparison with Experimental Data Freq->Validation Interpretation Interpretation of Results (Reactivity, Properties) Electronic->Interpretation Spectra->Validation Validation->Interpretation

Caption: A typical workflow for the theoretical analysis of an organic molecule.

Molecular Geometry and Vibrational Analysis

A crucial first step in any theoretical study is the optimization of the molecule's geometry to find its most stable conformation. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that correspond to the global minimum on the potential energy surface.

Vibrational Spectroscopy (FTIR and Raman): Once the geometry is optimized, a frequency calculation can be performed to predict the vibrational modes of the molecule. These theoretical frequencies can then be compared with experimental Fourier Transform Infrared (FTIR) and Raman spectra for validation. The vibrational spectrum is a molecular fingerprint, with specific peaks corresponding to the stretching and bending of different bonds. For this compound, key vibrational modes would include:

  • C-H stretching of the aromatic ring and the ethyl group.

  • C=C stretching within the benzene ring.

  • N-O stretching of the nitro group (symmetric and asymmetric).

  • C-N stretching .

  • C-Br stretching .

  • Various in-plane and out-of-plane bending modes.

The asymmetric and symmetric stretching vibrations of the NO₂ group in substituted nitrobenzenes are typically observed in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively.[4]

Electronic Structure and Reactivity

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability and reactivity. For nitroaromatic compounds, the HOMO is typically localized on the aromatic ring, while the LUMO is often centered on the electron-withdrawing nitro group.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the surface of the molecule. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the MEP would likely show a significant negative potential around the oxygen atoms of the nitro group, highlighting their role as key sites for intermolecular interactions.

Predicted Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose.[6] The predicted chemical shifts can be compared to experimental data to confirm the molecular structure. For this compound, one would expect to see distinct signals for the protons and carbons of the ethyl group and the aromatic ring. The chemical shifts of the aromatic protons and carbons are significantly influenced by the electronic effects of the bromo and nitro substituents.[8] The electron-withdrawing nitro group generally causes a downfield shift (higher ppm values) for the ortho and para protons relative to the meta protons.[8]

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) can be used to simulate the electronic absorption spectrum (UV-Vis) of the molecule.[6] This allows for the prediction of the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are typically π → π* and n → π* transitions in aromatic nitro compounds.

Conclusion and Future Directions

This technical guide has outlined a comprehensive theoretical framework for the study of this compound. By employing DFT calculations, researchers can gain deep insights into its structural, electronic, and spectroscopic properties. While a dedicated computational study on this specific molecule is yet to be widely published, the methodologies described herein, based on studies of analogous compounds, provide a clear and robust roadmap for such an investigation.

Future work should focus on obtaining high-quality experimental spectroscopic data (NMR, FTIR, Raman, and UV-Vis) for this compound to serve as a benchmark for validating and refining these theoretical models. Such a synergistic approach, combining experimental evidence with computational insights, is essential for unlocking the full potential of this and other key synthetic intermediates in the advancement of chemical synthesis and drug discovery.

References

  • Aboud, H. (2012). Density Functional Theory Calculations for Nitro Benzene Molecules Group. Journal of Applicable Chemistry.
  • ResearchGate. (n.d.). A DFT analysis of the vibrational spectra of nitrobenzene. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for RSC Advances. Retrieved from [Link]

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  • ResearchGate. (n.d.). Mutagenicity prediction for nitroaromatic compounds using QSTR modeling. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-ethyl-1-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • YouTube. (2024). How to choose a functional and basis set for your DFT calculation. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-(2-bromoethyl)-4-nitro-. National Institute of Standards and Technology. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-(2-Bromoethyl)-4-nitrobenzene - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • IRJET. (2016). Molecular Structure, Spectroscopic(FT-IR,FT-Raman, NMR,UV), HOMO- LUMO Analysis of 1-Bromo-4-Nitrobenzene by Quantum Computation. International Research Journal of Engineering and Technology. Retrieved from [Link]

  • Sciforum. (2022). A Facile Method for Assessing the Change in Detonation Properties during Chemical Functionalization. Retrieved from [Link]

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  • ResearchGate. (n.d.). Molecular Structure, Spectroscopic(FT-IR,FT-Raman, NMR,UV), HOMO-LUMO Analysis of 1-Bromo-4-Nitrobenzene by Quantum Computational Methods. Retrieved from [Link]

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  • Sciforum. (2023). Spectroscopic investigation, component analysis and DFT calculations of tautomeric forms of substituted dihydro-6H-chromeno[4,3-d]pyrazolo[1,5-a]pyrimidin-6-one. Retrieved from [Link]

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A Comprehensive Safety and Handling Guide for 4-Bromo-1-ethyl-2-nitrobenzene in Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide for the safe handling, storage, and disposal of 4-Bromo-1-ethyl-2-nitrobenzene (CAS No. 10342-66-2). It is intended for researchers, scientists, and drug development professionals who may utilize this compound as a chemical intermediate in organic synthesis.[1] The guide moves beyond mere procedural steps to explain the causality behind each recommendation, ensuring a robust and self-validating safety protocol.

Section 1: Compound Profile and Risk Synopsis

This compound is an aromatic organic compound featuring a benzene ring substituted with bromo, ethyl, and nitro functional groups.[1] These functional groups dictate its reactivity and, critically, its toxicological profile. While specific toxicological data for this exact molecule is limited, its structure allows for authoritative safety protocols to be developed based on well-understood hazards of related brominated and nitroaromatic compounds.

The primary risks associated with this compound are significant irritation to the skin, eyes, and respiratory system.[2][3][4][5] The presence of the nitro-aromatic moiety introduces a potential risk for methemoglobinemia upon significant systemic absorption, while the bromine atom necessitates caution due to the potential for delayed-onset chemical burns and tissue damage.[6][7] Therefore, all handling procedures must be predicated on the principle of minimizing all routes of exposure.

Table 1: Physicochemical and Identification Data

Property Value Source(s)
IUPAC Name This compound [8]
CAS Number 10342-66-2 [1][5][8][9][10][11][12]
Molecular Formula C₈H₈BrNO₂ [1][2][8][9][11]
Molecular Weight ~230.06 g/mol [1][8][9][11][13]
Appearance Yellow to brown solid or liquid [1][2]
Synonyms p-Bromo-o-nitroethylbenzene, Benzene, 4-bromo-1-ethyl-2-nitro- [1][8]

| Storage Temp. | Recommended 2-8°C, protect from light |[9] |

Section 2: The Foundational Principles of Safe Handling

The causality behind the stringent handling protocols for this compound stems from its chemical structure:

  • Nitro Group: The electron-withdrawing nitro group makes the aromatic ring electron-deficient. More importantly, nitro-aromatic compounds are known to be metabolized into intermediates that can oxidize hemoglobin to methemoglobin, reducing the blood's oxygen-carrying capacity.[6] This underpins the need to prevent systemic absorption via inhalation, ingestion, or dermal contact.

  • Bromo Group: Halogenated organic compounds, particularly those on an aromatic ring, can be irritants and possess the ability to penetrate skin. Bromine-containing compounds are particularly insidious as the onset of pain or visible injury can be delayed, leading to a false sense of security after minor contact.[6][7] This delayed effect is a critical justification for the aggressive first aid measures outlined in Section 5.

Therefore, the core principle of handling is absolute containment . Every procedural step must be designed to keep the compound within a controlled environment and off of skin, clothing, and laboratory surfaces.

Section 3: Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A multi-layered approach combining engineering controls and PPE is mandatory.

Primary Engineering Control: All manipulations of this compound, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood to prevent inhalation of vapors or dust.[14] The laboratory must be equipped with easily accessible eyewash stations and safety showers.[3][15]

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Chemical safety goggles are required at all times. For procedures with a higher risk of splashing (e.g., transfers of larger quantities), a full-face shield should be worn in addition to goggles.[3][16][17]

  • Skin and Body Protection: A flame-resistant lab coat must be worn and kept fully buttoned. Wear appropriate protective gloves and clothing to prevent skin exposure.[3][17]

  • Hand Protection: The choice of glove material is critical.

    • For routine handling: Nitrile gloves with a minimum thickness of 11 mil are recommended.[18] Always inspect gloves for tears or punctures before use.[14]

    • For spill cleanup or extended contact: Butyl rubber gloves are superior due to their high resistance to aromatic compounds and should be used.[18]

  • Respiratory Protection: Under normal use within a fume hood, respiratory protection is not required.[2][15] However, in the event of a significant spill or failure of engineering controls, a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor cartridge is necessary.[3][16][17]

Section 4: Standard Operating Procedures (SOPs) for Laboratory Use

The following protocols are designed to be self-validating by minimizing the potential for exposure at each step.

Protocol 4.1: Weighing and Transfer of Solid Compound

  • Preparation: Don all required PPE (goggles, lab coat, nitrile gloves). Ensure the chemical fume hood sash is at the appropriate working height.

  • Staging: Place a tared weigh boat on an analytical balance inside the fume hood. Place the stock container of this compound, a clean spatula, and the receiving flask inside the hood.

  • Transfer: Carefully open the stock container. Using the spatula, transfer the desired amount of solid to the weigh boat. Avoid generating dust. Close the stock container immediately.

  • Addition: Carefully transfer the weighed solid from the boat into the receiving flask.

  • Decontamination: Dispose of the used weigh boat and any contaminated wipes into a designated solid hazardous waste container located within the fume hood.

Protocol 4.2: Preparation of a Solution

  • Preparation: Following Protocol 4.1 for weighing, ensure the receiving flask is of appropriate size and contains a magnetic stir bar if needed.

  • Solvent Addition: While the flask is still in the fume hood, slowly add the desired solvent via a pipette or graduated cylinder.

  • Dissolution: Cap the flask and allow the contents to stir on a stir plate within the fume hood until fully dissolved.

  • Labeling: Immediately label the flask with the compound name, concentration, solvent, date, and appropriate hazard pictograms.

Section 5: Emergency Response Protocols: A Self-Validating System

The potential for delayed injury from this compound means that immediate and decisive action is the only trustworthy response.[6][7] Do not wait for symptoms to appear.

Protocol 5.1: Skin Exposure

  • Immediate Action: Remove all contaminated clothing, shoes, and jewelry immediately while standing under a safety shower.[2][6][7]

  • Flushing: Wash the affected skin area thoroughly with soap and copious amounts of water for at least 15-20 minutes.[2][3][7] The prolonged washing is critical to remove all residual chemical.

  • Medical Attention: Seek immediate medical attention after flushing. Inform medical personnel of the chemical identity and the potential for delayed effects and methemoglobinemia.[6]

Protocol 5.2: Eye Exposure

  • Immediate Action: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure water contacts the entire surface of the eye and lids.[2][3][6][7]

  • Medical Attention: Seek immediate medical attention. Continue flushing the eye with water while en route if possible.

Protocol 5.3: Inhalation

  • Evacuation: Immediately move the affected person to fresh air.[2][3][19]

  • Monitoring: If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration, but only if you are trained to do so.[2][19]

  • Medical Attention: Seek immediate medical attention.

Protocol 5.4: Ingestion

  • Action: Rinse the mouth thoroughly with water.[2][3] Do NOT induce vomiting.

  • Medical Attention: Seek immediate medical attention and call a Poison Control Center.[6]

Protocol 5.5: Minor Spill (within a fume hood)

  • Containment: Ensure the fume hood is operating.

  • Absorption: Cover the spill with an inert absorbent material like sand, silica gel, or a commercial sorbent.[2][15]

  • Collection: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.

  • Decontamination: Wipe the spill area with a suitable solvent, followed by soap and water. Place all cleaning materials into the hazardous waste container.

Section 6: Decontamination and Waste Disposal

All waste generated from the use of this compound is classified as hazardous waste.[14]

  • Liquid Waste: Collect all waste solutions in a dedicated, labeled, and sealed hazardous waste container. The container should specify "Halogenated Organic Waste."

  • Solid Waste: All contaminated consumables (gloves, weigh boats, paper towels, absorbent material) must be placed in a sealed and labeled solid hazardous waste container.

  • Disposal: Dispose of all waste through an approved waste disposal plant in accordance with local, state, and federal regulations.[2][3][14] Do not discharge to sewer systems.[20]

Section 7: Toxicological Insights and Hazard Communication

The Globally Harmonized System (GHS) provides a clear communication of the hazards associated with this chemical.

Table 2: GHS Hazard Classification for this compound

Hazard Class Category Hazard Statement Source(s)
Skin Corrosion/Irritation 2 H315: Causes skin irritation [2][3][4][5]
Serious Eye Damage/Irritation 2 / 2A H319: Causes serious eye irritation [2][3][4][5]
Specific Target Organ Toxicity (Single Exposure) 3 H335: May cause respiratory irritation [2][3][4][5]
Acute Toxicity (Oral, Dermal, Inhalation) (4) (Harmful if swallowed, in contact with skin or if inhaled) - Inferred from analogues [3][14][16][17]

| Signal Word | Warning | |[2][4][5] |

Hazard Pictograms:

  • ! (Exclamation Mark)

Precautionary Statements (selected):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][4]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[21]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2][14]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14]

Workflow Diagram: Risk Assessment and Handling The following diagram outlines the mandatory logical workflow for any procedure involving this compound.

G cluster_prep Phase 1: Pre-Experiment Planning cluster_execution Phase 2: Execution cluster_post Phase 3: Post-Experiment Review_SDS Review SDS and This Handling Guide Assess_Scale Assess Scale of Work (<1g vs >1g) Review_SDS->Assess_Scale Select_Controls Select Engineering Controls (Fume Hood Mandatory) Assess_Scale->Select_Controls All Scales Select_PPE Select Appropriate PPE (Gloves, Goggles, Lab Coat) Select_Controls->Select_PPE Perform_Experiment Perform Experiment per SOP (Weighing, Reaction) Select_PPE->Perform_Experiment Decon Decontaminate Glassware & Work Area Perform_Experiment->Decon Emergency Emergency? (Spill/Exposure) Perform_Experiment->Emergency If Occurs Disposal Segregate & Dispose of Hazardous Waste Decon->Disposal Emergency_Protocol Execute Emergency Protocol (Section 5) Emergency->Emergency_Protocol

Caption: Risk Assessment and Handling Workflow.

References

  • Dr.Oracle. (2025, November 14). What are the immediate steps to follow after exposure to bromo-4-nitrobenzene and for how long?
  • CymitQuimica. CAS 10342-66-2: this compound.
  • Thermo Fisher Scientific. (2025, September 15). 1-(2-Bromoethyl)-4-nitrobenzene Safety Data Sheet.
  • PubChem. This compound.
  • Dr.Oracle. (2025, November 13). What is the treatment for bromo-4-nitrobenzen exposure?
  • Guidechem. This compound 10342-66-2 wiki.
  • NIOSH - CDC. First Aid Procedures for Chemical Hazards.
  • ChemicalBook. This compound | 10342-66-2.
  • Fisher Scientific. (2021, December 25). 4-Bromo-1-fluoro-2-nitrobenzene Safety Data Sheet.
  • Fisher Scientific. (2009, September 26). 1-Bromo-2-nitrobenzene Safety Data Sheet.
  • ChemScene. 10342-66-2 | this compound.
  • Thermo Fisher Scientific. (2024, March 25). 1-Bromo-4-ethylbenzene Safety Data Sheet.
  • Fisher Scientific. (2014, November 10). 1-Bromo-4-nitrobenzene Safety Data Sheet.
  • Sigma-Aldrich. (2025, June 2). 1-Bromo-3-nitrobenzene Safety Data Sheet.
  • Thermo Fisher Scientific. (2014, November 10). 1-Bromo-4-nitrobenzene Safety Data Sheet.
  • C/D/N Isotopes, Inc. (2015). 2-Bromonitrobenzene-d4 Safety Data Sheet.
  • ECHEMI. 4-Bromo-N-ethyl-2-nitrobenzenamine SDS.
  • Fisher Scientific. 4-Bromophenethyl bromide Safety Data Sheet.
  • PubChem. 4-Bromo-2-ethyl-1-nitrobenzene.
  • C/D/N Isotopes, Inc. 1-Bromo-4-nitrobenzene-d4 Safety Data Sheet.
  • Agilent. (2019, March 30). 1-Bromo-2-nitrobenzene Standard - Safety Data Sheet.
  • CymitQuimica. This compound.
  • AOBChem USA. This compound.

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Methodological & Application

Application Note: Electrophilic Aromatic Substitution of 4-Bromo-1-ethyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of electrophilic aromatic substitution (EAS) reactions on 4-Bromo-1-ethyl-2-nitrobenzene. The document elucidates the interplay of electronic and steric effects governed by the bromo, ethyl, and nitro substituents, which collectively dictate the regioselectivity and reactivity of the aromatic ring. Due to the presence of the strongly deactivating nitro group and the deactivating bromo group, the benzene ring in this compound exhibits significantly reduced reactivity towards electrophilic attack.[1][2] This guide explores the directing effects of each substituent to predict the outcomes of potential EAS reactions, discusses synthetic limitations, and provides detailed, field-proven protocols for key transformations relevant to researchers in organic synthesis and drug development.

Theoretical Framework: Reactivity and Regioselectivity

Electrophilic aromatic substitution is a fundamental reaction class where an electrophile replaces an atom (typically hydrogen) on an aromatic ring. The reaction's rate and the position of substitution are profoundly influenced by the substituents already present on the ring.[3][4]

The General Mechanism of EAS

The reaction proceeds via a two-step mechanism involving a resonance-stabilized carbocation intermediate, often called a sigma complex or arenium ion.[5]

  • Attack on the Electrophile: The nucleophilic π-electron system of the aromatic ring attacks the electrophile (E⁺). This is the slow, rate-determining step as it temporarily disrupts the ring's aromaticity.[5]

  • Re-aromatization: A base in the reaction mixture removes a proton from the carbon atom that formed the bond with the electrophile, restoring the stable aromatic system.[5]

EAS_Mechanism cluster_intermediate cluster_products Benzene Electrophile E⁺ Base B: Sigma_Complex Sigma Complex (Arenium Ion) Product HB H-B⁺ Benzene_img plus1 + Electrophile_node E⁺ Sigma_img Electrophile_node->Sigma_img Step 1 (Rate-Determining) Product_img Sigma_img->Product_img Step 2 (Fast, via Base) plus2 + HB_node H-B⁺ Workflow A 1. Reaction Setup (Glassware, Reagents) B 2. Reagent Addition & Reaction (Controlled Temperature, Stirring) A->B C 3. Reaction Monitoring (TLC, GC-MS) B->C D 4. Workup & Quenching (Neutralize excess reagents) C->D E 5. Extraction & Washing (Separate product into organic phase) D->E F 6. Drying & Solvent Removal (Anhydrous MgSO₄, Rotary Evaporation) E->F G 7. Purification (Recrystallization or Chromatography) F->G H 8. Product Characterization (NMR, IR, Mass Spec, Melting Point) G->H

References

Application Notes and Protocols: Chemoselective Reduction of 4-Bromo-1-ethyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The transformation of aromatic nitro compounds into their corresponding anilines is a cornerstone of modern organic synthesis. These anilines are indispensable building blocks in the production of a wide range of high-value materials, including pharmaceuticals, agrochemicals, dyes, and polymers.[1] This guide focuses on the specific reduction of 4-Bromo-1-ethyl-2-nitrobenzene to 4-Bromo-2-ethylaniline, a versatile intermediate in synthetic chemistry.[2]

A primary challenge in the reduction of halogenated nitroaromatics is achieving chemoselectivity. The desired reaction is the reduction of the nitro group while preserving the carbon-halogen bond, which is susceptible to hydrogenolysis (dehalogenation) under certain conditions.[3][4] The selection of an appropriate reducing agent and reaction conditions is therefore critical to prevent the formation of undesired byproducts and ensure high yields of the target aniline.

This document provides detailed, field-proven protocols for three robust and chemoselective methods for the reduction of this compound, tailored for researchers, scientists, and drug development professionals. The methodologies discussed—iron powder in acidic media, tin(II) chloride, and sodium dithionite—are selected for their reliability, functional group tolerance, and scalability.

Core Challenge: Ensuring Chemoselectivity

The primary synthetic hurdle in this transformation is the potential for reductive dehalogenation of the bromo substituent. Standard catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with hydrogen gas, while highly efficient for nitro reduction, can readily cleave the C-Br bond, leading to a mixture of products and reducing the yield of the desired 4-Bromo-2-ethylaniline.[4] Therefore, methods that operate under milder conditions and exhibit high tolerance for aryl halides are strongly preferred.[5][6] Metal-mediated reductions using reagents like iron, tin, or zinc in acidic or neutral conditions are classic and highly effective strategies for achieving this selectivity.[4][5][7]

Methodology Comparison

The following table summarizes the key characteristics of the protocols detailed in this guide, allowing for an informed selection based on laboratory capabilities, substrate scale, and downstream requirements.

Method Primary Reagents Typical Conditions Advantages Disadvantages Chemoselectivity (C-Br)
Protocol 1: Iron Reduction Iron powder, HCl or NH₄ClReflux in Ethanol/WaterInexpensive, robust, high functional group tolerance, environmentally benign metal.[1][8]Heterogeneous reaction, requires filtration of fine iron salts, can require stoichiometric excess of metal.[9]Excellent
Protocol 2: Tin(II) Chloride SnCl₂·2H₂O, HCl0°C to Room Temp in EthanolMild conditions, good for heat-sensitive substrates, high yields.[4]Stoichiometric tin waste requires proper disposal, work-up can be cumbersome.Excellent
Protocol 3: Sodium Dithionite Na₂S₂O₄Room Temp to mild heatMetal-free, mild conditions, simple work-up, economical.[10][11]Requires aqueous or biphasic system, can have solubility issues with some substrates.Excellent

Visualized Reaction and Workflow

The overall transformation and a generalized experimental workflow are depicted below.

cluster_reaction Overall Reaction Scheme Start This compound End 4-Bromo-2-ethylaniline Start->End [Reducing Agent]

Caption: General reaction scheme for the reduction.

A Reaction Setup (Substrate, Solvent, Reagent) B Reaction Monitoring (TLC, LC-MS) A->B C Reaction Quench & Work-up (Filtration / Neutralization) B->C D Aqueous Extraction C->D E Drying & Solvent Removal D->E F Product Purification (Crystallization / Chromatography) E->F G Final Product (4-Bromo-2-ethylaniline) F->G

Caption: Generalized experimental workflow for reduction and isolation.

Detailed Protocols

Protocol 1: Reduction using Iron Powder and Ammonium Chloride

This method, a variation of the Béchamp reduction, is a classic, cost-effective, and environmentally conscious choice for large-scale synthesis.[7] Iron is abundant and non-toxic, and the use of ammonium chloride provides mildly acidic conditions sufficient to facilitate the reduction without promoting side reactions.[8]

Mechanism Insight: The reduction is believed to occur on the surface of the iron metal. In the presence of an electrolyte like NH₄Cl in water, iron is oxidized from Fe(0) to Fe(II)/Fe(III), transferring electrons to the nitro group. The reaction proceeds through nitroso and hydroxylamine intermediates, which are rapidly reduced to the final amine.

cluster_reductant Reductant Ar-NO₂ Ar-NO₂ Ar-NO Ar-NO Ar-NO₂->Ar-NO + 2e⁻, 2H⁺ Ar-NHOH Ar-NHOH Ar-NO->Ar-NHOH + 2e⁻, 2H⁺ Ar-NH₂ Ar-NH₂ Ar-NHOH->Ar-NH₂ + 2e⁻, 2H⁺ Fe⁰ Fe⁰ Fe²⁺/Fe³⁺ Fe²⁺/Fe³⁺ Fe⁰->Fe²⁺/Fe³⁺ - ne⁻

Caption: Simplified pathway for nitro group reduction by a metal.

Materials:

  • This compound (1.0 eq)

  • Iron powder, 325 mesh (5.0 eq)

  • Ammonium chloride (NH₄Cl) (5.0 eq)

  • Ethanol (EtOH)

  • Deionized Water

  • Celite®

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq).

  • Add ethanol and water in a 4:1 ratio (e.g., 20 mL total per gram of starting material).

  • Add the iron powder (5.0 eq) and ammonium chloride (5.0 eq) to the suspension.[12]

  • Heat the reaction mixture to reflux (approximately 80-90°C) and stir vigorously. The reaction is often exothermic, so initial heating may need to be controlled.[9]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature.

  • Add a small amount of saturated sodium bicarbonate solution to the flask to neutralize the mixture and carefully filter the entire suspension through a pad of Celite® to remove the iron powder and iron salts.

  • Wash the filter cake thoroughly with ethanol and then ethyl acetate.

  • Combine the filtrates and transfer to a separatory funnel.

  • Remove most of the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x volumes).

  • Combine the organic extracts, wash with water and then brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude 4-Bromo-2-ethylaniline, which can be further purified by column chromatography or crystallization if necessary.

Safety Precautions:

  • Perform the reaction in a well-ventilated fume hood.[13]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and gloves.[14]

  • The reaction can be exothermic; ensure adequate cooling is available.[9]

  • Handle iron powder with care to avoid inhalation.

Protocol 2: Reduction using Tin(II) Chloride Dihydrate

The use of stannous chloride (SnCl₂) is a very reliable and mild method for the chemoselective reduction of nitroarenes, particularly in the presence of halogens.[4][15]

Materials:

  • This compound (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0-4.0 eq)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Concentrated Hydrochloric Acid (HCl) (optional, if starting with free SnCl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃) or 1 M Sodium Hydroxide (NaOH)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol or ethyl acetate in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0°C in an ice-water bath.

  • In a separate flask, dissolve tin(II) chloride dihydrate (3.5 eq) in a minimal amount of the same solvent. Note: For some substrates, adding a small amount of concentrated HCl to the tin solution can facilitate the reaction.

  • Add the SnCl₂ solution dropwise to the stirred nitroarene solution at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis shows complete consumption of the starting material (typically 1-3 hours).

  • Cool the reaction mixture back to 0°C and slowly add saturated sodium bicarbonate solution or 1M NaOH with vigorous stirring until the pH is basic (pH 8-9). A thick, white precipitate of tin salts will form.

  • Filter the mixture through a pad of Celite®, washing the precipitate thoroughly with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude 4-Bromo-2-ethylaniline.

Safety Precautions:

  • Work in a well-ventilated fume hood.[13]

  • Wear appropriate PPE. Tin compounds can be toxic.

  • The neutralization step is exothermic and may cause frothing; add the base slowly and with efficient cooling.

Protocol 3: Reduction using Sodium Dithionite

Sodium dithionite (Na₂S₂O₄), also known as sodium hydrosulfite, is an excellent choice for a mild, metal-free reduction.[10] It is highly chemoselective and tolerates a wide variety of functional groups, including halogens.[10][11]

Materials:

  • This compound (1.0 eq)

  • Sodium dithionite (Na₂S₂O₄) (3.0-5.0 eq)

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • Deionized Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., 2:1 ratio). The system should be biphasic or a homogeneous solution depending on the solvent ratio.

  • Add sodium dithionite (4.0 eq) to the mixture in portions over 15-20 minutes with vigorous stirring. The reaction is often mildly exothermic.

  • Stir the reaction at room temperature or with gentle warming (40-50°C) to increase the rate.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Once complete, remove the methanol under reduced pressure.

  • Add ethyl acetate to the remaining aqueous mixture and transfer to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3x volumes).[10][16]

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to afford the 4-Bromo-2-ethylaniline product.

Safety Precautions:

  • Work in a well-ventilated fume hood.[13]

  • Sodium dithionite is a stable solid but is a reducing agent. Avoid contact with strong oxidizers.

  • Ensure proper quenching of any unreacted dithionite before disposal according to institutional guidelines.

References

  • RSC Publishing . (2025). Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. [Link]

  • Synthetic Communications . Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. [Link]

  • Chemistry Stack Exchange . (2017). Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid?[Link]

  • PubMed . (2018). Selective Reduction of Nitro Group in Aryl Halides Catalyzed by Silver Nanoparticles Modified with β-CD. [Link]

  • National Institutes of Health (NIH) . Recent Advances to Mediate Reductive Processes of Nitroarenes Using Single-Electron Transfer, Organomagnesium, or Organozinc Reagents. [Link]

  • askIITians . Reduction of aromatic nitro compounds using Sn and HCl gives:. [Link]

  • Chemius . NITRO RAZREDČILO :: Safety Data Sheet. [Link]

  • Organic Chemistry Portal . Nitro Reduction - Common Conditions. [Link]

  • SciSpace . Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. [Link]

  • Organic Chemistry Portal . Sodium Hydrosulfite, Sodium Dithionite. [Link]

  • ACS Green Chemistry Institute . Nitro Reduction - Reagent Guides. [Link]

  • YouTube . (2024). Nitration reaction safety. [Link]

  • Advanced Synthesis & Catalysis . (2005). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. [Link]

  • Journal of Chemical Education . (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. [Link]

  • Common Organic Chemistry . Nitro Reduction - Iron (Fe). [Link]

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Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions of 4-Bromo-1-ethyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the nucleophilic aromatic substitution (SNAr) reactions of 4-Bromo-1-ethyl-2-nitrobenzene. We delve into the core mechanistic principles that govern this transformation, explaining the critical interplay of substituents that makes the reaction not only possible but highly efficient. Detailed, field-tested protocols for the substitution of the bromide with amine and alkoxide nucleophiles are presented, offering a practical framework for the synthesis of valuable N-aryl and O-aryl derivatives. These products serve as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2]

Introduction: The Unique Reactivity of this compound

Aromatic rings are typically electron-rich and thus react with electrophiles. However, the strategic placement of potent electron-withdrawing groups can reverse this polarity, rendering the ring susceptible to attack by nucleophiles.[3][4] this compound is a prime substrate for this class of reactions, known as Nucleophilic Aromatic Substitution (SNAr).

The molecule's reactivity is dictated by three key features:

  • An Excellent Leaving Group: The bromine atom is a displaceable halide.

  • A Powerful Activating Group: The nitro (-NO₂) group is a strong electron-withdrawing group (EWG) that deactivates the ring for electrophilic attack but strongly activates it for nucleophilic attack.[5][6]

  • Strategic Positioning: The nitro group is positioned ortho to the ethyl group and para to the bromo leaving group. This para relationship is crucial for stabilizing the reaction intermediate, a concept we will explore in detail.[7][8][9]

The products of these reactions, such as 4-ethyl-2-nitroanilines and 4-ethyl-2-nitrophenyl ethers, are valuable building blocks. The nitro group can be readily reduced to an amine, opening pathways to a diverse array of more complex molecules, including those with significant biological activity.[10] Indeed, nitro-containing aromatic compounds are themselves precursors and active agents in various therapeutic areas.[11]

Mechanistic Deep Dive: The Addition-Elimination (SNAr) Pathway

Unlike aliphatic halides, aryl halides like this compound do not react via SN1 or SN2 mechanisms. An SN1 reaction is disfavored due to the high instability of the resulting aryl cation, while an SN2 pathway is impossible because the aromatic ring sterically blocks the required backside attack.[3][5][7][12]

Instead, the reaction proceeds via a two-step addition-elimination mechanism .[9][12][13]

Step 1: Nucleophilic Addition and Meisenheimer Complex Formation The reaction is initiated by the attack of a nucleophile (e.g., an amine, alkoxide) on the carbon atom bearing the bromine. This is the rate-determining step.[14] This attack temporarily breaks the ring's aromaticity and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[3][12][13]

Step 2: Elimination of the Leaving Group and Aromaticity Restoration The aromaticity is restored in a rapid second step where the bromide ion is expelled, resulting in the final substituted product.[9]

The Decisive Role of the Nitro Group

The feasibility of the SNAr mechanism hinges on the stability of the Meisenheimer complex. This is where the electron-withdrawing nitro group plays its most critical role. When positioned ortho or para to the leaving group, the nitro group can directly participate in the delocalization of the negative charge through resonance.[8][9][14] This delocalization significantly stabilizes the intermediate, lowering the activation energy of the first step and allowing the reaction to proceed efficiently.[8][15] If the nitro group were in the meta position, this resonance stabilization would not be possible, and the reaction would be far less favorable.[14][16]

Workflow A 1. Reagent Setup Substrate, Nucleophile, Base, Solvent B 2. Reaction Heat under reflux Monitor by TLC A->B C 3. Workup Quench reaction Pour into water B->C D 4. Extraction Extract with organic solvent (e.g., Ethyl Acetate) C->D E 5. Purification Dry organic layer (e.g., Na₂SO₄) Concentrate in vacuo D->E F 6. Final Product Purify by Column Chromatography or Recrystallization E->F

Figure 2: General Experimental Workflow
Protocol 1: Synthesis of N-Aryl-4-ethyl-2-nitroanilines

This protocol details the reaction with a generic primary or secondary amine nucleophile, a common transformation in drug discovery programs. [17] Materials:

  • This compound (1.0 eq)

  • Amine (Primary or Secondary, 1.2 - 1.5 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)

  • Dimethylformamide (DMF) or Ethanol

  • Ethyl Acetate

  • Brine Solution

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), your chosen amine (1.2 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add a suitable volume of DMF or ethanol to create a stirrable suspension (approx. 0.1-0.5 M concentration of the substrate).

  • Reaction: Heat the reaction mixture to 80-100 °C. [18]Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl bromide is consumed (typically 8-24 hours). [18]4. Workup: Cool the mixture to room temperature. Pour the reaction mixture slowly into a beaker of ice-cold water. A precipitate may form.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes). Combine the organic layers.

  • Washing: Wash the combined organic layers with water, followed by brine to aid in phase separation.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product via column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure N-substituted 4-ethyl-2-nitroaniline.

Protocol 2: Synthesis of Alkoxy-4-ethyl-2-nitrophenyl Ethers

This protocol describes the formation of an ether linkage using an alcohol as the nucleophile. A strong base is required to first deprotonate the alcohol, forming the more potent alkoxide nucleophile. This is a variation of the classic Williamson Ether Synthesis, adapted for an aromatic substrate. [19][20] Materials:

  • This compound (1.0 eq)

  • Alcohol (Primary or Secondary, 1.2 - 1.5 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.5 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate

  • Brine Solution

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup (Inert Atmosphere): To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the alcohol (1.2 eq) and anhydrous THF.

  • Alkoxide Formation: Cool the solution in an ice bath (0 °C). Carefully add the sodium hydride (1.5 eq) portion-wise. Caution: NaH reacts with moisture to produce flammable hydrogen gas. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes.

  • Substrate Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the alkoxide solution.

  • Reaction: Stir the reaction at room temperature or heat gently (up to 80 °C) if necessary. [18]Monitor the reaction progress by TLC until the starting material is consumed (typically 8-24 hours).

  • Quenching: Cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Workup & Extraction: Pour the mixture into water and extract with ethyl acetate (3x volumes).

  • Washing: Wash the combined organic layers with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the pure 4-ethyl-2-nitrophenyl ether.

Data Summary
ProtocolNucleophile ClassKey ReagentsTypical SolventTemp. (°C)Product Class
1 Amines (R-NH₂, R₂NH)K₂CO₃ (Base)DMF, Ethanol80 - 100N-Aryl-4-ethyl-2-nitroanilines
2 Alcohols (R-OH)NaH (Base)THF (anhydrous)25 - 80Alkoxy-4-ethyl-2-nitrophenyl Ethers

Conclusion and Future Directions

The nucleophilic aromatic substitution of this compound is a reliable and high-yield transformation for forging carbon-nitrogen and carbon-oxygen bonds. The success of the reaction is a direct consequence of the powerful stabilizing effect of the para-nitro group on the key Meisenheimer intermediate. The protocols provided herein offer a solid foundation for synthesizing a wide range of derivatives. These products are not merely endpoints but are versatile platforms for further chemical modification, particularly through the reduction of the nitro group, enabling access to diverse chemical scaffolds for applications in drug discovery, materials science, and the synthesis of fine chemicals.

References

  • Nucleophilic aromatic substitution - Wikipedia. (n.d.). Retrieved January 3, 2026, from [Link]

  • Nucleophilic aromatic substitution. (n.d.). BYJU'S. Retrieved January 3, 2026, from [Link]

  • Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps. Retrieved January 3, 2026, from [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. Retrieved January 3, 2026, from [Link]

  • Aromatic Nucleophilic Substitution. (n.d.). Dalal Institute. Retrieved January 3, 2026, from [Link]

  • Aromatic Nucleophilic Substitution. (n.d.). Fisher Scientific. Retrieved January 3, 2026, from [Link]

  • Describe the role of an electron withdrawing group in facilitating the SNAr reaction on an aromatic ring. (2025, November 15). Filo. Retrieved January 3, 2026, from [Link]

  • 5.6 Nucleophilic Aromatic Substitution: SNAr. (n.d.). Organic Chemistry II - KPU Pressbooks. Retrieved January 3, 2026, from [Link]

  • Synthesis of 4-ethyl-2-nitroaniline. (n.d.). PrepChem.com. Retrieved January 3, 2026, from [Link]

  • 18.6 Nucleophilic Aromatic Substitution (NAS). (n.d.). Chad's Prep. Retrieved January 3, 2026, from [Link]

  • 16.6: Nucleophilic Aromatic Substitution. (2025, February 2). Chemistry LibreTexts. Retrieved January 3, 2026, from [Link]

  • Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. (2018, May 16). Stack Exchange. Retrieved January 3, 2026, from [Link]

  • 4-ethyl-2-nitroaniline. (n.d.). MySkinRecipes. Retrieved January 3, 2026, from [Link]

  • Aromatic Nucleophilic Substitution Reaction. (n.d.). Institute of Science, Nagpur. Retrieved January 3, 2026, from [Link]

  • Williamson Ether Synthesis. (2018, August 29). YouTube. Retrieved January 3, 2026, from [Link]

  • What is the product of the reaction of 4-nitroethylbenzene with.. (n.d.). Filo. Retrieved January 3, 2026, from [Link]

  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved January 3, 2026, from [Link]

  • 4-Bromo-2-ethyl-1-nitrobenzene. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]

  • The correct sequence of reagents used in the preparation of 4-bromo-2-nitroethyl benzene from. (2024, January 14). YouTube. Retrieved January 3, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]

  • US5466871A - Process for preparing nitroaniline derivatives. (n.d.). Google Patents.
  • Solved: Reaction in between 4-ethyl-1-nitrobenzene and bromine in the presence of ultraviolet ray. (n.d.). Gauth. Retrieved January 3, 2026, from [Link]

  • Synthesis, characterization and crystal structure of 2-(4-hydroxyphenyl)ethyl and 2-(4-nitrophenyl)ethyl Substituted Benzimidazole Bromide Salts: Their inhibitory properties against carbonic anhydrase and acetylcholinesterase. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

  • Ethyl 7-Methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro-t[3][4][7]riazolo[4,3-a]pyrimidine-6-carboxylate. (n.d.). MDPI. Retrieved January 3, 2026, from [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022, June 5). PMC. Retrieved January 3, 2026, from [Link]

  • 16.7: Nucleophilic Aromatic Substitution. (2022, September 24). Chemistry LibreTexts. Retrieved January 3, 2026, from [Link]

  • Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism[Live Recording]. (2025, February 25). YouTube. Retrieved January 3, 2026, from [Link]

  • Structure-based discovery of multitarget directed anti-inflammatory p-nitrophenyl hydrazones; molecular docking, drug-likeness, in-silico pharmacokinetics, and toxicity studies. (2022, December 27). ChemRxiv. Retrieved January 3, 2026, from [Link]

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Application Notes & Protocols: 4-Bromo-1-ethyl-2-nitrobenzene as a Strategic Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Multifunctional Intermediates

In the intricate landscape of active pharmaceutical ingredient (API) synthesis, the selection of starting materials and intermediates is a critical determinant of efficiency, scalability, and ultimate success. Intermediates that possess multiple, orthogonally reactive functional groups are of paramount importance, as they serve as versatile scaffolds for constructing complex molecular architectures. 4-Bromo-1-ethyl-2-nitrobenzene is an exemplary building block, offering chemists a powerful tool for the synthesis of a wide array of pharmacologically relevant structures.[1]

This compound features a benzene ring strategically substituted with three key functional groups:

  • A nitro group , which is a precursor to a primary amine—a cornerstone of countless APIs.

  • A bromo group , which serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.[2]

  • An ethyl group , which provides steric and electronic influence and can be a key pharmacophoric element or a vector for further functionalization.

The deliberate arrangement of these groups allows for a sequence of selective transformations, making this compound a highly valuable intermediate in the synthesis of kinase inhibitors, GPCR modulators, and other advanced therapeutic agents.[3] This guide provides an in-depth exploration of its synthesis, key transformations, and detailed protocols for its application in pharmaceutical development.

Physicochemical Properties and Safety Data

Accurate characterization and safe handling are prerequisites for any laboratory procedure. The key properties of this compound are summarized below.

PropertyValueSource
IUPAC Name This compound[4]
CAS Number 10342-66-2[5][6]
Molecular Formula C₈H₈BrNO₂[4][5][6]
Molecular Weight 230.06 g/mol [3][4][5]
Appearance Light yellow solid/powder[7]
Purity Typically ≥97%[3][8]
Storage Store at 2-8°C, protected from light[9]

Safety Profile: this compound is considered hazardous. It causes skin and serious eye irritation and may cause respiratory irritation.[7][10][11][12] It is harmful if swallowed, in contact with skin, or if inhaled.[11][12]

  • Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7][11] Avoid breathing dust or vapors.[7]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[7][11]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[7]

Synthesis of the Intermediate: A Practical Laboratory Protocol

The most direct and efficient synthesis of this compound involves the electrophilic bromination of 2-ethylnitrobenzene. The nitro and ethyl groups are ortho, para-directing; however, the steric bulk of the ethyl group favors substitution at the para position, leading to the desired product with high regioselectivity.

Protocol: Synthesis via Bromination of 2-Ethylnitrobenzene

This protocol is based on a well-established method using N-Bromosuccinimide (NBS) as the bromine source.[5]

Materials:

  • 2-Ethylnitrobenzene (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.0 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium sulfite solution

  • n-Heptane

Procedure:

  • To a 3-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-ethylnitrobenzene (1.0 eq) and dichloromethane.

  • Heat the mixture to reflux.

  • Under reflux, add N-Bromosuccinimide (1.0 eq) in several small portions over 30 minutes. Causality Note: Portion-wise addition helps control the exothermic nature of the reaction.

  • Maintain the reflux for 2 hours after the final addition of NBS. Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the flask to room temperature (25 ± 5°C).

  • Slowly add saturated aqueous sodium sulfite solution dropwise to quench any unreacted bromine and NBS. Safety Note: Quenching can be exothermic.

  • Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude solid from n-heptane to yield this compound as a pure solid. A typical reported yield for this procedure is approximately 90%.[5]

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_workup Workup & Purification cluster_product Final Product A 2-Ethylnitrobenzene B 1. N-Bromosuccinimide (NBS) 2. Dichloromethane (DCM) 3. Reflux, 2h A->B Reaction C 1. Quench (aq. Na₂SO₃) 2. Extraction 3. Recrystallization (n-Heptane) B->C Processing D This compound C->D Isolation

Caption: Workflow for the synthesis of this compound.

Key Transformations for Pharmaceutical Scaffolding

The synthetic utility of this compound stems from the selective manipulation of its nitro and bromo functionalities.

G cluster_reduction Nitro Group Reduction cluster_coupling Palladium Cross-Coupling A This compound B 4-Bromo-2-ethylaniline A->B e.g., H₂, Pd/C or Sn, HCl C C-N Bond Formation (Buchwald-Hartwig Amination) A->C Pd Catalyst, Ligand, Base, Amine (R₂NH) D C-C Bond Formation (Suzuki-Miyaura Coupling) A->D Pd Catalyst, Ligand, Base, Boronic Acid (R-B(OH)₂) G A This compound B Step 1: Reduction (H₂, Pd/C) A->B C 4-Bromo-2-ethylaniline B->C D Step 2: Suzuki Coupling (Arylboronic Acid, Pd Catalyst, Base) C->D E 4-Aryl-2-ethylaniline D->E F Step 3: Buchwald-Hartwig Amination (Heterocyclic Amine, Pd Catalyst, Base) E->F G Final Scaffold: 4-Aryl-N-(heterocyclyl)-2-ethylaniline F->G

Caption: A hypothetical synthetic pathway to a kinase inhibitor scaffold.

Protocol: Representative Suzuki-Miyaura Coupling

This protocol describes the coupling of 4-bromo-2-ethylaniline (synthesized in the previous step) with a generic arylboronic acid.

Materials:

  • 4-Bromo-2-ethylaniline (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (Palladium tetrakis(triphenylphosphine)) (2-5 mol%)

  • Aqueous sodium carbonate solution (2 M) or potassium phosphate (K₃PO₄)

  • 1,4-Dioxane or Toluene/Water mixture

Procedure:

  • In a reaction vessel, combine 4-bromo-2-ethylaniline, the arylboronic acid, and the chosen base (e.g., K₃PO₄).

  • Add the solvent (e.g., 1,4-dioxane and water).

  • Bubble argon or nitrogen through the solution for 15-20 minutes to degas the mixture. Causality Note: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. Degassing is crucial for reaction success.

  • Add the palladium catalyst, Pd(PPh₃)₄, and degas for another 5 minutes.

  • Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution. Purify the residue by flash column chromatography on silica gel to obtain the desired 4-aryl-2-ethylaniline product.

Conclusion

This compound is a quintessential example of a strategic intermediate in modern pharmaceutical synthesis. Its well-defined reactivity allows for the sequential and high-yielding installation of key pharmacophoric features. By first leveraging the nitro group as a masked amine and subsequently utilizing the bromo group for advanced cross-coupling reactions, chemists can efficiently access complex aniline and biaryl scaffolds. The protocols and workflows detailed in this guide provide a robust framework for researchers and drug development professionals to harness the full synthetic potential of this versatile building block.

References

  • ACS Publications. (2016, August 9). Design and Synthesis of a 4-Nitrobromobenzene Derivative Bearing an Ethylene Glycol Tetraacetic Acid Unit for a New Generation of Caged Calcium Compounds with Two-Photon Absorption Properties in the Near-IR Region and Their Application in Vivo. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • AOBChem USA. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • chemeurope.com. (n.d.). Buchwald-Hartwig reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. Retrieved from [Link]

  • YouTube. (2024, January 14). The correct sequence of reagents used in the preparation of 4-bromo-2-nitroethyl benzene from. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with.... Retrieved from [Link]

  • Pharma Noble Chem Ltd. (n.d.). Pharma API Intermediates. Retrieved from [Link]

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The Strategic Role of 4-Bromo-1-ethyl-2-nitrobenzene in the Agrochemical Discovery Pipeline: Application Notes and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: January 2026

In the competitive landscape of agrochemical research and development, the identification and utilization of versatile chemical intermediates are paramount to the successful synthesis of novel and effective crop protection agents. One such pivotal building block is 4-Bromo-1-ethyl-2-nitrobenzene , a substituted aromatic compound whose strategic placement of functional groups—a bromine atom, an ethyl group, and a nitro moiety—offers a rich platform for synthetic diversification. This guide provides an in-depth exploration of the applications of this compound in the development of modern herbicides, complete with detailed synthetic protocols and expert insights into the causality behind the experimental design.

Introduction: The Architectural Value of this compound

This compound (CAS No: 10342-66-2) is a key intermediate in the synthesis of a variety of more complex organic molecules, including those with applications in the pharmaceutical and agrochemical sectors.[1][2] Its molecular architecture is particularly advantageous for creating substituted aniline derivatives, which are precursors to several classes of potent herbicides. The presence of the nitro group allows for a straightforward reduction to a highly reactive amine, while the bromine atom provides a site for cross-coupling reactions or can be retained in the final molecule to enhance its biological activity. The ethyl group can also influence the molecule's lipophilicity and binding affinity to its biological target.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₈BrNO₂PubChem
Molecular Weight 230.06 g/mol PubChem
CAS Number 10342-66-2PubChem[3]
Appearance Not specified (typically a solid)N/A
Solubility Insoluble in water; soluble in common organic solventsGeneral Knowledge

Core Synthetic Strategy: From Nitroaromatic to Herbicidal Active Ingredient

The primary strategic application of this compound in agrochemical development hinges on a key two-step transformation:

  • Reduction of the Nitro Group: The nitro group is selectively reduced to an amine, yielding the crucial intermediate, 4-bromo-2-ethylaniline . This transformation is fundamental as the resulting aniline is a versatile precursor for a wide range of herbicidal scaffolds.

  • Derivatization of the Aniline: The newly formed amino group serves as a handle for introducing the pharmacophore responsible for the herbicidal activity. A prominent example is the formation of substituted phenylureas, a class of herbicides known to inhibit photosynthesis in target weeds.

This strategic pathway is visualized in the workflow diagram below.

Agrochemical_Synthesis_Workflow A This compound B Reduction of Nitro Group A->B e.g., SnCl₂/HCl C 4-bromo-2-ethylaniline (Key Intermediate) B->C D Reaction with Isocyanate C->D e.g., Alkyl or Aryl Isocyanate E Substituted Phenylurea Herbicide (Final Product) D->E

Caption: Synthetic workflow from this compound to a phenylurea herbicide.

Detailed Protocols and Methodologies

Protocol 1: Synthesis of the Starting Material: this compound

A common route for the synthesis of this compound involves the bromination of 2-ethylnitrobenzene. The following protocol is adapted from established synthetic procedures.[4]

Objective: To synthesize this compound from 2-ethylnitrobenzene.

Materials:

  • 2-Ethylnitrobenzene

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM)

  • Saturated sodium sulfite solution

  • n-Heptane

  • 3L reaction flask with reflux condenser, dropping funnel, and magnetic stirrer

  • Heating mantle

Procedure:

  • To a 3L reaction flask, add 1.1 L of dichloromethane and 212 g (1.4 mol) of 2-ethylnitrobenzene.

  • Heat the mixture to reflux with stirring.

  • Under reflux, add 250 g (1.4 mol) of N-bromosuccinimide in portions over a period of time to control the reaction exotherm.

  • Maintain the reflux for 2 hours after the addition of NBS is complete.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC or GC-MS).

  • Once the reaction is complete, cool the mixture to 25 ± 5 °C.

  • Slowly add 1.27 kg of saturated sodium sulfite solution dropwise to quench any unreacted bromine and NBS.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Add 0.72 kg of n-heptane to the crude product for recrystallization.

  • Isolate the purified 2-ethyl-5-bromonitrobenzene (an isomer of this compound, often co-produced) by filtration and dry the crystals. A molar yield of approximately 90% can be expected.[4]

Protocol 2: Reduction to the Key Intermediate: 4-bromo-2-ethylaniline

The reduction of the nitro group is a critical step. A variety of reducing agents can be employed, with tin(II) chloride in the presence of a strong acid being a common and effective method.

Objective: To synthesize 4-bromo-2-ethylaniline from this compound.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution (e.g., 10 M)

  • Ethyl acetate

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve this compound in ethanol.

  • Add a stoichiometric excess of tin(II) chloride dihydrate (typically 3-5 equivalents).

  • Cool the mixture in an ice bath and slowly add concentrated hydrochloric acid with stirring.

  • After the addition of HCl, remove the ice bath and heat the reaction mixture to reflux for several hours until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (pH > 10). This will precipitate tin salts.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield 4-bromo-2-ethylaniline.

Reduction_Mechanism cluster_legend Simplified Reduction Pathway Ar-NO₂ This compound Intermediate 1 Intermediate 1 Ar-NO₂->Intermediate 1 + SnCl₂/H⁺ Intermediate 2 Intermediate 2 Intermediate 1->Intermediate 2 Stepwise Reduction Ar-NH₂ 4-bromo-2-ethylaniline Intermediate 2->Ar-NH₂ Further Reduction

Caption: Simplified pathway for the reduction of a nitroaromatic compound.

Protocol 3: Synthesis of a Phenylurea Herbicide

The final step involves the reaction of the aniline intermediate with an isocyanate to form the phenylurea herbicide. Phenylurea herbicides act by inhibiting photosynthesis at the photosystem II complex.[5]

Objective: To synthesize a model N'-(4-bromo-2-ethylphenyl)-N,N-dimethylurea herbicide.

Materials:

  • 4-bromo-2-ethylaniline

  • Dimethylcarbamoyl chloride (or a suitable isocyanate)

  • Anhydrous aprotic solvent (e.g., dichloromethane, THF)

  • A non-nucleophilic base (e.g., triethylamine, pyridine)

  • Round-bottom flask with a magnetic stirrer and a nitrogen inlet

Procedure:

  • Dissolve 4-bromo-2-ethylaniline in the anhydrous aprotic solvent in a round-bottom flask under a nitrogen atmosphere.

  • Add an equimolar amount of the non-nucleophilic base to the solution.

  • With stirring, add an equimolar amount of dimethylcarbamoyl chloride dropwise to the solution.

  • Stir the reaction mixture at room temperature for several hours or until the reaction is complete (monitor by TLC).

  • Upon completion, wash the reaction mixture with water to remove the salt of the base.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

  • Concentrate the organic layer under reduced pressure to obtain the crude phenylurea product.

  • Purify the product by recrystallization or column chromatography as needed.

Self-Validating Systems and Causality in Experimental Choices

Choice of Reducing Agent: While other reducing agents like catalytic hydrogenation (H₂/Pd-C) or iron in acidic media can be used for the nitro reduction, SnCl₂/HCl is often preferred in a laboratory setting due to its high efficiency and tolerance for other functional groups like the bromine atom. The acidic conditions also ensure the resulting amine is protonated and remains in the aqueous phase during initial workup if desired.

Solvent Selection in Urea Formation: The use of an anhydrous aprotic solvent is critical in the final step to prevent the hydrolysis of the highly reactive isocyanate or carbamoyl chloride. The presence of water would lead to the formation of an unstable carbamic acid, which would then decompose to the starting aniline and carbon dioxide, significantly reducing the yield of the desired urea.

Base in Urea Synthesis: A non-nucleophilic base is employed to scavenge the HCl generated during the reaction of the aniline with the carbamoyl chloride. This prevents the protonation of the starting aniline, which would render it unreactive towards the electrophilic carbamoyl chloride.

Conclusion and Future Perspectives

This compound stands as a testament to the power of strategic molecular design in modern agrochemical synthesis. Its utility as a precursor to key aniline intermediates opens a gateway to a diverse array of herbicidal compounds, particularly within the phenylurea class. The protocols outlined herein provide a robust framework for researchers and drug development professionals to leverage this versatile building block in the ongoing quest for more effective and environmentally benign crop protection solutions. Future research may focus on developing greener synthetic routes to and from this intermediate, as well as exploring its application in the synthesis of other classes of agrochemicals, such as fungicides and insecticides.

References

  • PubChem. This compound. [Link]

  • ResearchGate. Phenylurea Herbicides. [Link]

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Application Notes and Protocols for Suzuki Coupling Reactions Involving 4-Bromo-1-ethyl-2-nitrobenzene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the construction of carbon-carbon bonds is a foundational element of molecular synthesis. Among the myriad of cross-coupling reactions, the Suzuki-Miyaura coupling stands out for its versatility, functional group tolerance, and relatively mild reaction conditions.[1] This guide provides an in-depth technical overview and practical protocols for the Suzuki coupling of a challenging substrate class: 4-Bromo-1-ethyl-2-nitrobenzene and its derivatives. The insights and procedures detailed herein are curated to empower scientists to navigate the intricacies of coupling with this electron-deficient and sterically influenced aryl halide.

The Scientific Rationale: Navigating Electronic and Steric Challenges

The successful execution of a Suzuki coupling reaction with this compound hinges on a nuanced understanding of the substrate's inherent electronic and steric properties. The presence of a nitro group at the ortho position and an ethyl group at the meta position to the bromine atom introduces specific challenges that must be addressed through careful selection of catalytic systems and reaction parameters.

Electronic Effects: The nitro group is a potent electron-withdrawing group. This property significantly influences the reactivity of the aryl bromide. On one hand, the electron-withdrawing nature of the nitro group can facilitate the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, which is often the rate-determining step in the catalytic cycle.[2] A comparative kinetic study of Suzuki reactions involving various substituted bromobenzenes demonstrated that aryl bromides with electron-withdrawing groups, such as a nitro group, exhibit a faster reaction rate compared to those with electron-donating groups.[3]

Steric Hindrance: The placement of the nitro group at the ortho position introduces considerable steric bulk around the reaction center. This steric hindrance can impede the approach of the bulky palladium catalyst, potentially slowing down the oxidative addition step.[4] Furthermore, steric clashes can influence the subsequent transmetalation and reductive elimination steps. The ethyl group at the 1-position, while not directly adjacent to the bromine, contributes to the overall steric profile of the molecule and can influence the preferred conformation of the substrate.

To overcome these challenges, the choice of a suitable palladium catalyst and ligand is paramount. Catalytic systems employing bulky, electron-rich phosphine ligands, such as Buchwald's biarylphosphine ligands (e.g., BrettPhos), have shown remarkable efficacy in couplings involving sterically hindered and electron-deficient aryl halides.[5] These ligands promote the formation of a coordinatively unsaturated, highly reactive monoligated palladium(0) species, which is crucial for efficient oxidative addition.

The Suzuki-Miyaura Catalytic Cycle: A Visualized Pathway

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArPdBr Ar-Pd(II)L_n-Br OxAdd->ArPdBr Transmetalation Transmetalation ArPdBr->Transmetalation Base Base (e.g., K3PO4) ArPdBr->Base Base assists ligand exchange ArPdAr_prime Ar-Pd(II)L_n-Ar' Transmetalation->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArylHalide Ar-Br (this compound) ArylHalide->OxAdd BoronicAcid Ar'-B(OR)2 BoronicAcid->Transmetalation Base->BoronicAcid Activates

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a robust starting point for the Suzuki coupling of this compound derivatives with various arylboronic acids. It is crucial to maintain an inert atmosphere throughout the reaction to prevent catalyst degradation.

General Protocol for Suzuki Coupling

This protocol is a generalized procedure that can be adapted for a range of arylboronic acids. Optimization of the base, solvent, and temperature may be necessary for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst system with a specific ligand) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Degassed water (if using a biphasic system)

  • Schlenk flask or microwave vial

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, combine this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) at least three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst and any additional ligand to the flask.

  • Solvent Addition: Add the anhydrous, degassed solvent (and degassed water if applicable) via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath or microwave reactor and stir vigorously at the desired temperature (typically 80-130 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Recommended Catalyst Systems and Conditions

The choice of catalyst, ligand, base, and solvent can significantly impact the reaction yield and purity of the product. The following table provides recommended starting conditions for the Suzuki coupling of this compound based on literature precedents for similar challenging substrates.

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Notes and Rationale
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)1,4-Dioxane/H₂O (4:1)100SPhos is a bulky, electron-rich ligand effective for sterically hindered substrates. K₃PO₄ is a strong base that often promotes high yields.[6]
Pd₂(dba)₃ (1.5)BrettPhos (3)K₃PO₄·nH₂O (2.0)1,4-Dioxane130BrettPhos is particularly effective for coupling nitroarenes, and the use of hydrated K₃PO₄ can be beneficial.[2][5]
Pd(PPh₃)₄ (5)-Na₂CO₃ (2.0)Toluene/EtOH/H₂O (4:1:1)85A classic catalyst, though may be less effective for this specific substrate. Can be a good initial screen due to its availability.[7]

Data Presentation: Expected Outcomes and Yields

The yield of the Suzuki coupling reaction with this compound will vary depending on the electronic and steric properties of the boronic acid coupling partner. The following table provides a qualitative expectation of yields based on general principles of Suzuki-Miyaura reactions.[8]

Boronic Acid SubstituentExpected YieldRationale
Electron-donating (e.g., -OCH₃, -CH₃)Good to ExcellentElectron-donating groups on the boronic acid can enhance the rate of transmetalation, leading to higher yields.[8]
Electron-neutral (e.g., -H, -Ph)Moderate to GoodPhenylboronic acid is a standard coupling partner and should provide reasonable yields under optimized conditions.
Electron-withdrawing (e.g., -CF₃, -CN)Fair to ModerateElectron-withdrawing groups on the boronic acid can slow the transmetalation step, potentially leading to lower yields.[8]
ortho-substitutedFair to ModerateSteric hindrance on the boronic acid partner can significantly decrease the reaction rate and yield.

Experimental Workflow Visualization

A clear workflow is essential for the successful and safe execution of the experimental protocol.

Experimental_Workflow A 1. Reagent Preparation - Weigh this compound,  boronic acid, and base. B 2. Reaction Setup - Combine solids in a flame-dried  Schlenk flask. A->B C 3. Inert Atmosphere - Evacuate and backfill with  Argon/Nitrogen (3x). B->C D 4. Catalyst & Solvent Addition - Add Palladium catalyst/ligand. - Add degassed solvent via syringe. C->D E 5. Reaction - Heat to desired temperature  with vigorous stirring. D->E F 6. Monitoring - Track progress with TLC/LC-MS. E->F G 7. Workup - Cool, dilute with organic solvent,  wash with water and brine. F->G H 8. Purification - Dry, concentrate, and purify by  column chromatography. G->H I 9. Analysis - Characterize the final product  (NMR, MS, etc.). H->I

Caption: A streamlined experimental workflow for the Suzuki coupling reaction.

References

  • Comparative kinetic study of the Suzuki reaction involving 4-bromo aniline, unsubstituted aryl bromide and 4-bromo nitrobenzene with phenylboronic acid. (URL not available)
  • Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic labor
  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. (URL: [Link])

  • Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. ACS Publications. (URL: [Link])

  • Dialkylbiaryl phosphine ligands. Wikipedia. (URL: [Link])

  • Suzuki coupling reactions of bromoarenes with phenylboronic acid with the PPd(0) catalyst film. ResearchGate. (URL: [Link])

  • Suzuki reaction. Wikipedia. (URL: [Link])

Sources

Application Note: A Validated Protocol for the Regioselective Nitration of 4-Bromo-1-Ethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Introduction

The nitration of aromatic compounds is a cornerstone of organic synthesis, providing critical intermediates for the pharmaceutical, dye, and explosives industries. This application note presents a detailed, validated protocol for the electrophilic aromatic substitution of 4-bromo-1-ethylbenzene. The primary objective is the regioselective introduction of a nitro group (—NO₂) onto the benzene ring, yielding 4-bromo-1-ethyl-2-nitrobenzene as the major product.

This guide is structured to provide researchers and drug development professionals with a comprehensive understanding of the reaction's mechanistic underpinnings, a robust experimental procedure, critical safety protocols, and methods for product characterization. The causality behind experimental choices, such as reagent stoichiometry and temperature control, is explained to ensure both successful execution and a deep understanding of the process.

The reaction proceeds via the generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids.[1][2] The directing effects of the substituents on the starting material—the activating ortho, para-directing ethyl group and the deactivating ortho, para-directing bromo group—are discussed to rationalize the observed regioselectivity.[3][4] With the para position occupied by the bromine atom, the substitution is directed primarily to the C2 position, ortho to the activating ethyl group.

Reaction Scheme and Mechanism

2.1 Overall Transformation

The nitration of 4-bromo-1-ethylbenzene introduces a nitro group at the C2 position of the aromatic ring.

(Image: Reaction scheme showing 4-bromo-1-ethylbenzene reacting with HNO₃/H₂SO₄ to yield this compound)

2.2 Mechanism: Generation and Attack of the Nitronium Ion

The reaction mechanism follows a classic electrophilic aromatic substitution pathway, which can be dissected into two principal stages:

  • Formation of the Electrophile: Concentrated sulfuric acid, being the stronger acid, protonates nitric acid. This protonated intermediate readily loses a molecule of water to form the highly reactive and linear nitronium ion (NO₂⁺), which serves as the active electrophile.[5][6]

    HNO₃ + H₂SO₄ ⇌ H₂NO₃⁺ + HSO₄⁻

    H₂NO₃⁺ → NO₂⁺ + H₂O

  • Electrophilic Attack and Re-aromatization: The electron-rich π-system of the 4-bromo-1-ethylbenzene ring attacks the nitronium ion. This rate-determining step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. A weak base in the mixture, typically H₂O or HSO₄⁻, then abstracts a proton from the carbon bearing the new nitro group, restoring aromaticity to the ring and yielding the final product.[2]

Detailed Experimental Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale. All operations involving concentrated acids must be performed in a certified chemical fume hood.

3.1 Materials and Reagents

Reagent/MaterialGradeSupplierNotes
4-Bromo-1-ethylbenzeneReagent (≥98%)Standard Supplier---
Concentrated Nitric Acid (HNO₃)ACS Grade (~70%)Standard SupplierStrong Oxidizer, Corrosive
Concentrated Sulfuric Acid (H₂SO₄)ACS Grade (~98%)Standard SupplierCorrosive, Dehydrating Agent
Dichloromethane (CH₂Cl₂)ACS GradeStandard SupplierFor extraction
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeStandard SupplierFor neutralization
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeStandard SupplierFor drying
95% EthanolReagent GradeStandard SupplierFor recrystallization
Deionized Water---------
Ice---------

3.2 Step-by-Step Procedure

  • Preparation of the Nitrating Mixture: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 15 mL of concentrated sulfuric acid. Submerge the flask in an ice-salt bath to cool the acid to 0-5 °C.

  • Slow Addition of Nitric Acid: While vigorously stirring the cooled sulfuric acid, slowly add 15 mL of concentrated nitric acid dropwise using a pressure-equalizing dropping funnel. Crucially, maintain the internal temperature of the mixture below 10 °C throughout the addition. This step is highly exothermic.[7] The resulting solution is the "mixed acid."

  • Substrate Addition: Once the mixed acid is prepared and has stabilized at 0-5 °C, begin the dropwise addition of 10.0 g of 4-bromo-1-ethylbenzene over a period of 20-30 minutes. Monitor the internal temperature closely and do not allow it to exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC) if desired.

  • Work-up and Quenching: Carefully pour the reaction mixture over approximately 200 g of crushed ice in a 500 mL beaker with stirring. This will quench the reaction and precipitate the crude product.

  • Isolation and Neutralization: Isolate the crude solid product by vacuum filtration, washing the filter cake thoroughly with cold deionized water until the filtrate is neutral to pH paper. Transfer the crude product to a separatory funnel with 100 mL of dichloromethane and 100 mL of water. Shake and separate the layers. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the dichloromethane under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification by Recrystallization: Dissolve the crude product in a minimum amount of hot 95% ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Isolate the purified, pale-yellow crystals by vacuum filtration.[3][8] Dry the product in a vacuum oven.

Critical Safety Precautions

Nitration reactions are inherently hazardous and demand strict adherence to safety protocols.

  • Corrosive and Oxidizing Reagents: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe chemical burns upon contact.[9][10] They are also strong oxidizing agents. Always handle them in a chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and acid-resistant gloves (e.g., butyl rubber or Viton®).[11]

  • Exothermic Reaction and Thermal Runaway: The reaction is highly exothermic. Inadequate temperature control can lead to a rapid, uncontrolled increase in temperature (thermal runaway), which can cause violent boiling, pressure buildup, and potential explosion.[7] Always use an ice bath and add reagents slowly and in a controlled manner.

  • Emergency Preparedness: Ensure that an emergency eyewash station and safety shower are immediately accessible.[12] Have appropriate spill kits containing a neutralizer, such as sodium carbonate (soda ash), readily available.[10]

Data and Characterization

5.1 Expected Results

PropertyValue
Product NameThis compound
CAS Number10342-66-2[13][14]
Molecular FormulaC₈H₈BrNO₂[15]
Molecular Weight230.06 g/mol [15]
AppearancePale-yellow crystalline solid
Expected Yield75-85%

5.2 Spectroscopic Characterization

  • Infrared (IR) Spectroscopy: The presence of the nitro group is readily confirmed by two strong and characteristic absorption bands in the IR spectrum.[16][17]

    • Asymmetric NO₂ Stretch: ~1530-1550 cm⁻¹[18][19]

    • Symmetric NO₂ Stretch: ~1340-1360 cm⁻¹[18][19]

    • Other expected peaks include aromatic C-H stretches (~3000-3100 cm⁻¹) and C=C in-ring vibrations (~1400-1600 cm⁻¹).[20][21]

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum provides definitive structural confirmation. Protons on an aromatic ring typically appear in the δ 6.5-8.0 ppm region.[21]

    • Aromatic Protons (3H): Expect three distinct signals in the aromatic region, likely appearing as a doublet, a doublet of doublets, and another doublet, reflecting their unique chemical environments and coupling patterns.

    • Ethyl Group Protons (5H): A quartet (~2.7-2.9 ppm, 2H) for the benzylic methylene (—CH₂—) and a triplet (~1.2-1.4 ppm, 3H) for the methyl (—CH₃) group.

  • ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Aromatic carbons typically absorb in the δ 120-150 ppm range.[20] The spectrum should show eight distinct carbon signals corresponding to the eight unique carbon atoms in the molecule.

Experimental Workflow Visualization

Nitration_Workflow cluster_prep Preparation cluster_workup Work-up & Purification cluster_analysis Analysis prep_acids 1. Prepare Mixed Acid (H₂SO₄ + HNO₃) Cool to 0-5 °C add_substrate 2. Add 4-Bromo-1-ethylbenzene (Maintain T < 10 °C) prep_acids->add_substrate react 3. Stir in Ice Bath (30 min) add_substrate->react quench 4. Quench on Ice & Vacuum Filter react->quench extract 5. Extract with CH₂Cl₂ & Wash (NaHCO₃, Brine) quench->extract dry 6. Dry (MgSO₄) & Evaporate Solvent extract->dry recrystallize 7. Recrystallize from 95% Ethanol dry->recrystallize product Final Product: This compound recrystallize->product characterize 8. Characterize (IR, NMR, Yield) product->characterize

Caption: Workflow for the nitration of 4-bromo-1-ethylbenzene.

References

Application Notes & Protocols: 4-Bromo-1-ethyl-2-nitrobenzene as a Versatile Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and drug development, the strategic design of molecular scaffolds is paramount. Heterocyclic compounds, particularly those containing indole and quinoline cores, represent a privileged class of structures due to their prevalence in biologically active natural products and synthetic pharmaceuticals. 4-Bromo-1-ethyl-2-nitrobenzene has emerged as a highly valuable and versatile starting material for the synthesis of such compounds.[1][2] Its structure is uniquely primed for sequential or tandem functionalization, featuring two distinct reactive centers:

  • A Reductive Cyclization Precursor: The ortho relationship between the nitro and ethyl groups provides a classic arrangement for constructing fused heterocyclic rings, most notably indoles, through reductive cyclization pathways.[3][4]

  • A Cross-Coupling Handle: The bromine atom at the C4 position serves as a robust handle for modern palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of carbon and nitrogen-based substituents.[5][6][7]

This guide provides an in-depth exploration of the synthetic utility of this compound. It details the core mechanistic principles and provides field-proven protocols for its application in constructing complex heterocyclic systems, aimed at researchers and professionals in organic synthesis and drug discovery.

Physicochemical Properties & Safety Data

A summary of the key properties of this compound is provided below.

PropertyValueReference
IUPAC Name This compound[1]
CAS Number 10342-66-2[8][9]
Molecular Formula C₈H₈BrNO₂[1][8]
Molecular Weight 230.06 g/mol [1][10]
Appearance Typically a yellow oil or solid[11]
Storage 2-8°C, protect from light[8]

Safety Considerations: As with all nitroaromatic and halogenated compounds, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, within a well-ventilated fume hood.

Strategy 1: Reductive Cyclization for 6-Bromoindole Synthesis

The most direct application of this compound is in the synthesis of the indole scaffold. This transformation leverages the intramolecular reaction between the amine, formed from the reduction of the nitro group, and a reactive intermediate derived from the adjacent ethyl group. The process is a variation of the renowned Leimgruber-Batcho indole synthesis.[12]

Mechanistic Rationale

The synthesis proceeds in two key stages that can often be performed in a single pot:

  • Side-Chain Activation: The ethyl group itself is not sufficiently electrophilic for cyclization. It must first be converted into a more reactive form. A common and effective method is to react it with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a vinylogous amine (enamine). This step introduces a double bond and an electron-rich system that facilitates the subsequent cyclization.

  • Reductive Cyclization: The nitro group is then reduced to a nucleophilic amino group using various reagents. Common choices include catalytic hydrogenation (H₂/Pd-C), or chemical reducing agents like iron in acetic acid (Fe/AcOH) or tin(II) chloride (SnCl₂).[4] The newly formed amine immediately attacks the activated side chain in an intramolecular fashion, leading to the elimination of dimethylamine and subsequent aromatization to form the stable indole ring.

Experimental Workflow: Synthesis of 6-Bromoindole

cluster_0 Step 1: Side-Chain Activation cluster_1 Step 2: Reductive Cyclization A This compound reagent1 + DMF-DMA (Heat) A->reagent1 B Vinylogous Amine Intermediate C Vinylogous Amine Intermediate reagent1->B reagent2 + Reducing Agent (e.g., Fe/AcOH) C->reagent2 D 6-Bromoindole reagent2->D SuzukiCycle pd0 Pd(0)L₂ ox_add Oxidative Addition (Ar-Br) pd0->ox_add pd_complex Ar-Pd(II)L₂-Br ox_add->pd_complex transmetal Transmetalation (R-B(OH)₂) + Base pd_complex->transmetal r_pd_complex Ar-Pd(II)L₂-R transmetal->r_pd_complex r_pd_complex->pd0   red_elim Reductive Elimination r_pd_complex->red_elim product Ar-R red_elim->product TandemStrategy A This compound B Step 1: Cross-Coupling (Suzuki or Buchwald-Hartwig) A->B C 4-Substituted-1-ethyl-2-nitrobenzene B->C D Step 2: Reductive Cyclization (per Strategy 1) C->D E 6-Substituted Indole D->E

Sources

The Strategic Utility of 4-Bromo-1-ethyl-2-nitrobenzene in Advanced Materials Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Building Block

In the landscape of materials science, the demand for novel organic molecules with precisely tuned electronic and photophysical properties is insatiable. 4-Bromo-1-ethyl-2-nitrobenzene emerges as a pivotal, yet underexplored, building block in the synthesis of functional organic materials. Its unique trifecta of functional groups—a reactive bromine atom, an electron-withdrawing nitro group, and a solubilizing ethyl group—offers a strategic entry point for the construction of complex molecular architectures. The bromine atom serves as a versatile handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions. The nitro group, a potent electron-withdrawing moiety, not only influences the reactivity of the aromatic ring but also provides a synthetic precursor to the amino group, unlocking a diverse range of subsequent chemical transformations. The ethyl group enhances the solubility of the molecule and its derivatives in organic solvents, a critical consideration for the processing and characterization of advanced materials.

This technical guide provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of precursors for organic electronics and liquid crystalline materials. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for researchers, scientists, and professionals in drug development and materials science.

Core Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and organoboron compounds with high efficiency and functional group tolerance.[1] For this compound, this reaction provides a direct route to substituted 4-ethyl-2-nitrobiphenyls, which are valuable intermediates for a variety of advanced materials.

The electron-withdrawing nature of the nitro group in this compound is expected to facilitate the initial oxidative addition step in the palladium catalytic cycle.[2] However, careful selection of the base and reaction conditions is crucial to avoid potential side reactions.

Protocol 1: Synthesis of 4-Ethyl-2-nitrobiphenyl via Suzuki-Miyaura Coupling

This protocol details the synthesis of 4-ethyl-2-nitrobiphenyl from this compound and phenylboronic acid.

Materials:

Reagent/SolventFormulaM.W.AmountMoles
This compoundC₈H₈BrNO₂230.061.00 g4.35 mmol
Phenylboronic acidC₆H₇BO₂121.930.636 g5.22 mmol
Palladium(II) acetate (Pd(OAc)₂)C₄H₆O₄Pd224.520.020 g0.087 mmol
Triphenylphosphine (PPh₃)C₁₈H₁₅P262.290.091 g0.348 mmol
Potassium carbonate (K₂CO₃)K₂CO₃138.211.80 g13.0 mmol
TolueneC₇H₈-20 mL-
EthanolC₂H₅OH-5 mL-
WaterH₂O-5 mL-

Experimental Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.00 g, 4.35 mmol), phenylboronic acid (0.636 g, 5.22 mmol), and potassium carbonate (1.80 g, 13.0 mmol).

  • Add palladium(II) acetate (0.020 g, 0.087 mmol) and triphenylphosphine (0.091 g, 0.348 mmol) to the flask.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add a degassed solvent mixture of toluene (20 mL), ethanol (5 mL), and water (5 mL) via syringe.

  • Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of hexanes and ethyl acetate as the eluent.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (30 mL) and water (30 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (30 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the desired 4-ethyl-2-nitrobiphenyl.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Combine Reactants: This compound, Phenylboronic acid, K₂CO₃ B 2. Add Catalyst & Ligand: Pd(OAc)₂, PPh₃ A->B C 3. Inert Atmosphere: Evacuate & backfill with N₂/Ar B->C D 4. Add Solvents: Toluene, Ethanol, Water C->D E 5. Heat & Stir: 80 °C, 12-24 h D->E F 6. Monitor: TLC E->F G 7. Cool & Dilute: Ethyl acetate, Water F->G H 8. Extraction G->H I 9. Dry & Concentrate H->I J 10. Column Chromatography I->J Product Product J->Product 4-Ethyl-2-nitrobiphenyl Carbazole_Synthesis Start This compound Biphenyl 4-Ethyl-2-nitrobiphenyl Start->Biphenyl Suzuki Coupling (Protocol 1) Aniline 2-Amino-4-ethylbiphenyl Biphenyl->Aniline Reduction (e.g., SnCl₂/HCl) Carbazole 3-Ethylcarbazole Biphenyl->Carbazole Cadogan Reaction (PPh₃, heat) Aniline->Carbazole Intramolecular Cyclization

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-1-ethyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Bromo-1-ethyl-2-nitrobenzene (CAS No: 10342-66-2). This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. As a key intermediate in the production of various pharmaceuticals and agrochemicals, mastering its synthesis is crucial.[1][2] This guide provides in-depth, field-proven insights structured in a practical question-and-answer format.

Section 1: Understanding the Core Synthesis: Electrophilic Aromatic Substitution

The synthesis of this compound is fundamentally governed by the principles of electrophilic aromatic substitution (EAS).[1] The outcome of the reaction—specifically, the yield and isomeric purity—depends on the strategic introduction of the bromo, ethyl, and nitro groups onto the benzene ring. The key to success lies in understanding the directing effects of the substituents already present on the ring during each step.

  • Ethyl Group (-CH₂CH₃): An activating, ortho, para-directing group.

  • Bromo Group (-Br): A deactivating, ortho, para-directing group.

  • Nitro Group (-NO₂): A strongly deactivating, meta-directing group.[1][2]

The order of substitution is therefore critical. Attempting a Friedel-Crafts reaction on a strongly deactivated ring like nitrobenzene will likely fail.[1][3] The most viable strategies involve either the nitration of 4-bromoethylbenzene or the bromination of 2-ethylnitrobenzene.

Diagram 1: General Mechanism of Electrophilic Aromatic Substitution

EAS_Mechanism A Aromatic Ring (Nucleophile) Intermediate Arenium Ion (Wheland Intermediate) Resonance Stabilized A->Intermediate Nucleophilic Attack (Rate-Determining Step) E Electrophile (E+) E->Intermediate Product Substituted Aromatic Product Intermediate->Product Deprotonation (Restores Aromaticity) HB Protonated Base (HB+) Intermediate->HB Base Base (B:) Base->Intermediate

Caption: General mechanism of electrophilic aromatic substitution.

Section 2: Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.

Q1: My overall yield is consistently low. What are the most common causes?

A low yield is the most frequent challenge and typically stems from one or more of the following factors: suboptimal reaction conditions, side reactions, or inefficient purification.

  • Causality—Reaction Conditions: Nitration, in particular, is a highly exothermic reaction. Inadequate temperature control can lead to the formation of unwanted byproducts and dinitrated species.[4] Similarly, reaction time is critical; insufficient time leads to incomplete conversion of starting material, while excessive time can promote side reactions.

  • Causality—Side Reactions: The primary competing reactions are the formation of other isomers and the oxidation of the ethyl side-chain by the strong nitrating acid mixture.

  • Troubleshooting Steps:

    • Strict Temperature Control: Maintain the reaction temperature rigorously. For nitration, this often means dropwise addition of the nitrating agent while cooling the reaction vessel in an ice-water bath. A patent for a similar process specifies maintaining the temperature between 45-55°C after the initial addition.[5]

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material. This prevents premature workup or unnecessarily long reaction times that could degrade the product.

    • Ensure Reagent Purity: Water can interfere with the generation of the nitronium ion (NO₂⁺) from the nitric/sulfuric acid mixture.[3] Ensure acids are concentrated and other reagents are anhydrous where specified.[6]

    • Optimize Reagent Stoichiometry: Use a slight excess of the nitrating or brominating agent to drive the reaction to completion, but avoid a large excess which promotes side reactions.

Q2: I'm getting a significant mixture of isomers. How can I improve the regioselectivity for the desired this compound?

Isomer control is paramount and depends entirely on your chosen synthetic route.

  • Route A: Nitration of 4-bromoethylbenzene

    • Causality: In this route, you have two ortho, para-directing groups. The ethyl group is activating, while the bromo group is deactivating. The powerful activating nature of the ethyl group primarily directs the incoming nitro group to its ortho position (C2), which is the desired outcome. The bromo group also directs to its ortho position (C5), but its deactivating nature makes this less favorable. However, some formation of 2-bromo-1-ethyl-4-nitrobenzene is possible.

    • Troubleshooting/Optimization:

      • Catalyst Choice: While standard H₂SO₄/HNO₃ is common, specialized catalysts can enhance selectivity. For instance, Hβ zeolites have been shown to provide high para-selectivity in the nitration of bromobenzene, which could be adapted to favor specific isomers.[7]

      • Temperature: Lowering the reaction temperature generally increases selectivity by favoring the kinetically controlled product, though this may come at the cost of a slower reaction rate.

  • Route B: Bromination of 2-ethylnitrobenzene

    • Causality: Here, the ethyl group directs ortho and para (to C4 and C6), while the strongly deactivating nitro group directs meta (to C5). The desired product requires substitution at the C4 position, which is para to the activating ethyl group. This is generally the major product due to the powerful directing effect of the ethyl group and reduced steric hindrance compared to the C6 position.

    • Troubleshooting/Optimization:

      • Brominating Agent: Using N-Bromosuccinimide (NBS) instead of Br₂ can offer milder reaction conditions and potentially higher selectivity. One documented procedure using NBS in dichloromethane reports a 90% yield of the desired product.[8]

Q3: I suspect over-nitration or oxidation of the ethyl group. How can I minimize these side reactions?

These side reactions are common when using harsh nitrating conditions.

  • Causality: The mixture of concentrated nitric and sulfuric acid is a potent oxidizing agent. The benzylic position of the ethyl group is susceptible to oxidation. Furthermore, while the first nitro group deactivates the ring, forcing conditions (high temperature, long reaction times) can still lead to the introduction of a second nitro group.[3]

  • Troubleshooting Steps:

    • Maintain Low Temperatures: This is the most critical factor. Perform the nitration at the lowest temperature that allows for a reasonable reaction rate, typically between 0°C and room temperature.[4]

    • Control Stoichiometry: Use only a slight excess (e.g., 1.05 to 1.1 equivalents) of nitric acid.

    • Reduce Reaction Time: As soon as TLC indicates the consumption of the starting material, proceed with the workup.

    • Alternative Nitrating Agents: Consider milder nitrating agents. A mixture of an alkali nitrate salt (like NaNO₃) with a Lewis acid catalyst can sometimes provide nitration under less oxidative conditions.[9]

Q4: My product is difficult to purify. What are the best practices for isolating pure this compound?

Purification challenges usually arise from the presence of unreacted starting materials or closely related isomeric byproducts.

  • Causality: Isomers often have very similar polarities and boiling points, making them difficult to separate by standard chromatography or distillation.

  • Troubleshooting Steps:

    • Aqueous Workup: After the reaction, quench the mixture by pouring it carefully over crushed ice. This precipitates the crude organic product and helps remove the bulk of the acid. A wash with a sodium bisulfite solution can be used to remove any residual bromine.[6]

    • Fractional Crystallization: This is a powerful technique for separating isomers with different solubilities. The nitration of bromobenzene, for example, yields ortho and para isomers that are separable by crystallization from hot ethanol because the para isomer is significantly less soluble upon cooling.[4] A similar strategy can be tested for your product mixture.

    • Recrystallization: A specific protocol for a related synthesis mentions recrystallization from n-heptane to obtain a high-purity product.[8] Experiment with different solvent systems (e.g., ethanol, methanol, heptane, or mixtures) to find one that selectively dissolves impurities while allowing the desired product to crystallize upon cooling.

    • Column Chromatography: If crystallization fails, silica gel column chromatography is the next option. Use a non-polar eluent system (e.g., hexanes/ethyl acetate or hexanes/dichloromethane) and run the column slowly with small fractions to achieve the best separation.

Section 3: Recommended Experimental Protocols

The following are detailed, step-by-step methodologies for the two most promising synthetic routes.

Protocol 1: Bromination of 2-Ethylnitrobenzene with NBS

This route is often preferred for its high reported yield and selectivity.

Diagram 2: Workflow for Protocol 1

Protocol1_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Quench cluster_purification Purification A Charge flask with 2-ethylnitrobenzene and dichloromethane B Heat mixture to reflux A->B C Add N-Bromosuccinimide (NBS) in portions B->C D Maintain reflux for 2 hours C->D E Monitor reaction by TLC D->E F Cool to 25°C E->F G Add saturated sodium sulfite solution dropwise F->G H Add n-heptane to induce recrystallization G->H I Filter and dry the solid product H->I J Characterize product (NMR, MP, etc.) I->J

Sources

Purification of crude "4-Bromo-1-ethyl-2-nitrobenzene" by recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, experience-driven approach to the purification of crude "4-Bromo-1-ethyl-2-nitrobenzene" via recrystallization. It is designed for chemistry professionals engaged in organic synthesis and drug development who require high-purity materials. The methodologies herein are structured to be self-validating, emphasizing the rationale behind each step to empower users to troubleshoot effectively.

Compound Profile: this compound

Understanding the physicochemical properties of the target molecule is the foundation of developing a robust purification strategy.

PropertyValueSource
CAS Number 10342-66-2[1][2]
Molecular Formula C₈H₈BrNO₂[1][3]
Molecular Weight 230.06 g/mol [1][2]
Appearance Typically a yellow to brown solid at room temperature.[3]
General Solubility Sparingly soluble in water, more soluble in organic solvents.[3][4]

Core Principles & Experimental Workflow

Recrystallization is a powerful purification technique for solids based on the principle of differential solubility.[5] An ideal solvent will dissolve the target compound completely at an elevated temperature but only sparingly at lower temperatures.[6] Conversely, impurities should either be completely insoluble at high temperatures (allowing for removal by hot filtration) or remain highly soluble at low temperatures (staying in the "mother liquor" upon crystallization).

The general workflow for this process is outlined below.

Recrystallization_Workflow cluster_prep Preparation cluster_main Purification Process cluster_analysis Validation Solvent_Screen 1. Solvent Screening Dissolve 2. Dissolve Crude Solid in Minimum Hot Solvent Solvent_Screen->Dissolve Hot_Filter 3. Hot Filtration (If insoluble impurities exist) Dissolve->Hot_Filter Cool 4. Slow Cooling (Induces crystallization) Hot_Filter->Cool Isolate 5. Isolate Crystals (Vacuum Filtration) Cool->Isolate Wash 6. Wash Crystals (Cold Solvent) Isolate->Wash Dry 7. Dry Crystals Wash->Dry Purity_Check 8. Purity & Yield Analysis (e.g., MP, NMR) Dry->Purity_Check

Caption: General experimental workflow for recrystallization.

Frequently Asked Questions (FAQs)

Q1: How do I select the right recrystallization solvent?

A1: Solvent selection is the most critical step and often requires empirical testing.[7] The principle of "like dissolves like" is a good starting point. Given that this compound is a moderately polar aromatic compound, solvents like ethanol, methanol, or isopropanol are excellent initial candidates. For a more systematic approach, perform a small-scale screening:

  • Protocol: Solvent Screening

    • Place ~50 mg of your crude material into several different test tubes.

    • To each tube, add a different potential solvent (e.g., ethanol, isopropanol, acetone, toluene, heptane) dropwise at room temperature, swirling after each addition.

    • A solvent where the compound is largely insoluble at room temperature is a potential candidate.[8]

    • Take the tubes from step 3 and gently heat them in a water or sand bath.

    • The ideal solvent will fully dissolve the compound upon heating.[5][6]

    • Allow the heated, clear solutions to cool slowly to room temperature, and then in an ice bath.

    • The solvent that produces a high yield of crystalline solid is your best choice.

Q2: What is a mixed-solvent recrystallization and when should I use it?

A2: A mixed-solvent system is used when no single solvent has the ideal solubility profile.[6] This involves a pair of miscible solvents: one in which your compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" or "anti-solvent").

You should consider this method if you find that your compound is extremely soluble in one solvent (even when cold) and nearly insoluble in another. The procedure involves dissolving the crude product in a minimal amount of the hot "good" solvent, followed by the slow, dropwise addition of the "bad" solvent until the solution becomes faintly cloudy (turbid). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[9]

Q3: What is the purpose of "hot filtration"?

A3: Hot filtration is performed immediately after dissolving your crude compound in hot solvent.[5] Its purpose is to remove any insoluble impurities, such as dust, catalyst residue, or insoluble side products. If these are not removed, they can become trapped in your crystal lattice, reducing the purity of the final product. It is crucial to keep the solution, funnel, and flask hot during this process to prevent premature crystallization of your desired product in the filter paper.[9]

Q4: How can I induce crystallization if no crystals form after cooling?

A4: This is a common issue known as "supersaturation," where the solution contains more dissolved solute than it theoretically should at that temperature.[10] You can induce crystallization by:

  • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a nucleation site for crystal growth.[10]

  • Scratching: Gently scratch the inside surface of the flask with a glass rod at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites.[10]

  • Deep Cooling: Further cool the solution in a salt-ice bath, but be aware that rapid cooling can sometimes trap impurities.[10]

  • Reducing Solvent: If the above methods fail, you have likely used too much solvent. Gently heat the solution to evaporate a portion of the solvent and attempt to cool it again.[10][11]

Troubleshooting Guide

This section addresses specific problems you may encounter during the experiment.

Problem 1: My compound has "oiled out" instead of forming crystals.

  • What it looks like: A second liquid phase (often oily or syrupy) separates from the solvent instead of solid crystals.

  • Causality & Solution: This typically occurs when a solution becomes supersaturated at a temperature above the melting point of the solute. Essentially, the compound "melts" out of the solution instead of crystallizing. This is common with impure compounds or when cooling occurs too rapidly.[9][10]

    • Solution Workflow:

      • Re-heat the mixture until the oil completely redissolves.

      • Add a small amount of additional solvent (1-5% of the total volume) to slightly decrease the saturation point.[11]

      • Ensure extremely slow cooling. You can achieve this by leaving the flask on a hot plate that has been turned off or by insulating the flask with glass wool or paper towels.[10]

      • If the problem persists, the impurity level may be too high. Consider a preliminary purification step like a silica plug filtration before attempting recrystallization again.[12]

Problem 2: My final yield is very low (< 50%).

  • What it looks like: After filtration and drying, the mass of the recovered pure product is significantly less than expected.

  • Causality & Solution: A low yield can result from several factors:

    • Excess Solvent: This is the most common cause. Using too much solvent during the initial dissolution step will leave a significant amount of your product in the mother liquor even after cooling.[10][11]

      • Solution: Before discarding the mother liquor, try evaporating a portion of the solvent and cooling it again to recover a "second crop" of crystals. Note that this second crop may be less pure. For future runs, use the absolute minimum amount of hot solvent required to dissolve the crude solid.[5]

    • Premature Crystallization: The product may have crystallized in the filter paper or funnel during hot filtration.

      • Solution: Ensure your funnel and receiving flask are pre-heated. Perform the hot filtration step as quickly as possible. If crystals do form, you can wash them through with a small amount of fresh, hot solvent.[9]

    • Washing with Warm Solvent: Washing the final crystals with solvent that is not ice-cold will dissolve some of your product.

      • Solution: Always use a minimal amount of fresh, ice-cold solvent for the final wash.

Problem 3: The recovered crystals are still colored or appear impure.

  • What it looks like: The final product is not the expected color (e.g., remains yellow or brown) or its melting point is broad and lower than the literature value.

  • Causality & Solution:

    • Colored Impurities: Some impurities may have similar solubility profiles to your product and co-crystallize with it.

      • Solution: If the impurity is highly polar, you can sometimes remove it by adding a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal adsorbs colored impurities. Use charcoal sparingly, as it can also adsorb your product.

    • Insoluble Impurities: If a hot filtration step was skipped, insoluble impurities may be present.

      • Solution: Re-dissolve the crystals in fresh hot solvent and perform a proper hot filtration before recrystallizing again.

Troubleshooting_Tree Start After cooling, what is the result? OiledOut Problem: Oiled Out (Liquid layer forms) Start->OiledOut Oil NoCrystals Problem: No Crystals (Clear solution remains) Start->NoCrystals Clear Solution GoodCrystals Crystals Formed Start->GoodCrystals Crystals Sol_Oiled Solution: 1. Re-heat to dissolve. 2. Add more solvent. 3. Cool very slowly. OiledOut->Sol_Oiled Sol_NoCrystals Solution: 1. Scratch flask / add seed crystal. 2. If fails, reduce solvent volume. 3. Re-cool. NoCrystals->Sol_NoCrystals CheckYield Proceed to filtration. Check yield & purity. GoodCrystals->CheckYield

Caption: A decision tree for troubleshooting common recrystallization issues.

References

  • Solvent Choice. (n.d.). Chemistry Teaching Labs - University of York. Retrieved from [Link]

  • Finding the best solvent for recrystallisation student sheet. (2021, September). Royal Society of Chemistry. Retrieved from [Link]

  • Solvent selection for recrystallization: An undergraduate organic experiment. (n.d.). Journal of Chemical Education. Retrieved from [Link]

  • Are there any general rules for choosing solvents for recrystallization? (2012, April 25). Chemistry Stack Exchange. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • 4-Bromo-2-ethyl-1-nitrobenzene. (n.d.). PubChem. Retrieved from [Link]

  • Problems with Recrystallisations. (n.d.). Chemistry Teaching Labs - University of York. Retrieved from [Link]

  • Recrystallization.pdf. (n.d.). Simon Fraser University. Retrieved from [Link]

  • Recrystallization Issues. (2024, October 17). Reddit. Retrieved from [Link]

  • Design and Synthesis of a 4-Nitrobromobenzene Derivative... (2016, August 9). ACS Publications. Retrieved from [Link]

  • 1-Bromo-2-nitrobenzene - Solubility of Things. (n.d.). Solubility of Things. Retrieved from [Link]

  • The correct sequence of reagents used in the preparation of 4-bromo-2-nitroethyl benzene from... (2024, January 14). YouTube. Retrieved from [Link]

Sources

Technical Support Center: Bromination of o-Ethylnitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the bromination of o-ethylnitrobenzene. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific electrophilic aromatic substitution. Here, we move beyond standard protocols to offer in-depth, field-proven insights into managing the common side reactions and optimizing your synthesis for the desired product. Our approach is rooted in a deep understanding of reaction mechanisms and extensive hands-on experience.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product from the electrophilic bromination of o-ethylnitrobenzene?

The electrophilic bromination of o-ethylnitrobenzene is a classic example of competing directing effects on a substituted benzene ring. The ethyl group is an activating, ortho, para-director, while the nitro group is a strongly deactivating, meta-director.

  • Ethyl group directs to: positions 3, 5 (ortho), and the para position (which is occupied by the nitro group).

  • Nitro group directs to: positions 4 and 6 (meta).

The activating nature of the ethyl group generally has a stronger influence than the deactivating nitro group. Therefore, the primary product of electrophilic aromatic bromination is 4-bromo-2-ethyl-1-nitrobenzene .[1]

Troubleshooting Guide: Side Reactions

This section addresses the most common issues encountered during the bromination of o-ethylnitrobenzene, presented in a question-and-answer format to directly tackle specific experimental challenges.

Q2: I'm observing a significant amount of benzylic bromination. How can I favor ring substitution?

This is a very common side reaction, resulting in the formation of o-(1-bromoethyl)nitrobenzene. The underlying cause is a shift from an electrophilic aromatic substitution (EAS) mechanism to a free radical mechanism.[2][3]

Root Cause Analysis:

  • Reaction Conditions: High temperatures, exposure to UV light, or the presence of radical initiators (like AIBN or peroxides) will promote the formation of bromine radicals. These radicals are highly effective at abstracting a hydrogen atom from the benzylic position of the ethyl group, which is weakened due to the resonance stabilization of the resulting benzylic radical.[2]

  • Incorrect Reagents: Using N-bromosuccinimide (NBS) without a Lewis acid catalyst, especially in the presence of light or a radical initiator, is a standard method for benzylic bromination.[2]

Troubleshooting Protocol:

  • Strictly Control Reaction Conditions:

    • Temperature: Maintain a low to moderate reaction temperature. For the bromination of deactivated rings, gentle heating might be necessary, but it should be carefully controlled to avoid initiating radical pathways. A temperature range of 25-40°C is a good starting point.

    • Light: Conduct the reaction in the dark by wrapping the reaction flask in aluminum foil to prevent photochemical initiation of radical chain reactions.

  • Ensure an Ionic Mechanism:

    • Use a Lewis Acid Catalyst: Employ a Lewis acid such as iron (III) bromide (FeBr₃) or aluminum bromide (AlBr₃). The Lewis acid polarizes the Br-Br bond, generating a strong electrophile (Br⁺) necessary for the EAS mechanism.[4][5] The reaction should be carried out in an appropriate solvent like dichloromethane or in some cases, with no solvent.

    • Avoid Radical Initiators: Ensure that all reagents and solvents are free from peroxides or other radical-initiating impurities.

Workflow for Favoring Ring Bromination:

cluster_0 Problem: Benzylic Bromination cluster_1 Solution: Promote EAS Radical Conditions Radical Conditions Benzylic Product Benzylic Product Radical Conditions->Benzylic Product Leads to Ionic Conditions Ionic Conditions Radical Conditions->Ionic Conditions Switch to Ring Bromination Ring Bromination Ionic Conditions->Ring Bromination Leads to

Caption: Workflow to mitigate benzylic bromination.

Q3: My reaction is producing multiple ring-brominated isomers. How can I improve the regioselectivity for the 4-bromo product?

While 4-bromo-2-ethyl-1-nitrobenzene is the major isomer, the formation of other isomers, such as 2-bromo-6-ethyl-1-nitrobenzene, is possible due to the competing directing effects.

Root Cause Analysis:

  • Steric Hindrance: The ethyl group can sterically hinder the approach of the electrophile to the ortho position (position 3), which can lead to some substitution at the less hindered, but still meta-to-nitro, position 6.

  • Reaction Temperature: Higher reaction temperatures can sometimes overcome the activation energy barrier for the formation of minor isomers, leading to a less selective reaction.

Troubleshooting Protocol:

  • Optimize Reaction Temperature: Lowering the reaction temperature can enhance selectivity. Running the reaction at or slightly below room temperature may favor the thermodynamically more stable 4-bromo isomer.

  • Choice of Brominating Agent and Catalyst:

    • A bulky brominating agent-catalyst complex might show increased selectivity for the less sterically hindered position.

    • Using N-bromosuccinimide (NBS) in the presence of a strong acid like sulfuric acid can be an effective method for brominating deactivated rings and may offer different selectivity profiles.[6]

Experimental Protocol for Regioselective Bromination: [6]

ParameterConditionRationale
Starting Material o-Ethylnitrobenzene (1.4 mol)
Brominating Agent N-bromosuccinimide (NBS) (1.4 mol)Provides a source of electrophilic bromine.
Solvent Dichloromethane (1.1 L)A common solvent for bromination.
Temperature RefluxTo ensure the reaction proceeds with the deactivated ring.
Reaction Time 2 hours
Work-up Saturated sodium sulfite solutionTo quench any unreacted bromine.
Purification Recrystallization from n-heptaneTo isolate the desired isomer.

This method has been reported to yield 2-ethyl-5-bromonitrobenzene (an alternative name for 4-bromo-2-ethyl-1-nitrobenzene) with a high yield of 90%.

Q4: I'm getting polybrominated products. How can I ensure mono-bromination?

The formation of di- or tri-brominated products occurs when the mono-brominated product is reactive enough to undergo further bromination under the reaction conditions.

Root Cause Analysis:

  • Stoichiometry: Using an excess of the brominating agent is the most common cause of polybromination.

  • Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can also lead to over-bromination.

Troubleshooting Protocol:

  • Control Stoichiometry: Use a slight excess or an equimolar amount of the brominating agent (e.g., Br₂ or NBS) relative to the o-ethylnitrobenzene. A slight excess may be needed to drive the reaction to completion, but a large excess should be avoided.

  • Slow Addition: Add the brominating agent dropwise or in small portions over a period of time. This maintains a low concentration of the electrophile in the reaction mixture, favoring mono-substitution.

  • Monitor the Reaction: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the progress of the reaction. Quench the reaction as soon as the starting material is consumed to prevent the formation of polybrominated byproducts.

Reaction Monitoring Workflow:

Start Reaction Start Reaction Take Aliquot (TLC/GC) Take Aliquot (TLC/GC) Start Reaction->Take Aliquot (TLC/GC) Analyze Sample Analyze Sample Take Aliquot (TLC/GC)->Analyze Sample Starting Material Present? Starting Material Present? Analyze Sample->Starting Material Present? Continue Reaction Continue Reaction Starting Material Present?->Continue Reaction Yes Quench Reaction Quench Reaction Starting Material Present?->Quench Reaction No Continue Reaction->Take Aliquot (TLC/GC)

Caption: Workflow for reaction monitoring to prevent polybromination.

Product Analysis and Separation

Q5: How can I confirm the identity of my products and separate the isomers?

A combination of chromatographic and spectroscopic techniques is essential for the analysis and purification of the reaction mixture.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique to identify the different components in your reaction mixture. The mass spectrum will show the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximately 1:1 ratio), confirming the presence of brominated compounds. The fragmentation pattern can help distinguish between isomers.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for definitively identifying the structure of the isomers by analyzing the chemical shifts and coupling patterns of the aromatic protons.

  • Column Chromatography: This is the most common method for separating the desired 4-bromo isomer from other isomers and side products on a preparative scale. A silica gel stationary phase with a non-polar eluent system (e.g., hexane/ethyl acetate) is typically effective.

  • Recrystallization: If the desired product is a solid, recrystallization from a suitable solvent (e.g., n-heptane) can be a highly effective purification method.[6]

References

  • Chemistry LibreTexts. (2023, August 7). 11.10: Benzylic Bromination of Aromatic Compounds. [Link]

  • Chemistry LibreTexts. (2024, March 17). 16.S: Chemistry of Benzene - Electrophilic Aromatic Substitution (Summary). [Link]

  • OpenStax. (2023, September 20). 16.1 Electrophilic Aromatic Substitution Reactions: Bromination. In Organic Chemistry. [Link]

  • Lumen Learning. (n.d.). 14.2. Examples of electrophilic aromatic substitution. In Organic Chemistry II. [Link]

  • ResearchGate. (n.d.). Comprehensive Analysis for Organo-bromine Compounds in Environmental Samples with GC/MS (EI/NCI). [Link]

Sources

Technical Support Center: Purification of 4-Bromo-1-ethyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges in the purification of 4-Bromo-1-ethyl-2-nitrobenzene. We will address common issues through a troubleshooting and FAQ format, grounded in established chemical principles and field-proven methodologies. Our focus is not just on the "how," but the fundamental "why" behind each experimental choice, ensuring a robust and reproducible outcome.

Frequently Asked Questions (FAQs)
Q1: What are the typical impurities I might find in my crude this compound?

The impurity profile of your crude product is intrinsically linked to its synthetic route. The two most common syntheses are the nitration of 4-bromoethylbenzene and the bromination of 1-ethyl-2-nitrobenzene.

Common Impurity Classes:

  • Isomeric Byproducts: The primary challenge in purifying this compound is the removal of constitutional isomers. Due to the directing effects of the substituents on the aromatic ring, electrophilic substitution reactions rarely yield a single product.[1][2][3]

    • 2-Bromo-1-ethyl-4-nitrobenzene: Often the most significant isomeric impurity, particularly if starting from 4-bromoethylbenzene.[4][5]

    • Other minor isomers may also be present depending on the reaction's regioselectivity.[1][6][7][8]

  • Unreacted Starting Materials: Incomplete reactions will leave residual starting materials, such as 1-ethyl-2-nitrobenzene or 4-bromoethylbenzene.

  • Over-reaction Products: Under harsh conditions, di-nitrated or di-brominated species can form.[9]

  • Residual Reagents & Catalysts: Acidic residues from nitrating mixtures (H₂SO₄, HNO₃) or catalysts like iron filings from bromination are common.[10]

  • Degradation Products: As an aromatic nitro compound, this compound can be sensitive to light and high temperatures, potentially leading to colored impurities.[11][12]

Q2: My crude product is a dark, oily residue after synthesis. What is the first step for an initial cleanup?

A dark, oily appearance typically indicates the presence of acidic residues and other polar, colored impurities. A standard aqueous workup (liquid-liquid extraction) is the essential first step before attempting more refined purification techniques. The goal is to neutralize and remove water-soluble contaminants.

Rationale: This procedure leverages the differential solubility of the organic product and inorganic impurities. The desired product is soluble in an organic solvent (like dichloromethane or ethyl acetate), while acidic residues and salts are soluble in the aqueous phase. A wash with a mild base neutralizes acids, converting them into salts that are readily extracted into the aqueous layer.

Workflow for Aqueous Workup:

A Dissolve Crude Product in Organic Solvent (e.g., DCM, EtOAc) B Transfer to Separatory Funnel A->B C Wash with Saturated NaHCO₃ Solution B->C Removes acid D Wash with Water C->D Removes base E Wash with Brine (Saturated NaCl Solution) D->E Removes bulk water F Dry Organic Layer (e.g., anhydrous Na₂SO₄ or MgSO₄) E->F Removes trace water G Filter and Evaporate Solvent (Rotary Evaporator) F->G H Proceed to Chromatography or Recrystallization G->H

Caption: Initial aqueous workup workflow.

Q3: How can I effectively remove isomeric impurities? This seems to be the biggest challenge.

Isomers of this compound have very similar physical properties, making separation by techniques like distillation difficult. Column chromatography is the most powerful and widely adopted method for this challenge.[13][14]

Causality: The principle of chromatography relies on the differential partitioning of compounds between a stationary phase (typically polar silica gel) and a mobile phase (a less polar solvent system).[13] Although isomers have the same molecular formula, they often exhibit slight differences in their dipole moments and, consequently, their polarity. These subtle differences are sufficient for separation on a silica column. The isomer with the slightly higher polarity will interact more strongly with the silica gel and elute from the column more slowly.

A typical mobile phase for separating bromonitrobenzene derivatives is a mixture of a non-polar solvent like hexane and a slightly more polar solvent like ethyl acetate or dichloromethane.[15][16]

(See Protocol 1 for a detailed step-by-step guide to column chromatography.)

Q4: Is recrystallization a suitable method for purification? If so, what solvents should I try?

Yes, recrystallization is an excellent technique for final purification, especially for removing small amounts of impurities from a solid product that is already substantially pure. It is particularly effective at removing impurities with different solubility profiles from the main compound.

Mechanism: The ideal recrystallization solvent is one in which the target compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures. Impurities should ideally remain soluble at low temperatures or be completely insoluble at high temperatures. As the saturated hot solution cools, the solubility of the target compound decreases, forcing it to crystallize out in a pure form while the impurities remain dissolved in the solvent (mother liquor).[15]

A synthesis procedure for a similar compound, 2-ethyl-5-bromonitrobenzene, successfully uses n-heptane for recrystallization.[17] Ethanol is also a common choice for recrystallizing substituted bromobenzenes.[15]

Solvent SystemRationale for Use
Ethanol/Water The compound is dissolved in a minimum of hot ethanol. Water is then added dropwise until the solution becomes cloudy (cloud point), and then a few more drops of hot ethanol are added to clarify. This mixed-solvent system allows for fine-tuning of polarity to achieve ideal solubility characteristics.
Hexane or Heptane These non-polar solvents are effective if the impurities are significantly more polar than the desired product. The product will have limited solubility, especially when cold, while polar impurities may not dissolve well at all.
Isopropanol Often a good general-purpose solvent for moderately polar compounds.

(See Protocol 2 for a detailed step-by-step guide to recrystallization.)

Q5: How do I validate the purity of my final product?

A multi-pronged approach is necessary for robust purity validation. No single technique provides a complete picture.

  • Thin-Layer Chromatography (TLC): This is your primary tool for real-time monitoring. A pure compound should result in a single, well-defined spot. Run your purified sample alongside the crude material to visually confirm the removal of impurities.[15]

  • Melting Point Analysis: A pure crystalline solid will melt over a narrow, sharp temperature range (typically < 1-2 °C). Impurities broaden and depress this range. Compare your experimental value to the literature value.[10][18]

  • Spectroscopic Analysis:

    • ¹H and ¹³C NMR: This is the gold standard for structural confirmation. The spectrum should be clean, with integrations matching the expected number of protons. Isomeric impurities will present as a second set of distinct peaks.

    • GC-MS or HPLC: These chromatographic techniques can separate and detect impurities at very low levels. The output provides a quantitative measure of purity (e.g., >97% by HPLC).[18][19]

Q6: What are the recommended storage conditions for the purified compound?

Proper storage is crucial to maintain the purity of your compound over time.

  • Temperature: Store at 2-8°C.[11]

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) if possible, and ensure the container is tightly sealed in a dry environment.

  • Light: Protect from light by using an amber vial or storing it in a dark place. Aromatic nitro compounds can be photosensitive.[11]

Troubleshooting Guide
Observation / SymptomPotential Cause(s)Suggested Solution(s)
Multiple spots on final product TLC Incomplete separation during chromatography.Optimize chromatography: use a finer mesh silica gel, a longer column, or a shallower solvent gradient. Alternatively, re-purify via recrystallization.
Broad melting point range Significant impurities remain.Re-purify the material using the alternative method (e.g., if you recrystallized, now try chromatography).
Product is a persistent yellow/brown solid Trace, highly-colored impurities are present.During recrystallization, add a small amount of activated charcoal to the hot solution, allow it to stir for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling.
Very low yield after purification - Product co-eluted with an impurity during chromatography.- Unsuitable recrystallization solvent (product too soluble when cold).- Premature crystallization during hot filtration.- Check TLC of all chromatography fractions carefully before combining.- Test recrystallization solvents on a small scale first. Ensure the solution is cooled slowly and then in an ice bath to maximize crystal recovery.- Ensure the filtration apparatus is pre-heated before hot filtration.
Detailed Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography

This protocol is designed to separate this compound from its isomers and less polar impurities.

Step-by-Step Methodology:

  • TLC Analysis & Solvent Selection:

    • Dissolve a small amount of your crude material in dichloromethane.

    • Spot it on a TLC plate and develop it in various hexane/ethyl acetate mixtures (e.g., 98:2, 95:5, 90:10).

    • The ideal solvent system is one that moves the desired product spot to an Rf (retention factor) value of approximately 0.25-0.35. The impurity spots should be well-resolved from the product spot.

  • Column Packing (Slurry Method):

    • Select a glass column of appropriate size (a good rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude material by weight).

    • In a beaker, create a slurry of silica gel in your chosen starting eluent (the most non-polar mixture, e.g., 98:2 hexane/EtOAc).

    • With the column's stopcock closed, place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

    • Pour the silica slurry into the column. Continuously tap the side of the column to ensure even packing and remove air bubbles.

    • Open the stopcock to drain some solvent, adding more eluent as needed, until you have a stable, packed bed of silica. Do not let the top of the silica bed run dry.

  • Sample Loading:

    • Dissolve your crude product in the minimum amount of dichloromethane.

    • In a separate flask, add a small amount of silica gel (approx. 1-2x the weight of your crude) and evaporate the solvent until you have a dry, free-flowing powder. This is called "dry loading."

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add your eluent to the top of the column.

    • Open the stopcock and begin collecting the eluting solvent in numbered test tubes or flasks (fractions).

    • Maintain a constant flow rate. You may need to apply gentle positive pressure (using a pump or bulb).

    • Monitor the separation by spotting alternate fractions on a TLC plate.

  • Product Isolation:

    • Once the TLC analysis shows which fractions contain your pure product, combine them in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation P1 Select Solvent System (TLC) P2 Pack Column (Slurry) P1->P2 P3 Dry Load Sample P2->P3 R1 Elute with Solvent P3->R1 R2 Collect Fractions R1->R2 A1 Monitor Fractions (TLC) R2->A1 R2->A1 feedback loop A2 Combine Pure Fractions A1->A2 A3 Evaporate Solvent A2->A3 A4 Pure Product A3->A4

Caption: Column chromatography workflow diagram.

Protocol 2: Purification by Recrystallization

This protocol is ideal as a final polishing step for a solid product that is already >90% pure.

Step-by-Step Methodology:

  • Solvent Selection:

    • Place a small amount of your crude product into a test tube.

    • Add a potential solvent (e.g., ethanol) dropwise at room temperature. A good solvent will not dissolve the compound well at room temp.

    • Heat the test tube. The compound should dissolve completely.

    • Cool the test tube to room temperature and then in an ice bath. A large amount of crystalline solid should form. If so, you have found a suitable solvent.

  • Dissolution:

    • Place the crude solid to be purified in an Erlenmeyer flask.

    • Add the minimum amount of the chosen solvent to just cover the solid.

    • Heat the flask on a hot plate (with a boiling chip) while gently swirling until the solid completely dissolves. Add more solvent in small portions if needed, but avoid using a large excess.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a spatula-tip of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used):

    • Pre-heat a second flask and a filter funnel.

    • Quickly filter the hot solution through a fluted filter paper to remove the charcoal or any insoluble impurities. The goal is to prevent the product from crystallizing in the funnel.

  • Crystallization:

    • Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

    • Allow the crystals to dry on the filter paper with the vacuum running, then transfer them to a watch glass or drying oven to remove the last traces of solvent.

References
  • Nitration of Bromobenzene: Fractional Recrystallization--2nd and 3rd Crop and TLC. (2021). YouTube.
  • Smolecule. (2024). Buy 4-Bromo-2-ethyl-1-nitrobenzene | 148582-37-0.
  • ChemicalBook. (n.d.). This compound synthesis.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]

  • ChemBK. (n.d.). 3-bromo-4-ethylnitrobenzene.
  • ResearchGate. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Nitrobenzenes.
  • National Center for Biotechnology Information. (n.d.). 1-Bromo-4-ethyl-2-nitrobenzene. PubChem Compound Database. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Bromo-1-ethyl-4-nitrobenzene. PubChem Compound Database. Available at: [Link]

  • S. K. Ghorai, et al. (2016). Design and Synthesis of a 4-Nitrobromobenzene Derivative... ACS Publications. Available at: [Link]

  • V. D. Filimonov, et al. (n.d.). Competition of Aromatic Bromination and Nitration in Concentrated Sulfuric Acid. Scirp.org.
  • Guidechem. (n.d.). This compound 10342-66-2 wiki.
  • ResearchGate. (2025). Regioselectivity nitration of aromatics with N2O5 in PEG-based dicationic ionic liquid.
  • M. Liljenberg, et al. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution... Journal of Molecular Modeling. Available at: [Link]

  • Organic Syntheses. (n.d.). m-BROMONITROBENZENE. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • CymitQuimica. (n.d.). This compound.
  • ChemScene. (n.d.). This compound.
  • Chemistry Forum. (2024). The correct sequence of reagents used in the preparation of 4-bromo-2-nitroethyl benzene from... YouTube. Available at: [Link]

  • CymitQuimica. (n.d.). CAS 10342-66-2: this compound.
  • Chem-Impex. (n.d.). 4-Bromo-2-methyl-1-nitrobenzene.
  • Semantic Scholar. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution...
  • ResearchGate. (2025). Para-selective nitration of bromobenzene catalyzed by Hβ zeolite with NO2 and its theoretical studies.
  • CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography.
  • PubMed. (n.d.). Regioselectivity in the nitration of dialkoxybenzenes. Available at: [Link]

  • The Brem Method. (2023). MCAT Organic Chemistry: Column Chromatography. YouTube. Available at: [Link]

  • AOBChem USA. (n.d.). This compound.

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Technical Support Center: Optimizing Temperature for 4-Bromo-1-ethyl-2-nitrobenzene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for the synthesis of 4-bromo-1-ethyl-2-nitrobenzene, with a focus on optimizing reaction temperature to ensure high yield and purity. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you navigate the nuances of this electrophilic aromatic substitution reaction.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis, providing explanations and actionable solutions.

Q1: My reaction yield is significantly lower than expected. What are the likely causes related to temperature?

Low yields in this nitration are often linked to improper temperature control. Several factors could be at play:

  • Incomplete Reaction: If the temperature is too low, the reaction rate may be insufficient to proceed to completion within the allotted time. The nitration of aromatic compounds is an exothermic process, but it still requires a certain activation energy to initiate and sustain.

  • Side Product Formation: Conversely, if the temperature is too high, the likelihood of side reactions increases. This includes the formation of di-nitro or even tri-nitro isomers, which consumes your starting material and complicates purification.[1][2] For substituted benzenes, elevated temperatures can also lead to the formation of undesired positional isomers.

  • Decomposition of Nitrating Agent: At higher temperatures, nitric acid can decompose, reducing the concentration of the active electrophile, the nitronium ion (NO₂⁺), and leading to the formation of unwanted byproducts.[3]

Solution Workflow:

G cluster_0 Low Yield Troubleshooting start Low Yield Observed q1 Was the reaction temperature consistently monitored? start->q1 a1_no Implement continuous temperature monitoring. q1->a1_no a1_yes Analyze for side products (TLC, GC-MS). q1->a1_yes q2 Are significant side products present? a1_yes->q2 a2_yes Optimize temperature to minimize side reactions. Consider lowering the temperature. q2->a2_yes a2_no Suspect incomplete reaction. q2->a2_no a3 Gradually increase temperature in small increments (e.g., 5°C) and monitor reaction progress. a2_no->a3

Caption: Troubleshooting workflow for low reaction yield.

Q2: I'm observing the formation of multiple isomers. How can I improve the regioselectivity for this compound?

The ethyl group is an ortho, para-director, while the bromo group is also an ortho, para-director, albeit a deactivating one.[4][5] This means that nitration can occur at positions ortho or para to the ethyl group. To favor the desired ortho-nitration to the ethyl group (and meta to the bromo group), precise temperature control is crucial.

  • Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction is under kinetic control, favoring the product that is formed fastest. In many nitrations, the para isomer is sterically less hindered and forms more quickly. However, the interplay of the two directing groups in 4-bromoethylbenzene makes the outcome sensitive to reaction conditions.

  • Temperature's Influence on Isomer Ratios: Temperature can influence the ratio of ortho to para isomers. While a universal rule is difficult to establish without experimental data for this specific substrate, it is a critical parameter to investigate for optimizing the yield of the desired isomer.

Recommendations for Improving Selectivity:

ParameterRecommendationRationale
Reaction Temperature Start with a lower temperature (e.g., 0-5°C) and slowly allow it to rise to a moderate temperature (e.g., 20-25°C).Lower temperatures can enhance selectivity by minimizing the energy available for the formation of less-favored isomers.[3]
Rate of Addition Add the nitrating mixture (or the substrate) slowly and dropwise.This prevents localized temperature spikes that can lead to a loss of selectivity and the formation of unwanted byproducts.[3]
Stirring Ensure efficient and constant stirring throughout the reaction.Good mixing maintains a uniform temperature and concentration of reactants throughout the reaction vessel.

Q3: The reaction is proceeding too vigorously, and I'm concerned about safety. What should I do?

A vigorous, difficult-to-control reaction is a sign of a potential runaway reaction, which is a serious safety hazard in nitrations due to their exothermic nature.[6][7]

Immediate Actions:

  • Cooling: Immediately immerse the reaction vessel in an ice-salt bath to rapidly decrease the internal temperature.

  • Stop Addition: If you are still adding reagents, stop the addition immediately.

  • Monitor: Continue to monitor the temperature closely until it has stabilized at a safe level.

Preventative Measures:

  • Pre-cooling: Always cool the flask containing the substrate before slowly adding the pre-cooled nitrating mixture.

  • Controlled Addition: Use a dropping funnel to add the nitrating agent at a rate that allows the cooling system to dissipate the generated heat effectively.

  • Scale: When performing the reaction for the first time, it is prudent to start with a smaller scale to assess its exothermicity.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism for the synthesis of this compound?

The synthesis proceeds via an electrophilic aromatic substitution mechanism. The key steps are:

  • Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[8][9][10]

  • Electrophilic Attack: The electron-rich aromatic ring of 4-bromoethylbenzene attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[11]

  • Deprotonation: A weak base, such as water or the bisulfate ion, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product.[8]

G cluster_0 Reaction Mechanism reagents H₂SO₄ + HNO₃ electrophile NO₂⁺ (Nitronium Ion) reagents->electrophile Generates intermediate Arenium Ion (Carbocation Intermediate) electrophile->intermediate substrate 4-Bromoethylbenzene substrate->intermediate Attacks Electrophile product This compound intermediate->product Deprotonation

Caption: Simplified workflow of the electrophilic aromatic substitution.

Q2: What is a typical starting temperature range for this synthesis?

For the nitration of a moderately deactivated ring like 4-bromoethylbenzene, a common starting point is to maintain the temperature between 0°C and 10°C , especially during the addition of the nitrating mixture. This helps to control the initial exotherm and maintain selectivity. After the addition is complete, the reaction may be allowed to slowly warm to room temperature to ensure completion. It is crucial to monitor the reaction progress by techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature profile.

Q3: Are there alternatives to the standard mixed acid (H₂SO₄/HNO₃) nitration, and how does temperature optimization differ?

Yes, other nitrating systems exist. For instance, a procedure for the bromination of 1-ethyl-4-nitrobenzene, a related isomer, uses bromine, silver sulfate, and concentrated sulfuric acid at ambient temperature.[12] While this is a bromination, not a nitration, it highlights that alternative reagents and conditions are employed for halogenating substituted nitrobenzenes. Should you use an alternative nitrating agent, a thorough literature review and careful small-scale trials are necessary to determine the optimal temperature range, as reactivity can vary significantly.

Q4: What are the essential safety precautions when conducting nitration reactions?

Nitration reactions are potentially hazardous and must be handled with extreme care.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[6][13]

  • Fume Hood: Conduct the entire procedure in a well-ventilated chemical fume hood.[14]

  • Exothermic Reaction: Be prepared for a highly exothermic reaction. Use an ice bath to control the temperature and add reagents slowly.[7][15]

  • Corrosive and Toxic Reagents: Concentrated nitric and sulfuric acids are highly corrosive and can cause severe burns.[13][14] Nitric acid fumes are toxic upon inhalation.[6]

  • Waste Disposal: Quench the reaction carefully by pouring it onto ice, and neutralize acidic waste before disposal according to your institution's guidelines. Do not mix nitric acid waste with other waste streams.[15]

Experimental Protocol: A General Guideline

This protocol is a starting point and should be adapted based on your specific laboratory conditions and analytical monitoring.

Materials:

  • 4-bromoethylbenzene

  • Concentrated nitric acid (~70%)

  • Concentrated sulfuric acid (~98%)

  • Ice

  • Deionized water

  • 5% Sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

Procedure:

  • Preparation of the Nitrating Mixture: In a flask submerged in an ice-water bath, add a measured volume of concentrated sulfuric acid. While stirring, slowly add an equimolar amount of concentrated nitric acid, ensuring the temperature remains below 10°C.

  • Reaction Setup: In a separate round-bottom flask equipped with a magnetic stir bar and a thermometer, dissolve the 4-bromoethylbenzene in a minimal amount of a suitable solvent (if necessary) and cool the flask in an ice bath to 0-5°C.

  • Addition: Slowly add the pre-cooled nitrating mixture to the stirred solution of 4-bromoethylbenzene using a dropping funnel. Maintain the internal reaction temperature between 0-10°C throughout the addition.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction in the ice bath and monitor its progress using TLC. If the reaction is sluggish, consider allowing the temperature to rise slowly to room temperature.

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture over a large volume of crushed ice with stirring.

  • Neutralization: If the aqueous layer is acidic, neutralize it by the slow addition of a 5% sodium bicarbonate solution until effervescence ceases.

  • Extraction: Extract the product into an organic solvent. Wash the organic layer with water and then with brine.

  • Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

References

  • Nitration reaction safety. (2024, June 6). YouTube. Retrieved from [Link]

  • Guggenheim, T. L. (Ed.). (2013). Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia.
  • SimpleChemConcepts. (2018, April 21). H2 Chemistry: 3 Steps in Nitration of Benzene via Electrophilic Substitution. Retrieved from [Link]

  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 6). Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions. YouTube. Retrieved from [Link]

  • Clark, J. (n.d.). The nitration of benzene. Chemguide. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Nitric Acid Safety. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nitration of Benzene. Retrieved from [Link]

  • VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards. Retrieved from [Link]

  • ACS Publications. (2016, August 9). Design and Synthesis of a 4-Nitrobromobenzene Derivative Bearing an Ethylene Glycol Tetraacetic Acid Unit for a New Generation of Caged Calcium Compounds with Two-Photon Absorption Properties in the Near-IR Region and Their Application in Vivo. Retrieved from [Link]

  • University of Washington Environmental Health & Safety. (2024, June 24). Reduce your risk of a nitric acid incident. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-BROMONITROBENZENE. Retrieved from [Link]

  • Gilbert, J. C., & Martin, S. F. (n.d.). Experimental Organic Chemistry: A Miniscale and Microscale Approach. Cengage Learning.
  • ScholarWorks@GVSU. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment : Synthesis of 1-Bromo-4-nitrobenzene. Retrieved from [Link]

  • Chemistry Connected. (2020, December 15). Nitration of Bromobenzene: Introduction and Set-Up. YouTube. Retrieved from [Link]

  • AOBChem USA. (n.d.). This compound. Retrieved from [Link]

  • Clark, J. (n.d.). Nitration of benzene and methylbenzene. Chemguide. Retrieved from [Link]

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Troubleshooting guide for the reduction of "4-Bromo-1-ethyl-2-nitrobenzene"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Reduction of 4-Bromo-1-ethyl-2-nitrobenzene

Welcome to the technical support guide for the reduction of this compound. This document is designed for researchers and professionals in drug development and chemical synthesis, providing in-depth troubleshooting advice and validated protocols. Our goal is to equip you with the expertise to navigate the common challenges associated with this specific transformation, ensuring efficient and successful synthesis of the target molecule, 4-bromo-2-ethylaniline.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

The conversion of an aromatic nitro group to an amine in a molecule with other functionalities, such as a halogen, requires careful selection of reagents and conditions to achieve high yield and selectivity.[1][2] Below, we address the most common issues encountered during the reduction of this compound.

Question 1: My reaction shows low or no conversion of the starting material. What's going wrong?

This is a primary issue often pointing to problems with the reducing system or reaction setup.

  • Possible Cause A: Ineffective Reagent or Catalyst

    • Insight: The reducing power of your system is the engine of this reaction. If it's weak or depleted, the reaction will stall. For catalytic hydrogenations (e.g., Pd/C, Raney Nickel), catalysts can lose activity due to improper storage or poisoning.[3] For metal-in-acid reductions (e.g., Fe, Sn, Zn), the metal surface can be passivated, or an insufficient molar excess may have been used.[2][4]

    • Troubleshooting Steps:

      • Verify Reagent Stoichiometry: For metal-based reductions like Fe/HCl or SnCl₂/HCl, ensure you are using a sufficient molar excess (typically 3-5 equivalents) of the metal.

      • Use Fresh Catalyst: For catalytic hydrogenations, always use a fresh batch of catalyst. If you suspect catalyst poisoning by sulfur or other impurities, consider purifying your starting material.[3]

      • Activate Metal Surface: For metals like iron, pre-treatment with a small amount of acid can activate the surface.[5]

  • Possible Cause B: Poor Solubility of Starting Material

    • Insight: this compound is a hydrophobic molecule with limited solubility in highly polar solvents like water.[6] For the reaction to proceed, the substrate must be accessible to the reducing agent.

    • Troubleshooting Steps:

      • Solvent Selection: Employ a solvent system that can dissolve the substrate. Ethanol, acetic acid, and tetrahydrofuran (THF) are excellent choices.[6]

      • Co-Solvent Systems: For catalytic hydrogenations, using a protic co-solvent like ethanol or acetic acid in conjunction with another solvent like THF can significantly improve reaction rates.[6] For metal reductions, an alcoholic solvent like ethanol or methanol is often used with an aqueous acid.[7]

Question 2: My main product is correct, but the yield is low due to significant side-product formation. How can I improve selectivity?

Selectivity is the most critical challenge in this synthesis, with dehalogenation being the primary competing reaction.

  • Side Product A: Dehalogenation (Loss of Bromine)

    • Insight: The carbon-bromine bond can be susceptible to reductive cleavage, a process known as hydrodehalogenation. This is a particularly common side reaction when using powerful hydrogenation catalysts like Palladium on Carbon (Pd/C).[8][9]

    • Solutions for Preserving the C-Br Bond:

      • Avoid Pd/C: While effective for nitro reduction, Pd/C is often too aggressive for substrates with aryl halides.[4]

      • Use Raney Nickel: Catalytic hydrogenation with Raney Nickel is a much safer alternative for halogenated nitroaromatics as it is less prone to causing dehalogenation.[4]

      • Choose Chemoselective Chemical Reductants: Metal/acid systems like Iron (Fe) in acetic acid or with ammonium chloride and Tin(II) Chloride (SnCl₂) in HCl are highly chemoselective for the nitro group and typically leave the aryl bromide intact.[1][4][10] These are often the methods of choice for this type of transformation.

  • Side Product B: Formation of Azo, Azoxy, or Hydroxylamine Intermediates

    • Insight: The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates.[11] If the reaction conditions are too mild or the reaction time is insufficient, these intermediates can accumulate or react with each other to form dimeric azo (-N=N-) or azoxy (-N=N(O)-) species.[1] Using metal hydrides like LiAlH₄ on aromatic nitro compounds is known to favor the formation of azo products and should be avoided.[4]

    • Troubleshooting Steps:

      • Ensure Sufficient Reducing Agent: Use an adequate excess of the reducing metal or ensure sufficient hydrogen pressure and catalyst load in hydrogenations.

      • Increase Reaction Time/Temperature: Monitor the reaction by TLC. If you see intermediate spots, consider extending the reaction time or moderately increasing the temperature to drive the reaction to completion.

      • Acidic Conditions: Running the reaction under acidic conditions (e.g., with HCl or Acetic Acid) helps to ensure the complete reduction to the amine.

Question 3: The reaction seems complete, but the workup and purification are difficult. What are the best practices?

A clean workup is essential for obtaining a high purity product.

  • Problem: Messy Workup with Tin(II) Chloride

    • Insight: A common complaint with SnCl₂ reductions is the formation of tin oxides and complex salts during basification, which can create difficult-to-filter slurries and emulsions.[7][10]

    • Optimized Workup Protocol:

      • After the reaction is complete, cool the mixture in an ice bath.

      • Slowly and carefully add a concentrated aqueous solution of NaOH or Na₂CO₃ to basify the mixture to a pH > 10. This will precipitate tin salts as tin(IV) hydroxide.

      • Filter the entire mixture through a pad of Celite to remove the inorganic solids. Wash the filter cake thoroughly with an organic solvent (e.g., ethyl acetate, dichloromethane).

      • Proceed with a standard liquid-liquid extraction on the filtrate.

  • Problem: Product Purification

    • Insight: The final product, 4-bromo-2-ethylaniline, may be an oil or a low-melting solid, making crystallization difficult.

    • Solutions:

      • Acid-Base Extraction: A highly effective purification technique is to extract the organic layer with aqueous acid (e.g., 1M HCl). The desired amine will be protonated and move to the aqueous phase, leaving non-basic organic impurities behind. The aqueous layer can then be collected, basified, and re-extracted with an organic solvent to recover the purified amine.

      • Column Chromatography: If impurities persist, purification via flash column chromatography on silica gel using a non-polar/polar solvent system (e.g., hexane/ethyl acetate gradient) is a reliable method.[12]

Data & Methodologies

Table 1: Comparison of Recommended Reduction Methods
MethodReagentsProsConsKey Reference
Catalytic Hydrogenation H₂, Raney Nickel, EthanolGood for clean reactions; no metal salt waste.Requires specialized hydrogenation equipment; catalyst can be pyrophoric.[4]
Iron Reduction Fe powder, NH₄Cl or Acetic Acid, EtOH/H₂OInexpensive, highly chemoselective (preserves C-Br bond), environmentally benign metal.[13]Can require longer reaction times; iron powder can be messy to filter.[4][5][7]
Tin(II) Chloride Reduction SnCl₂·2H₂O, conc. HCl, EthanolFast, reliable, and highly effective; works at moderate temperatures.Workup can be difficult due to tin salt precipitation; tin is a more toxic and expensive metal.[10][1][7][10]
Visualizing the Process

The reduction pathway and troubleshooting logic can be visualized to better understand the process.

ReactionPathway Start This compound (R-NO2) Nitroso Nitroso Intermediate (R-NO) Start->Nitroso +2e-, +2H+ Hydroxylamine Hydroxylamine Intermediate (R-NHOH) Nitroso->Hydroxylamine +2e-, +2H+ Azo Side Products (Azo/Azoxy) Nitroso->Azo Product 4-Bromo-2-ethylaniline (R-NH2) Hydroxylamine->Product +2e-, +2H+ Hydroxylamine->Azo TroubleshootingFlowchart Problem Low Yield or Incomplete Reaction Cause1 Dehalogenation (Loss of Br)? Problem->Cause1 Cause2 No Conversion? Problem->Cause2 Cause3 Messy Workup? Problem->Cause3 Solution1a Avoid Pd/C. Use Fe/HCl or Raney Ni. Cause1->Solution1a Solution2a Check Reagent Activity & Stoichiometry. Cause2->Solution2a Solution2b Improve Substrate Solubility (Solvent Choice). Cause2->Solution2b Solution3a Use Fe instead of SnCl2. Filter through Celite. Cause3->Solution3a

Caption: Troubleshooting logic for common reduction issues.

Validated Experimental Protocols

Protocol 1: Reduction using Iron Powder and Ammonium Chloride

This method is robust, cost-effective, and highly selective, making it an excellent first choice.

Materials:

  • This compound (1.0 eq)

  • Iron powder (5.0 eq)

  • Ammonium chloride (NH₄Cl) (4.0 eq)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound, ethanol, and water in a 3:1 ratio (e.g., 15 mL EtOH, 5 mL H₂O for 1 g of starting material).

  • Add the iron powder and ammonium chloride to the flask.

  • Heat the mixture to reflux (approx. 80-85 °C) with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot has disappeared (typically 2-4 hours).

  • Once complete, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the iron and iron salts. Wash the Celite pad thoroughly with ethanol and ethyl acetate.

  • Combine the filtrates and remove the organic solvents under reduced pressure.

  • To the remaining aqueous residue, add ethyl acetate and carefully neutralize with a saturated solution of NaHCO₃ until bubbling ceases.

  • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude 4-bromo-2-ethylaniline.

  • Purify further by column chromatography if necessary.

Protocol 2: Reduction using Tin(II) Chloride Dihydrate

A classic and powerful method that is often faster than the iron reduction. [10] Materials:

  • This compound (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Ethyl Acetate (EtOAc)

  • 5M Sodium Hydroxide (NaOH) solution

Procedure:

  • Dissolve this compound in ethanol in a round-bottom flask.

  • In a separate flask, dissolve tin(II) chloride dihydrate in a small amount of concentrated HCl, then add it to the solution of the nitro compound. Caution: This may be exothermic.

  • Stir the reaction mixture at room temperature or heat gently to 50 °C.

  • Monitor the reaction by TLC until completion (typically 1-3 hours).

  • Cool the reaction mixture in an ice bath and carefully basify by the slow addition of 5M NaOH solution until the pH is ~10-12. A thick white precipitate of tin hydroxide will form.

  • Filter the slurry through a pad of Celite, washing the filter cake extensively with ethyl acetate.

  • Transfer the filtrate to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the product.

References

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved January 3, 2026, from [Link]

  • Zeynizadeh, B., & Setamdideh, D. (2005). Rapid and Efficient Reduction of Nitroarenes to Their Corresponding Amines with Promotion of NaBH4/NiCl2·6H2O System in Aqueous CH3CN. Journal of the Korean Chemical Society, 49(5), 474-478.
  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved January 3, 2026, from [Link]

  • ACS Green Chemistry Institute. (n.d.). Sn2+ reduction. Pharmaceutical Roundtable Reagent Guides. Retrieved January 3, 2026, from [Link]

  • Cai, K. Y., & Zhou, Y. M. (2015). Reduction of Nitroarenes to Aromatic Amines with Sodium Borohydride in the Presence of Selenium and Actived Carbon. Bulletin of Chemical Reaction Engineering & Catalysis, 10(3), 275-280. [Link]

  • Ren, P. D., Pan, S. F., Dong, T. W., & Wu, S. H. (1996). Catalytic Reduction of Nitroarenes to Azoxybenzenes With Sodium Borohydride in the Presence of Bismuth.
  • Cai, K., & Zhou, Y. (2015). Reduction of Nitroarenes to Aromatic Amines with Sodium Borohydride in the Presence of Selenium and Actived Carbon. ResearchGate. Retrieved January 3, 2026, from [Link]

  • Li, Z., et al. (2022). Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. ChemistrySelect, 7(36), e202202633.
  • Transtutors. (2022, February 14). What is the reaction mechanism for the reduction of nitrobenzene... Retrieved January 3, 2026, from [Link]

  • Master Organic Chemistry. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Retrieved January 3, 2026, from [Link]

  • ScienceMadness Discussion Board. (2011, August 14). Nitroaromatic Reduction w/Sn. Retrieved January 3, 2026, from [Link]

  • Rhodium.ws. (n.d.). Reduction of Nitro-Aromatics with Activated Iron. Retrieved January 3, 2026, from [Link]

  • Vishwanath, M. S., Kotian, S. Y., & Rai, K. M. L. (2018). Iron Catalyzed Reduction of Nitro Compounds. ResearchGate. Retrieved January 3, 2026, from [Link]

  • Reddy, B. V. S., et al. (2016). Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. Green Chemistry, 18(10), 2964-2969.
  • Kärkäs, M. D., et al. (2022). Highly Selective Electrocatalytic Reduction of Substituted Nitrobenzenes to Their Aniline Derivatives Using a Polyoxometalate Redox Mediator. ACS Organic & Inorganic Au, 2(6), 514-522.
  • Dong, H., et al. (2020). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Pharmacological Reviews, 72(2), 486-538.
  • PubChem. (n.d.). This compound. Retrieved January 3, 2026, from [Link]

  • ResearchGate. (2017, September 4). What is the easy method to reduce nitro group to amine group other than using Pd/C catalyst? Retrieved January 3, 2026, from [Link]

  • ResearchGate. (n.d.). Selective Hydrogenation of Halonitrobenzenes. Retrieved January 3, 2026, from [Link]

  • Reddit. (2023, January 1). my nitro refuses to be reduced. r/Chempros. Retrieved January 3, 2026, from [Link]

  • ResearchGate. (n.d.). Substitution effects of reduction of nitrobenzene. Retrieved January 3, 2026, from [Link]

  • Chemistry Stack Exchange. (2015, July 16). Selective nitro reduction of poly nitro compounds. Retrieved January 3, 2026, from [Link]

  • HETEROCYCLES. (1999). reductive reactions of nitroarenes in the presence of allyl bromide and zinc dust. 51(8), 1921-1934.
  • PubChem. (n.d.). 4-bromo-N-ethylaniline. Retrieved January 3, 2026, from [Link]

  • NIH. (2021, October 26). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. Retrieved January 3, 2026, from [Link]

  • Royal Society of Chemistry. (2020, October 27). Recent developments in the control of selectivity in hydrogenation reactions by confined metal functionalities. Retrieved January 3, 2026, from [Link]

  • ResearchGate. (n.d.). Selective Hydrogenation of p-Chloronitrobenzene on Nanosized PdNiB Catalysts. Retrieved January 3, 2026, from [Link]

  • Semantic Scholar. (2013, February 1). Selective Hydrogenation of p-Chloronitrobenzene on Nanosized PdNiB Catalysts. Retrieved January 3, 2026, from [Link]

  • Chemistry Stack Exchange. (2017, March 19). Free radical bromonation of 1-ethyl-4-nitrobenzene. Retrieved January 3, 2026, from [Link]

  • Wikipedia. (n.d.). 4-Bromoaniline. Retrieved January 3, 2026, from [Link]

  • YouTube. (2024, January 14). The correct sequence of reagents used in the preparation of 4-bromo-2-nitroethyl benzene from. Retrieved January 3, 2026, from [Link]

  • brainly.com. (2024, February 27). What will be the product of the reaction between 4-ethyl-1-nitrobenzene and bromine in the presence of. Retrieved January 3, 2026, from [Link]

Sources

Preventing over-bromination in "4-Bromo-1-ethyl-2-nitrobenzene" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-bromo-1-ethyl-2-nitrobenzene. This guide is designed for researchers, chemists, and drug development professionals to address common challenges, particularly the prevention of over-bromination, a frequent side reaction in electrophilic aromatic substitution. Here, we provide in-depth, experience-driven advice in a question-and-answer format to ensure the regioselective and high-yield synthesis of your target compound.

Understanding the Core Challenge: The Tug-of-War of Directing Groups

The synthesis of this compound involves the electrophilic aromatic substitution on 1-ethyl-2-nitrobenzene. The regiochemical outcome of this reaction is dictated by the electronic effects of the substituents already present on the benzene ring: the ethyl group (-CH₂CH₃) and the nitro group (-NO₂).

  • Ethyl Group (-CH₂CH₃): This is an activating, ortho-, para- directing group. It donates electron density to the ring, making it more nucleophilic and thus more reactive towards electrophiles.

  • Nitro Group (-NO₂): This is a strongly deactivating, meta- directing group. It withdraws electron density from the ring, making it less reactive.

The desired product, this compound, results from substitution at the para position relative to the activating ethyl group. However, the activating nature of the ethyl group can also promote further reaction, leading to the formation of di-brominated and other polysubstituted byproducts. Controlling the reaction to favor mono-bromination at the desired position is the primary challenge.

Frequently Asked Questions (FAQs)

Q1: My reaction is producing a significant amount of di-brominated byproduct. What is the primary cause?

Over-bromination is typically a result of the aromatic ring remaining sufficiently activated for a second substitution after the first bromine atom is introduced. The primary causes are usually an excess of the brominating agent or reaction conditions that are too harsh (e.g., high temperature or prolonged reaction time). The initial product, this compound, is still activated enough by the ethyl group to react further.

Q2: How do I choose the right brominating agent to improve selectivity?

The choice of brominating agent is critical for controlling the reaction's selectivity.

  • Elemental Bromine (Br₂): Often used with a Lewis acid catalyst (e.g., FeBr₃), this is a highly reactive system that can easily lead to over-bromination if not carefully controlled. It is generally not the first choice for substrates prone to over-reaction.

  • N-Bromosuccinimide (NBS): This is a milder and more selective source of electrophilic bromine.[1][2] It provides a low, steady concentration of Br⁺, which helps to favor mono-substitution. For many applications, NBS is the preferred reagent for achieving high regioselectivity in the bromination of activated aromatic systems.[1][3] A common procedure involves the use of NBS in a solvent like dichloromethane.[4]

Q3: What is the role of the solvent and temperature in preventing over-bromination?

Solvent and temperature are key parameters for controlling the reaction kinetics and, consequently, the selectivity.

  • Temperature: Lowering the reaction temperature can significantly improve selectivity.[5] Electrophilic aromatic substitution is an exothermic process, and higher temperatures increase the reaction rate, often leading to a loss of selectivity and the formation of thermodynamically favored, but undesired, byproducts.[5] Running the reaction at 0 °C or even lower can be beneficial.

  • Solvent: The choice of solvent can influence the reactivity of the brominating agent. Halogenated solvents like dichloromethane (DCM) are common.[4] Acetonitrile has also been shown to promote high yields and regioselectivity in brominations with NBS.[1]

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues encountered during the synthesis.

Observed Problem Potential Cause(s) Recommended Solution(s)
Low conversion of starting material 1. Insufficiently active brominating agent. 2. Reaction temperature is too low. 3. Inactive catalyst.1. If using NBS, consider adding a catalytic amount of a Lewis acid or a protic acid. 2. Gradually increase the reaction temperature and monitor the progress by TLC. 3. Ensure the Lewis acid catalyst (if used) is anhydrous and active.
Multiple spots on TLC, indicating byproducts 1. Over-bromination due to excess brominating agent. 2. Reaction temperature is too high. 3. High concentration of reactants.1. Use a stoichiometric amount (1.0-1.1 equivalents) of the brominating agent. Add it dropwise or in portions. 2. Perform the reaction at a lower temperature (e.g., 0 °C). 3. Use a more dilute solution to slow down the reaction rate.
Incorrect regioisomer formed 1. Steric hindrance. 2. Thermodynamic vs. kinetic control.1. While the desired product is electronically favored, consider if steric hindrance from the ethyl group is playing a role. This is less likely for the para position. 2. Lowering the reaction temperature generally favors the kinetically controlled product, which is often the desired isomer in this case.[5]
Troubleshooting Workflow Diagram

G cluster_start Start: Poor Reaction Outcome cluster_check Initial Checks cluster_solutions Corrective Actions cluster_end Resolution start Reaction Yields Mixture of Products (TLC/GC-MS Analysis) reagents Verify Reagent Purity & Stoichiometry (1.0-1.1 eq. Brominating Agent) start->reagents Check Reagents temp Review Reaction Temperature reagents->temp If Reagents OK sol_addition Slow, Portion-wise Addition of Brominating Agent reagents->sol_addition If Stoichiometry > 1.1 eq. sol_temp Lower Temperature (e.g., to 0°C) temp->sol_temp If Temp > RT sol_reagent Switch to Milder Reagent (e.g., NBS) temp->sol_reagent If Using Br2/FeBr3 end_node Improved Selectivity for This compound sol_temp->end_node sol_reagent->end_node sol_addition->end_node

Caption: A workflow for troubleshooting over-bromination.

Optimized Protocol for Mono-bromination

This protocol is designed to maximize the yield of this compound while minimizing the formation of byproducts.

Materials:

  • 1-ethyl-2-nitrobenzene

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-ethyl-2-nitrobenzene (1.0 eq.) in anhydrous DCM. Cool the flask to 0 °C in an ice bath.

  • Reagent Addition: Dissolve N-Bromosuccinimide (1.05 eq.) in DCM and add it to the dropping funnel. Add the NBS solution to the reaction mixture dropwise over a period of 30-60 minutes, ensuring the temperature remains at 0 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Workup:

    • Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium sulfite solution to destroy any remaining bromine.

    • Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Physical and Chemical Properties

Compound Molecular Formula Molecular Weight ( g/mol ) CAS Number
1-ethyl-2-nitrobenzeneC₈H₉NO₂151.16612-22-6
This compoundC₈H₈BrNO₂230.0610342-66-2[4]

References

  • Jalali, E. (2017). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. Western Kentucky University. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Retrieved from [Link]

  • Western Kentucky University. (n.d.). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. TopSCHOLAR. Retrieved from [Link]

  • Google Patents. (n.d.). EP0866046A1 - Catalytic process for selective aromatic bromination.
  • Molecules. (2015). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PubMed Central. Retrieved from [Link]

Sources

Stability and degradation of "4-Bromo-1-ethyl-2-nitrobenzene"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-1-ethyl-2-nitrobenzene. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments involving this compound. Our goal is to provide you with the expertise and practical insights needed to ensure the stability and integrity of your work.

Introduction to this compound

This compound is an aromatic organic compound with the molecular formula C₈H₈BrNO₂.[1][2] Its structure, featuring a benzene ring substituted with a bromine atom, an ethyl group, and a nitro group, makes it a versatile intermediate in various fields, including the synthesis of pharmaceuticals and agrochemicals.[3][4] The presence of the electron-withdrawing nitro group and the halogen substituent significantly influences its chemical reactivity and stability.[4] Understanding its degradation pathways is crucial for its proper handling, storage, and application in research and development.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The degradation of this compound is primarily influenced by three main factors: light, heat, and chemical environment (pH and presence of oxidizing or reducing agents). Nitroaromatic compounds, in general, are susceptible to photodegradation and thermal decomposition.[5][6][7]

  • Photodegradation: Exposure to ultraviolet (UV) light can initiate photochemical reactions, leading to the breakdown of the molecule.[5][8] This is a common degradation pathway for many nitroaromatic compounds.

  • Thermal Decomposition: Elevated temperatures can provide the necessary energy to break the chemical bonds within the molecule, particularly the C-N bond of the nitro group.[6][7][9]

  • Chemical Degradation: The compound's stability can be affected by the pH of the solution and the presence of other reactive species. For instance, strong acidic or basic conditions can promote hydrolysis, while reducing agents can lead to the reduction of the nitro group.

Q2: What are the expected degradation products of this compound?

A2: While specific degradation studies on this compound are not extensively documented, we can predict the likely degradation products based on the known behavior of similar nitroaromatic compounds.

  • Photodegradation: Under UV irradiation, especially in the presence of hydroxyl radicals (e.g., in a UV/H₂O₂ system), the degradation of nitroaromatic compounds can yield nitrophenols as primary intermediates.[5] For this compound, this could lead to the formation of various brominated and ethylated nitrophenols. Further degradation can result in the opening of the aromatic ring and the formation of smaller organic acids and inorganic ions like bromide and nitrate/nitrite.[5]

  • Thermal Decomposition: The thermal decomposition of nitrobenzene is known to initiate through the isomerization to phenyl nitrite or the cleavage of the C-NO₂ bond to form a phenyl radical and nitrogen dioxide.[6][9] A similar mechanism can be expected for this compound, leading to the formation of radical species that can then undergo further reactions.

  • Reduction of the Nitro Group: A common transformation for nitroaromatic compounds is the reduction of the nitro group (-NO₂) to a nitroso (-NO), hydroxylamino (-NHOH), and finally an amino (-NH₂) group.[10] This can occur under both chemical and biological conditions.[10]

Q3: What are the recommended storage conditions for this compound to ensure its stability?

A3: To minimize degradation, this compound should be stored in a cool, dry, and dark place.[11] Specifically:

  • Temperature: Storage at 2-8°C is recommended to prevent thermal decomposition.[11]

  • Light: The compound should be protected from light by storing it in an amber-colored vial or a light-blocking container.

  • Atmosphere: It should be stored under an inert atmosphere (e.g., argon or nitrogen) if it is highly sensitive to oxidation, although this is less of a concern for the nitroaromatic itself compared to its potential degradation products (e.g., amines).

  • Container: Use a tightly sealed container to prevent moisture absorption and potential hydrolysis.

Troubleshooting Guide

This section provides solutions to common problems encountered during the handling and analysis of this compound.

Problem 1: Appearance of Unexpected Peaks in HPLC/GC Analysis of a Stability Sample.

  • Possible Cause 1: Degradation of the Compound.

    • Troubleshooting Steps:

      • Confirm Degradation: Compare the chromatogram of the stability sample with that of a freshly prepared standard solution of this compound. The presence of new peaks in the stability sample that are absent in the standard confirms degradation.

      • Identify the Degradation Pathway: Analyze the sample using a mass spectrometer (LC-MS or GC-MS) to identify the mass of the unexpected peaks. This can help in elucidating the structure of the degradation products and inferring the degradation pathway (e.g., oxidation, reduction, or hydrolysis).

      • Review Storage Conditions: Check the storage conditions of the stability sample (temperature, light exposure, humidity). Ensure they align with the recommended conditions.

      • Forced Degradation Study: To proactively understand potential degradation products, a forced degradation study can be performed.[12] This involves subjecting the compound to stress conditions (e.g., high temperature, UV light, acid/base hydrolysis, oxidation) to accelerate degradation and identify the resulting products.

  • Possible Cause 2: Contamination.

    • Troubleshooting Steps:

      • Analyze a Blank: Run a blank sample (solvent only) to check for any contamination from the solvent or the analytical system.

      • Check Sample Preparation: Review the sample preparation procedure for any potential sources of contamination.

      • Clean the Analytical System: If contamination is suspected in the HPLC or GC system, perform a thorough cleaning of the injector, column, and detector.

Problem 2: Inconsistent Analytical Results in Stability Studies.

  • Possible Cause 1: Instability of the Compound in the Analytical Solvent.

    • Troubleshooting Steps:

      • Solvent Stability Study: Prepare a solution of this compound in the analytical solvent and analyze it at different time points (e.g., 0, 2, 4, 8, 24 hours) while keeping it under the same conditions as the autosampler. This will help determine if the compound is degrading in the solvent over time.

      • Change the Solvent: If instability is observed, consider using a different solvent for analysis. The stability of aromatic hydrocarbons can vary significantly between different organic solvents.[13]

  • Possible Cause 2: Non-Homogeneous Sample.

    • Troubleshooting Steps:

      • Ensure Complete Dissolution: Make sure the compound is completely dissolved in the solvent before analysis. Sonication can aid in dissolution.

      • Proper Mixing: Thoroughly mix the sample before taking an aliquot for analysis.

Visualizing Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways of this compound based on known reactions of nitroaromatic compounds.

DegradationPathways cluster_main This compound cluster_photo Photodegradation cluster_thermal Thermal Decomposition cluster_reduction Reduction A This compound B Brominated/Ethylated Nitrophenols A->B UV/H₂O₂ D Radical Intermediates A->D Heat (Δ) F 4-Bromo-1-ethyl-2-nitrosobenzene A->F [H] C Ring Opening Products (e.g., organic acids) B->C Further Oxidation E Rearrangement/Coupling Products D->E G N-(4-Bromo-1-ethylphenyl)hydroxylamine F->G [H] H 4-Bromo-2-ethylaniline G->H [H]

Caption: Potential degradation pathways of this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC grade solvents (e.g., acetonitrile, methanol, water)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • UV lamp (e.g., 254 nm or 365 nm)

  • Temperature-controlled oven

  • HPLC-UV/MS system

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 80°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 80°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Keep the solid compound and the stock solution in an oven at 105°C for 24 hours.

    • Photodegradation: Expose the stock solution to UV light for 24 hours.

  • Sample Analysis:

    • After the specified time, neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze the samples using a validated HPLC-UV/MS method to separate and identify the parent compound and any degradation products.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

    • Identify the degradation products based on their retention times and mass spectra.

    • Calculate the percentage of degradation in each stress condition.

Visualizing the Forced Degradation Workflow

ForcedDegradationWorkflow A Prepare Stock Solution (1 mg/mL) B Apply Stress Conditions A->B C1 Acid Hydrolysis (0.1 M HCl, 80°C) B->C1 C2 Base Hydrolysis (0.1 M NaOH, 80°C) B->C2 C3 Oxidation (3% H₂O₂, RT) B->C3 C4 Thermal (105°C) B->C4 C5 Photolytic (UV light) B->C5 D Sample Preparation (Neutralization, Dilution) C1->D C2->D C3->D C4->D C5->D E HPLC-UV/MS Analysis D->E F Data Analysis (Identify Degradants, % Degradation) E->F

Caption: Workflow for a forced degradation study.

Data Summary

The following table summarizes the expected stability of this compound under different conditions, based on general knowledge of nitroaromatic compounds. Actual stability should be confirmed experimentally.

Stress ConditionExpected StabilityPotential Degradation Products
Acidic (0.1 M HCl, 80°C) Likely stableMinimal degradation expected
Basic (0.1 M NaOH, 80°C) Potential for hydrolysisBrominated/ethylated phenols
Oxidative (3% H₂O₂, RT) Susceptible to degradationOxidized products, ring opening
Thermal (105°C) Susceptible to degradationRadical species, rearranged products
Photolytic (UV light) Susceptible to degradationNitrophenols, ring-opened products

Concluding Remarks

The stability of this compound is a critical parameter for its successful application in research and development. While this guide provides a comprehensive overview of its potential stability and degradation pathways based on the chemistry of related compounds, it is essential to perform specific stability studies under your experimental conditions. By understanding the factors that influence its stability and having robust troubleshooting strategies in place, you can ensure the quality and reliability of your results.

References

  • Szabó, H. Y., et al. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Sciences, 17(6), 886-93. [Link]

  • Trillas, M. C., et al. (2006). Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources. Photochemical & Photobiological Sciences, 5(6), 577-583. [Link]

  • Zhang, Y., et al. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid?. Environmental Science & Technology Letters, 8(9), 743-749. [Link]

  • Wang, Y., et al. (2018). Predicting the Initial Thermal Decomposition Path of Nitrobenzene Caused by Mode Vibration at Moderate-Low Temperatures: Temperature-Dependent Anti-Stokes Raman Spectra Experiments and First-Principals Calculations. The Journal of Physical Chemistry A, 122(42), 8343-8351. [Link]

  • Vione, D., et al. (2005). Formation of Nitroaromatic Compounds in Advanced Oxidation Processes: Photolysis versus Photocatalysis. Environmental Science & Technology, 39(13), 4941-4947. [Link]

  • Wang, Z., et al. (2023). Investigation of thermal decomposition of nitrobenzene: An energetic material. Combustion and Flame, 251, 112702. [Link]

  • Sekirin, V. A., Chekryshkin, Y. S., & Ketov, A. N. (1986). Kinetics of thermocatalytic decomposition of nitrobenzene. Journal of Applied Chemistry of the USSR, 58(10), 2124-2127. [Link]

  • Dorofeeva, O. V., & Ryzhova, O. N. (2014). Kinetics of Radical Reactions Involved in the Gas-Phase Thermal Decomposition of Nitrobenzene. Russian Journal of Physical Chemistry A, 88(8), 1269-1275. [Link]

  • Agency for Toxic Substances and Disease Registry. (1990). Toxicological Profile for Nitrobenzene. [Link]

  • Spain, J. C., Hughes, J. B., & Knackmuss, H. J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press. [Link]

  • Zeman, S., & Krupka, M. (2012). Thermal Decomposition of Aliphatic Nitro-compounds. In Thermolysis of Energetic Materials. InTech. [Link]

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  • PubChem. (n.d.). 4-Bromo-2-ethyl-1-nitrobenzene. [Link]

  • ResearchGate. (n.d.). Degradation pathways of nitrobenzene. [Link]

  • novoMOF. (2020). Sensing nitroaromatic explosives in the gas phase. [Link]

  • AOBChem USA. (n.d.). This compound. [Link]

  • Pharma.Tips. (2025). Building a Troubleshooting Knowledge Base for Stability Laboratories. [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic compounds, from synthesis to biodegradation. Microbiology and molecular biology reviews : MMBR, 74(2), 250–272. [Link]

  • PubChem. (n.d.). 4-Bromo-2-ethyl-1-nitrobenzene. [Link]

  • brainly.com. (2024). What will be the product of the reaction between 4-ethyl-1-nitrobenzene and bromine in the presence of. [Link]

  • ResearchGate. (n.d.). Construction of complete degradation pathway for nitrobenzene in Escherichia coli. [Link]

  • ResearchGate. (n.d.). A partial reductive pathway for the degradation of nitrobenzene. [Link]

  • Pharma.Tips. (2025). Stability Troubleshooting. [Link]

  • Eawag-BBD. (n.d.). Nitrobenzene Degradation Pathway. [Link]

  • Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Annual review of microbiology, 49, 523–555. [Link]

  • PubChem. (n.d.). 1-Bromo-4-ethyl-2-nitrobenzene. [Link]

  • Wolska, L., & Galer, K. (2010). Stability studies of selected polycyclic aromatic hydrocarbons in different organic solvents and identification of their transformation products. Journal of Liquid Chromatography & Related Technologies, 33(9-12), 1166-1177. [Link]

  • ResearchGate. (n.d.). Major mechanisms of toxicity of nitroaromatic compounds. [Link]

  • Khan Academy. (n.d.). Aromatic stability I. [Link]

  • Misra, M. K., & Misra, S. (2014). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. Journal of applied toxicology : JAT, 34(8), 810–824. [Link]

  • ResearchGate. (n.d.). 1-Bromo-4-methyl-2-nitrobenzene. [Link]

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Technical Support Center: Scaling Up the Synthesis of 4-Bromo-1-ethyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of 4-Bromo-1-ethyl-2-nitrobenzene (CAS No. 10342-66-2). This guide is designed for researchers, chemists, and process development professionals. It provides in-depth technical information, troubleshooting advice, and practical protocols in a user-friendly question-and-answer format to address challenges encountered during laboratory and pilot-scale production.

Section 1: Synthesis Fundamentals & FAQs

This section addresses the foundational chemical principles and common questions regarding the synthesis of this compound.

Q1: What is the primary and most efficient synthetic route for preparing this compound?

The most direct and widely adopted method is the electrophilic aromatic substitution (EAS) nitration of 1-bromo-4-ethylbenzene.[1][2] In this reaction, the benzene ring of the starting material acts as a nucleophile and attacks a potent electrophile, the nitronium ion (NO₂⁺).

The directing effects of the substituents on the starting material are crucial for the regioselectivity of this reaction:

  • Ethyl Group (-CH₂CH₃): This is an activating, ortho, para-directing group. It increases the electron density of the aromatic ring, particularly at the positions ortho and para to it, making the ring more susceptible to electrophilic attack.[3]

  • Bromo Group (-Br): This is a deactivating, yet ortho, para-directing group. While it withdraws electron density through induction, it donates electron density through resonance, directing the incoming electrophile to the ortho and para positions.[1][3]

Since the para position relative to the ethyl group is already occupied by the bromine atom, the nitration is directed primarily to the ortho position of the ethyl group (and meta to the bromine), yielding the desired this compound product.

Q2: Can you explain the reaction mechanism and the role of the "mixed acid"?

The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The critical first step is the generation of the electrophile, the nitronium ion (NO₂⁺).[4][5][6] This is achieved by using a "mixed acid," a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[6]

Mechanism:

  • Generation of the Electrophile: Sulfuric acid, being the stronger acid, protonates nitric acid. This protonated nitric acid then loses a molecule of water to form the highly electrophilic nitronium ion.[7] HNO₃ + H₂SO₄ ⇌ H₂NO₃⁺ + HSO₄⁻ H₂NO₃⁺ → NO₂⁺ + H₂O

  • Nucleophilic Attack: The π-electron system of the 1-bromo-4-ethylbenzene ring attacks the nitronium ion. This step is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or Wheland intermediate.[8][9]

  • Deprotonation: A weak base in the mixture, typically water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the new nitro group. This restores the aromaticity of the ring, yielding the final product, this compound.[9]

Q3: Are there alternative synthetic routes?

While nitration of 1-bromo-4-ethylbenzene is the most common, other theoretical routes exist, though they are often less practical. For example, attempting a Friedel-Crafts ethylation on 1-bromo-3-nitrobenzene would be challenging because the nitro group is a strong deactivating group, which generally inhibits Friedel-Crafts reactions.[4][8] Therefore, introducing the substituents in the correct order is critical for a successful synthesis.

Section 2: Scale-Up Considerations & Troubleshooting

Scaling up nitration reactions introduces significant safety and process control challenges. This section provides guidance on navigating these issues.

Q4: What are the most critical safety hazards when scaling up this synthesis?

Scaling up nitration reactions presents severe hazards that must be rigorously controlled.[10][11]

  • Thermal Runaway: Nitration is a highly exothermic reaction.[11] As the reaction scale increases, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient. An uncontrolled increase in temperature can lead to a dangerous thermal runaway, rapid gas evolution, and potentially an explosion.[10]

  • Corrosivity and Toxicity: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe chemical burns upon contact.[12][13][14] Nitric acid also produces toxic fumes (nitrogen oxides) which can cause severe respiratory damage.[10][13]

  • Violent Reactivity: Nitric acid is a powerful oxidizing agent and can react violently with organic materials, reducing agents, and metals.[12][14]

Core Safety Mandates:

  • Engineering Controls: Always conduct the reaction in a well-ventilated fume hood or a designated reactor bay with robust ventilation.[10]

  • Personal Protective Equipment (PPE): Wear acid-resistant gloves, chemical safety goggles, a face shield, and a chemical-resistant lab coat or suit.[10][12]

  • Emergency Preparedness: Ensure immediate access to emergency eyewash stations, safety showers, and appropriate spill containment kits (e.g., sodium carbonate for neutralization).[10][14]

Q5: My reaction yield is low. What are the common causes and how can I troubleshoot this?

Low yield is a frequent issue. The following decision tree and table can help diagnose the problem.

Troubleshooting Workflow: Low Product Yield

G start Low Yield Observed check_reaction Analyze Crude Reaction Mixture (TLC, GC/MS) start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete Starting material present? workup_loss Product Loss During Workup? check_reaction->workup_loss Little starting material, low product? temp_issue Was Temperature Too Low? incomplete->temp_issue Yes time_issue Was Reaction Time Too Short? incomplete->time_issue Yes reagent_issue Are Reagents Degraded? incomplete->reagent_issue Yes extraction_issue Inefficient Extraction? workup_loss->extraction_issue Yes purification_issue Loss During Purification? workup_loss->purification_issue Yes solution_incomplete Solutions: - Increase temperature cautiously - Extend reaction time - Use fresh, verified reagents temp_issue->solution_incomplete time_issue->solution_incomplete reagent_issue->solution_incomplete solution_workup Solutions: - Increase number of extractions - Check solvent polarity - Optimize recrystallization conditions extraction_issue->solution_workup purification_issue->solution_workup

Caption: Troubleshooting decision tree for low yield.

Problem Potential Cause Recommended Action & Explanation
Low Yield Incomplete ReactionVerify Reaction Completion: Use TLC or GC analysis to check for the presence of starting material. Extend Reaction Time/Increase Temperature: If starting material remains, consider extending the reaction time or cautiously increasing the temperature. Be aware that higher temperatures increase the risk of side products.[5]
Poor Reagent QualityUse Fresh Reagents: Ensure nitric and sulfuric acids are of appropriate concentration and not degraded. The starting 1-bromo-4-ethylbenzene should be pure.
Product Loss During WorkupOptimize Extraction: Ensure the correct organic solvent is used for extraction and that the aqueous phase is extracted multiple times to maximize recovery. Refine Purification: During recrystallization, avoid using an excessive amount of solvent, as this will reduce the recovery of the crystallized product.[15]
Q6: I am seeing significant amounts of side products, particularly isomers and dinitrated compounds. How can I improve selectivity?

The formation of impurities is almost always linked to poor temperature control.

  • Cause: The initial nitration is highly exothermic. If the temperature rises uncontrollably (typically above 50-60°C), the reaction rate increases, and the energy barrier for further nitration is overcome.[1][5] The strongly deactivating nitro group on the product ring makes a second nitration more difficult, but high temperatures can provide the necessary activation energy, leading to 1-bromo-2,4-dinitro-ethylbenzene.[9]

  • Solution on Scale-Up:

    • Controlled Addition: Add the nitrating mixture (or the organic substrate) slowly and sub-surface to the reaction mixture using a dropping funnel or a syringe pump. This allows the cooling system to manage the heat generated.

    • Efficient Cooling: Use an efficient cooling bath (e.g., ice-salt or a circulating chiller) to maintain a consistent internal reaction temperature, ideally between 0-10°C during the addition phase.

    • Vigorous Stirring: Ensure efficient mechanical stirring to prevent localized "hot spots" within the reactor where the temperature could spike, leading to side reactions.

Q7: My final product is an oil and will not crystallize. What should I do?

This is a common issue during purification, often caused by residual solvent or the presence of impurities (like the ortho-isomer of the product) that act as a eutectic mixture, depressing the melting point.

  • Solution 1: Solvent Removal: Ensure all extraction solvent is thoroughly removed under reduced pressure using a rotary evaporator.

  • Solution 2: Recrystallization Solvent Screening: The impure product may be soluble in the chosen recrystallization solvent even at low temperatures. Screen different solvents or solvent mixtures (e.g., ethanol/water, heptane/ethyl acetate). The goal is to find a system where the product has high solubility at high temperatures and low solubility at low temperatures.

  • Solution 3: Seeding: If you have a small amount of pure, solid product, add a single seed crystal to the cooled, supersaturated solution to induce crystallization.

  • Solution 4: Trituration: Stir the oil with a poor solvent (like cold hexanes). This can sometimes cause the oil to solidify by "washing away" impurities that inhibit crystallization.

Section 3: Experimental Protocols & Data
Protocol 3.1: Lab-Scale Synthesis of this compound

Disclaimer: This protocol involves highly corrosive and hazardous materials. All operations must be performed by trained personnel in a certified chemical fume hood with appropriate PPE.

Overall Synthesis Workflow

Caption: Step-by-step synthesis and workup workflow.

Reagents & Materials

ReagentMolar Mass ( g/mol )AmountMolesMolar Eq.
1-Bromo-4-ethylbenzene185.0710.0 g0.0541.0
Conc. Nitric Acid (~68%)63.018.0 mL~0.12~2.2
Conc. Sulfuric Acid (~98%)98.088.0 mL~0.15~2.8
Dichloromethane-100 mL--
Saturated NaHCO₃ (aq)-50 mL--
Brine-50 mL--
Anhydrous Na₂SO₄-As needed--
Ethanol (95%)-As needed--

Procedure:

  • Prepare Nitrating Mixture: In a 250 mL round-bottom flask equipped with a magnetic stir bar, carefully add 8.0 mL of concentrated sulfuric acid. Cool the flask in an ice bath.

  • Slowly add 8.0 mL of concentrated nitric acid to the sulfuric acid with continuous stirring. Keep the mixture in the ice bath. The temperature should be maintained below 10°C.

  • Substrate Addition: In a separate beaker, dissolve 10.0 g of 1-bromo-4-ethylbenzene in ~10 mL of dichloromethane.

  • Using a dropping funnel, add the 1-bromo-4-ethylbenzene solution dropwise to the cold, stirring mixed acid over 20-30 minutes. Ensure the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress using TLC.

  • Workup - Quenching: Carefully pour the reaction mixture onto ~100 g of crushed ice in a large beaker with stirring. This will quench the reaction and precipitate the crude product.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL, to neutralize residual acid), and finally with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product, often as a yellow oil or solid.

  • Purification: Recrystallize the crude solid from hot 95% ethanol. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Isolation: Collect the pale yellow crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven. The expected yield is typically 70-85%.

References
  • Nitration reaction safety. (2024, June 7). YouTube. Retrieved from [Link]

  • Guggenheim, T. L., et al. (2013). Chemistry, Process Design, and Safety for the Nitration Industry. ACS Symposium Series. Retrieved from the National Academic Digital Library of Ethiopia.
  • University of Washington Environmental Health & Safety. (n.d.). NITRIC ACID SAFETY. Retrieved from [Link]

  • Design and Synthesis of a 4-Nitrobromobenzene Derivative... (2016). ACS Publications. Retrieved from [Link]

  • VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards. Retrieved from [Link]

  • University of Washington Environmental Health & Safety. (2024, June 24). Reduce your risk of a nitric acid incident. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nitration of Benzene. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Reactions of Benzene - Nitration, Sulphonation, Halogenation- Reactivity. Retrieved from [Link]

  • Master Organic Chemistry. (2018, April 30). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Retrieved from [Link]

  • Quora. (2021, April 2). How to synthesize 4-bromo-3-nitrobenzoic acid from benzene? What are the reactions. Retrieved from [Link]

  • AOBChem USA. (n.d.). This compound. Retrieved from [Link]

  • Chemguide. (n.d.). the nitration of benzene - electrophilic substitution. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment : Synthesis of 1-Bromo-4-nitrobenzene. Retrieved from [Link]

  • YouTube. (2024, January 14). The correct sequence of reagents used in the preparation of 4-bromo-2-nitroethyl benzene from... Retrieved from [Link]

  • Gilbert, J. C., & Martin, S. F. (n.d.). Experimental Organic Chemistry: A Miniscale and Microscale Approach. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Substitution Reactions of Benzene Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Bromo-1-nitrobenzene. Retrieved from [Link]

  • YouTube. (2017, September 4). Preparation of 4-nitrobromobenzene and 2,4-dinitrobromobenzene from bromobenzene. Retrieved from [Link]

  • YouTube. (2021, May 7). Nitration of Bromobenzene. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Bromo-4-methyl-2-nitrobenzene. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-4-ethyl-2-nitrobenzene. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 1-Bromo-4-methyl-2-nitrobenzene. Retrieved from [Link]

  • Google Patents. (n.d.). CN111454156A - Method for continuously synthesizing 4-ethyl nitrobenzene and 2-ethyl...

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Validation & Comparative

A Comparative Guide to the Analytical Characterization of 4-Bromo-1-ethyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-1-ethyl-2-nitrobenzene is a substituted aromatic compound with the chemical formula C₈H₈BrNO₂ and a molecular weight of approximately 230.06 g/mol .[1][2][3][4][5][6][7] Its structure, featuring a benzene ring substituted with a bromine atom, an ethyl group, and a nitro group, dictates its chemical properties and reactivity. Accurate and robust analytical methods are paramount for its characterization, ensuring the integrity of downstream synthetic processes and the quality of the final products. This guide will explore the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Chromatographic techniques (HPLC and GC) for the elucidation of its structure and the assessment of its purity.

Structural Elucidation: A Multi-faceted Approach

The definitive identification of this compound relies on a combination of spectroscopic techniques that provide complementary information about its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

  • Principle: ¹H NMR spectroscopy detects the signals from hydrogen atoms (protons), providing information about their chemical environment, the number of neighboring protons, and their spatial arrangement.

  • Expected Spectrum for this compound:

    • Ethyl Group: The ethyl group will exhibit a characteristic quartet and triplet pattern. The two methylene protons (-CH₂-) will be deshielded by the adjacent aromatic ring and will appear as a quartet due to coupling with the three methyl protons. The three methyl protons (-CH₃) will appear as a triplet, coupling with the two methylene protons.

    • Aromatic Protons: The three protons on the benzene ring will show distinct signals in the aromatic region of the spectrum. Due to the differing electronic effects of the bromo, ethyl, and nitro substituents, each aromatic proton will have a unique chemical shift. The electron-withdrawing nitro group will cause a significant downfield shift for the proton ortho to it. The bromine atom and the ethyl group will also influence the chemical shifts of the adjacent protons. The coupling patterns (doublets, doublet of doublets) will reveal the relative positions of the protons on the ring. For instance, the proton between the bromo and nitro groups is expected to be a doublet, coupled to the proton on the adjacent carbon.

  • Comparison with Isomers: Isomers such as 1-Bromo-4-ethyl-2-nitrobenzene would exhibit different splitting patterns and chemical shifts in the aromatic region due to the altered positions of the substituents.[8] For example, in 1-bromo-4-ethyl-2-nitrobenzene, the aromatic protons would likely show a different set of coupling constants and chemical shifts, reflecting the change in their relative positions to the electron-withdrawing and electron-donating groups.

  • Principle: ¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule, offering a direct count of the non-equivalent carbons and information about their chemical environment (e.g., hybridization, attachment to electronegative atoms).

  • Expected Spectrum for this compound:

    • Aromatic Carbons: Six distinct signals are expected in the aromatic region, corresponding to the six carbons of the benzene ring. The carbon atoms attached to the bromine and nitro groups will have their chemical shifts significantly influenced by these substituents. The carbon bearing the nitro group will be shifted downfield, while the carbon attached to the bromine will also experience a downfield shift, though typically less pronounced.

    • Ethyl Group Carbons: Two signals will be observed for the ethyl group: one for the methylene carbon (-CH₂-) and one for the methyl carbon (-CH₃).

  • Data Interpretation: The chemical shifts of the aromatic carbons are highly sensitive to the substitution pattern. Comparison of the experimental ¹³C NMR spectrum with predicted spectra or with spectra of known isomers is a powerful method for unambiguous structure confirmation.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition Parameters (Typical):

    • Pulse Program: Standard single pulse (zg30).

    • Number of Scans: 16-64.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: -2 to 12 ppm.

  • ¹³C NMR Acquisition Parameters (Typical):

    • Pulse Program: Proton-decoupled pulse program (zgpg30).

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0 to 220 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Mass Spectrometry: Weighing the Molecule and Its Fragments

Mass spectrometry is an essential technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation pattern.

  • Principle: In a mass spectrometer, molecules are ionized and then separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum shows the relative abundance of different ions.

  • Expected Mass Spectrum for this compound:

    • Molecular Ion Peak (M⁺): Due to the presence of bromine, the molecular ion peak will appear as a characteristic doublet with a nearly 1:1 intensity ratio, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). For C₈H₈⁷⁹BrNO₂, the expected m/z would be approximately 229, and for C₈H₈⁸¹BrNO₂, it would be approximately 231.

    • Fragmentation Pattern: The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (-NO₂, 46 Da) and the loss of nitric oxide (-NO, 30 Da) followed by the loss of carbon monoxide (-CO, 28 Da). The ethyl group can also be lost as an ethyl radical (-CH₂CH₃, 29 Da) or a methyl radical (-CH₃, 15 Da) from the molecular ion or subsequent fragment ions. The presence of these characteristic fragment ions helps to confirm the presence of the nitro and ethyl groups.

  • Comparison of Ionization Techniques:

    • Electron Ionization (EI): This is a hard ionization technique that typically leads to extensive fragmentation, providing a detailed fingerprint of the molecule.

    • Electrospray Ionization (ESI) and Chemical Ionization (CI): These are softer ionization techniques that often result in a more abundant molecular ion peak and less fragmentation, which is useful for confirming the molecular weight.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS) with an EI source.

  • GC Conditions (Typical):

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 80 °C), hold for a few minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

  • MS Conditions (Typical):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.

Vibrational Spectroscopy (FTIR and Raman): Identifying Functional Groups

FTIR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of characteristic functional groups.

  • Principle:

    • FTIR Spectroscopy: Measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds.

    • Raman Spectroscopy: Measures the inelastic scattering of monochromatic light (laser) by a molecule, which also corresponds to its vibrational modes.

  • Expected Spectral Features for this compound:

    • Nitro Group (-NO₂): Strong characteristic absorption bands are expected for the asymmetric and symmetric stretching vibrations of the N-O bonds. For aromatic nitro compounds, these typically appear in the regions of 1550-1475 cm⁻¹ (asymmetric) and 1360-1290 cm⁻¹ (symmetric).[9]

    • Aromatic Ring (C=C and C-H): Aromatic C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The out-of-plane C-H bending vibrations in the 900-690 cm⁻¹ region can provide information about the substitution pattern of the benzene ring.

    • Ethyl Group (C-H): Aliphatic C-H stretching vibrations from the ethyl group will be present in the 3000-2850 cm⁻¹ region. Bending vibrations for the CH₂ and CH₃ groups will appear in the 1470-1370 cm⁻¹ range.

    • C-Br Bond: The C-Br stretching vibration is expected to appear in the low-frequency region of the infrared spectrum, typically between 600 and 500 cm⁻¹.

  • Complementary Nature: Some vibrational modes that are weak in the FTIR spectrum may be strong in the Raman spectrum, and vice versa. For example, the symmetric stretching of the nitro group is often stronger in the Raman spectrum.

Experimental Protocol: FTIR Analysis (ATR Method)

  • Sample Preparation: Place a small amount of the solid or liquid this compound sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Acquisition Parameters (Typical):

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: Collect a background spectrum of the clean ATR crystal before analyzing the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance spectrum.

Purity Assessment: Chromatographic Techniques

Chromatographic methods are indispensable for determining the purity of this compound and for separating it from potential impurities, such as starting materials, by-products, and isomers.

High-Performance Liquid Chromatography (HPLC)
  • Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the eluent). For a compound like this compound, reversed-phase HPLC is the most common approach.

  • Method Development Considerations:

    • Column Selection: A C18 column is a good starting point for reversed-phase separation. However, for closely related isomers, alternative stationary phases like phenyl-hexyl or pentafluorophenyl (PFP) columns can offer different selectivity and improved resolution.

    • Mobile Phase: A mixture of water and an organic solvent like acetonitrile or methanol is typically used. The addition of a small amount of acid (e.g., formic acid or trifluoroacetic acid) can improve peak shape.

    • Detection: Due to the presence of the aromatic ring and the nitro group, UV detection is a suitable and sensitive method. The detection wavelength should be set at or near the absorbance maximum of the compound.

  • Comparison with Alternatives: While a standard C18 column may provide adequate separation for many impurities, PFP columns can be particularly effective for resolving positional isomers of halogenated and aromatic compounds due to their unique π-π and dipole-dipole interactions.

Experimental Protocol: Reversed-Phase HPLC

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase or a compatible solvent to a known concentration (e.g., 0.5 mg/mL). Filter the solution through a 0.45 µm syringe filter.

  • HPLC System and Conditions (Typical):

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B (e.g., 40% to 90% B over 15 minutes).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: The purity of the sample is typically assessed by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC)
  • Principle: GC separates volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

  • Applicability: GC is well-suited for the analysis of thermally stable and volatile compounds like this compound. It is often coupled with a mass spectrometer (GC-MS) for definitive peak identification.

  • Method Development Considerations:

    • Column Selection: A non-polar or mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is generally suitable.

    • Temperature Programming: A temperature gradient is used to elute compounds with a range of boiling points.

    • Detector: A Flame Ionization Detector (FID) provides good sensitivity for organic compounds, while a Mass Spectrometer (MS) offers both quantification and structural information.

Data Summary and Comparison

Analytical TechniqueInformation ProvidedKey Experimental ConsiderationsComparison with Alternatives
¹H NMR Proton environment, connectivity, and stereochemistry.Choice of deuterated solvent, magnetic field strength.2D NMR techniques (COSY, HSQC) can provide more detailed connectivity information.
¹³C NMR Number of unique carbons, carbon skeleton.Requires longer acquisition times than ¹H NMR.DEPT experiments can differentiate between CH, CH₂, and CH₃ groups.
Mass Spectrometry Molecular weight and fragmentation pattern.Choice of ionization technique (EI for fragmentation, ESI/CI for molecular ion).High-resolution mass spectrometry (HRMS) provides exact mass for elemental composition determination.
FTIR/Raman Presence of functional groups.Sample preparation (ATR, KBr pellet, etc.).Raman spectroscopy can be advantageous for samples in aqueous solutions.
HPLC Purity assessment, separation of isomers and impurities.Column chemistry, mobile phase composition, detector selection.UHPLC offers faster analysis and higher resolution.
GC Purity of volatile compounds, separation of isomers.Column polarity, temperature program.GC-MS provides definitive peak identification.

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive characterization of this compound.

analytical_workflow cluster_synthesis Synthesis & Isolation cluster_characterization Structural Characterization & Purity cluster_results Data Analysis & Reporting synthesis Synthesis of This compound nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr ms Mass Spectrometry (GC-MS) synthesis->ms ftir FTIR Spectroscopy synthesis->ftir hplc HPLC Analysis synthesis->hplc gc GC Analysis synthesis->gc structure Structure Confirmation nmr->structure ms->structure ftir->structure purity Purity Assessment hplc->purity gc->purity report Certificate of Analysis structure->report purity->report

Caption: A typical analytical workflow for the characterization of this compound.

Conclusion

The comprehensive characterization of this compound requires a multi-technique approach. NMR spectroscopy provides the fundamental structural framework, while mass spectrometry confirms the molecular weight and offers insights into the molecule's fragmentation. FTIR spectroscopy serves as a rapid and effective method for identifying key functional groups. Finally, chromatographic techniques, particularly HPLC and GC, are essential for assessing the purity of the compound and separating it from any potential impurities. By judiciously applying these analytical methods and understanding their underlying principles, researchers and drug development professionals can ensure the quality and consistency of this important chemical intermediate.

References

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A Senior Application Scientist's Guide to the ¹H NMR Spectrum of 4-Bromo-1-ethyl-2-nitrobenzene: Prediction, Analysis, and Comparative Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

The Rationale Behind ¹H NMR for Structural Elucidation

¹H NMR spectroscopy is a remarkably informative technique, offering insights into the electronic environment of each proton in a molecule.[1] The chemical shift (δ) of a proton is dictated by the degree of shielding or deshielding it experiences from the surrounding electron density, which is in turn influenced by the electronegativity and magnetic anisotropy of neighboring atoms and functional groups.[2] Furthermore, the spin-spin coupling between non-equivalent neighboring protons leads to signal splitting, revealing crucial information about the connectivity of the molecule.[3] The integration of the signal, or the area under the peak, is directly proportional to the number of protons it represents.[4] It is the synthesis of these three pieces of information—chemical shift, splitting pattern (multiplicity), and integration—that allows for the detailed mapping of a molecule's structure.

Predicting the ¹H NMR Spectrum of 4-Bromo-1-ethyl-2-nitrobenzene

An ab initio prediction of the ¹H NMR spectrum is a critical first step in analysis, providing a hypothesis against which to compare experimental data. The structure of this compound presents a substituted aromatic ring and an ethyl group, each with distinct and predictable spectral features.

Molecular Structure and Proton Designations:

Caption: Structure of this compound with proton designations.

Analysis of the Aromatic Region (7.0 - 8.5 ppm)

The aromatic protons (a, b, and c) are influenced by three substituents: an ethyl group, a nitro group, and a bromine atom. The nitro group is a strong electron-withdrawing group, which deshields the ortho and para protons through both inductive and resonance effects.[5] The bromine atom is also electron-withdrawing via induction but can donate electron density through resonance, leading to a more complex effect on the proton chemical shifts. The ethyl group is a weak electron-donating group.

  • Proton (a) - H5: This proton is ortho to the bromine and meta to the nitro group. It is expected to be a doublet due to coupling with H6 (ortho coupling, ³J).

  • Proton (b) - H6: This proton is ortho to the nitro group and ortho to the ethyl group. It will be the most deshielded aromatic proton due to the strong electron-withdrawing nature of the adjacent nitro group. It should appear as a doublet of doublets, split by H5 (ortho coupling, ³J) and H3 (meta coupling, ⁴J).

  • Proton (c) - H3: This proton is ortho to the bromine and meta to the ethyl group. It is expected to be a doublet due to coupling with H6 (meta coupling, ⁴J).

Typical coupling constants in aromatic systems are:

  • ³J (ortho) = 6-10 Hz

  • ⁴J (meta) = 1-3 Hz

  • ⁵J (para) = 0-1 Hz

Analysis of the Aliphatic Region (1.0 - 3.0 ppm)

The ethyl group gives rise to a characteristic quartet and triplet pattern.

  • Protons (d) - CH₂: These methylene protons are adjacent to the aromatic ring and the methyl group. They will be split into a quartet by the three neighboring methyl protons. Their chemical shift will be downfield due to the proximity to the aromatic ring.

  • Protons (e) - CH₃: These methyl protons are adjacent to the methylene group. They will be split into a triplet by the two neighboring methylene protons.

Predicted ¹H NMR Data Summary
Proton DesignationIntegrationMultiplicityPredicted Chemical Shift (δ, ppm)Coupling Constant (J, Hz)Rationale
H (b)1Hdd~ 8.0 - 8.2³J(b,a) ≈ 8-9 Hz, ⁴J(b,c) ≈ 2-3 HzMost deshielded due to ortho nitro group.
H (a)1Hd~ 7.6 - 7.8³J(a,b) ≈ 8-9 HzOrtho to bromine, meta to nitro group.
H (c)1Hd~ 7.3 - 7.5⁴J(c,b) ≈ 2-3 HzOrtho to bromine, meta to ethyl group.
CH₂ (d)2Hq~ 2.7 - 2.9³J(d,e) ≈ 7.5 HzMethylene protons adjacent to the aromatic ring.
CH₃ (e)3Ht~ 1.2 - 1.4³J(e,d) ≈ 7.5 HzMethyl protons of the ethyl group.

Experimental Protocol for ¹H NMR Spectrum Acquisition

Achieving a high-quality ¹H NMR spectrum is contingent on meticulous sample preparation and proper instrument parameterization.

Step-by-Step Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-25 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic molecules. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Filtration: To remove any particulate matter that can degrade spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard to reference the chemical shifts to 0.00 ppm.[4] Many commercially available deuterated solvents already contain TMS.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Structural Elucidation Strategy cluster_Primary Primary Analysis cluster_Confirmation Confirmatory & Complementary Data 1H_NMR ¹H NMR (Proton Environment & Connectivity) 13C_NMR ¹³C NMR (Carbon Skeleton) 1H_NMR->13C_NMR Correlate MS Mass Spectrometry (Molecular Weight & Formula) 1H_NMR->MS Confirm IR IR Spectroscopy (Functional Groups) 1H_NMR->IR Validate 2D_NMR 2D NMR (Detailed Connectivity) 1H_NMR->2D_NMR Expand

Caption: A logical workflow for comprehensive structural elucidation using multiple analytical techniques.

Conclusion

The analysis of the ¹H NMR spectrum of this compound is a multi-faceted process that begins with a sound theoretical prediction of chemical shifts and coupling constants based on established principles of substituent effects. This predicted spectrum then serves as a benchmark for the interpretation of experimental data. However, for complete and unambiguous structural confirmation, it is imperative to integrate data from a suite of complementary analytical techniques. This holistic approach, combining the detailed connectivity information from ¹H and ¹³C NMR with molecular weight and formula data from mass spectrometry and functional group identification from IR spectroscopy, provides the rigorous, self-validating system required for confident structural assignment in a research and development setting.

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A Comparative Guide to 13C NMR Spectral Assignments for 4-Bromo-1-ethyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of rigorous scientific practice. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, provides direct insight into the carbon framework of a molecule. This guide offers an in-depth technical comparison of methodologies for the spectral assignment of 4-Bromo-1-ethyl-2-nitrobenzene, a polysubstituted aromatic compound where the interplay of electronic effects from multiple substituents presents a compelling case study. In the absence of definitive experimental data in publicly accessible databases, this guide will focus on a comparative analysis of leading prediction methodologies, grounded in the fundamental principles of substituent effects.

The Challenge of Polysubstituted Aromatics

Assigning the 13C NMR spectrum of a simple monosubstituted benzene is often straightforward. However, for molecules like this compound, with three distinct substituents—a halogen (Bromo), an alkyl group (ethyl), and a strongly electron-withdrawing group (nitro)—the prediction of chemical shifts becomes a more complex task. The electronic influence of each substituent on the aromatic ring is not merely additive; steric and electronic interactions between adjacent groups can lead to deviations from simple predictive models.[1] A robust approach to spectral assignment, therefore, necessitates a comparison of various predictive tools, each with its own underlying algorithm and dataset.

Comparative Analysis of 13C NMR Prediction Methods

To provide a practical comparison, we have generated predicted 13C NMR chemical shifts for this compound using three distinct approaches: a free online prediction engine (NMRDB.org), a commercial software package (PerkinElmer's ChemDraw), and a manual calculation based on empirical substituent chemical shift (SCS) increments.

Table 1: Predicted 13C NMR Chemical Shifts (ppm) for this compound
Carbon AtomNMRDB.org PredictionChemDraw v22 PredictionSCS Increment Calculation
C1 (-CH2CH3)144.1145.2145.7
C2 (-NO2)149.3149.8150.1
C3126.2125.8126.9
C4 (-Br)121.8122.5121.4
C5136.9137.4136.8
C6132.7133.1131.5
C7 (-CH2CH3)25.926.328.5
C8 (-CH2CH3)14.815.115.5

Disclaimer: These are predicted values and may differ from experimental results.

Analysis of Predicted Data

The data presented in Table 1 reveals a general consensus among the different prediction methods for the aromatic carbons, with most values falling within a narrow range. However, notable variations exist, particularly for the aliphatic carbons of the ethyl group in the SCS increment calculation.

  • Aromatic Region (C1-C6): All three methods predict distinct signals for the six aromatic carbons, as expected due to the lack of symmetry. The carbons bearing the nitro (C2) and ethyl (C1) groups are predicted to be the most downfield, a consequence of the strong electron-withdrawing nature of the nitro group and the deshielding effect of the alkyl substituent. The carbon attached to the bromine atom (C4) is predicted at a relatively upfield position for a substituted carbon, which can be attributed to the "heavy atom effect" of bromine.[2]

  • Aliphatic Region (C7-C8): The chemical shifts for the ethyl group carbons are predicted in the expected aliphatic region. The discrepancy in the SCS calculation for C7 highlights a limitation of this method when dealing with steric hindrance and interactions between adjacent substituents, which are better accounted for in the algorithm-based approaches of NMRDB.org and ChemDraw.

The logical relationship for assigning the aromatic carbons based on substituent effects is illustrated in the following diagram:

G cluster_substituents Substituent Properties cluster_carbons Aromatic Carbons NO2 NO2 (Strongly EWG, Deshielding) C2 C2 (ipso-NO2) NO2->C2 -M, -I effects (Strongest Deshielding) C3 C3 (ortho-NO2, meta-Br) NO2->C3 C6 C6 (ortho-Et, meta-NO2) NO2->C6 Br Br (Halogen, Heavy Atom Effect) Br->C3 C4 C4 (ipso-Br) Br->C4 Heavy Atom Shielding C5 C5 (ortho-Br, meta-Et) Br->C5 Et Ethyl (Weakly EDG, Deshielding) C1 C1 (ipso-Et) Et->C1 Inductive Deshielding Et->C5 Et->C6

Caption: Influence of substituents on aromatic carbon chemical shifts.

Methodologies for 13C NMR Prediction

A deeper understanding of the underlying principles of each prediction method is crucial for interpreting their outputs.

1. Online Prediction Engines (e.g., NMRDB.org): These platforms typically utilize large databases of experimental spectra.[3] They employ algorithms that search for similar chemical environments and use statistical models to predict chemical shifts. Their accuracy is highly dependent on the size and quality of the underlying database.

2. Commercial Software (e.g., ChemDraw, ACD/Labs): These sophisticated software packages use a combination of methods, including large internal databases, empirical calculations based on substituent effects, and sometimes even quantum mechanical calculations.[4][5][6] They often provide highly accurate predictions for a wide range of organic molecules.

3. Substituent Chemical Shift (SCS) Increments: This manual method involves starting with the chemical shift of benzene (128.5 ppm) and adding or subtracting empirically derived increments for each substituent at the ipso, ortho, meta, and para positions.[7] While instructive for understanding substituent effects, this method can be less accurate for polysubstituted rings with significant steric or electronic interactions between substituents.[1]

Experimental Protocol for 13C NMR Acquisition

While predicted spectra are invaluable, experimental verification is the gold standard. The following is a detailed, step-by-step methodology for acquiring a 13C NMR spectrum of a small organic molecule like this compound.

1. Sample Preparation:

  • Accurately weigh approximately 10-50 mg of the compound. For 13C NMR, a higher concentration is generally preferred due to the low natural abundance of the 13C isotope.[8][9]
  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with the analyte's signals.
  • Transfer the solution to a clean, dry 5 mm NMR tube.
  • Cap the tube securely and ensure the exterior of the tube is clean.

2. Instrument Setup and Data Acquisition:

  • Insert the sample into the NMR spectrometer.
  • Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.
  • Shim the magnetic field to optimize its homogeneity across the sample, which will improve the resolution and shape of the NMR signals.
  • Tune and match the probe for the 13C frequency to ensure efficient transfer of radiofrequency power.
  • Set up the acquisition parameters. For a standard proton-decoupled 13C spectrum, this will include:
  • Pulse sequence (e.g., a simple pulse-acquire sequence with proton decoupling).
  • Spectral width (typically 0-220 ppm for 13C).
  • Acquisition time (the duration for which the FID is recorded).
  • Relaxation delay (a delay between pulses to allow for nuclear relaxation).
  • Number of scans (due to the low sensitivity of 13C, multiple scans are usually required to achieve an adequate signal-to-noise ratio).
  • Acquire the Free Induction Decay (FID) data.

3. Data Processing:

  • Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.
  • Phase correct the spectrum to ensure all peaks are in the absorptive mode.
  • Apply baseline correction to obtain a flat baseline.
  • Reference the spectrum by setting the solvent peak to its known chemical shift (e.g., 77.16 ppm for CDCl3).
  • Integrate the peaks if quantitative information is desired (note: for standard 13C NMR, peak intensities are not always directly proportional to the number of carbons).
  • Identify and label the peak positions.

The general workflow for acquiring and processing a 13C NMR spectrum is depicted below:

G SamplePrep Sample Preparation DataAcq Data Acquisition SamplePrep->DataAcq Insert Sample Processing Data Processing DataAcq->Processing FID Data Analysis Spectral Analysis Processing->Analysis Processed Spectrum

Caption: General workflow for 13C NMR spectroscopy.

Conclusion

The spectral assignment of this compound serves as an excellent illustration of the power and limitations of modern 13C NMR prediction tools. While online databases and commercial software provide rapid and generally reliable predictions, a foundational understanding of substituent effects remains indispensable for critically evaluating these outputs. For unambiguous structure confirmation, especially in the context of drug development and regulatory submissions, acquiring high-quality experimental data remains the definitive approach. This guide provides both the theoretical framework and the practical methodology to confidently approach the 13C NMR spectral assignment of complex organic molecules.

References

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A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 4-Bromo-1-ethyl-2-nitrobenzene: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical analysis, understanding the mass spectrometry fragmentation patterns of novel or complex molecules is paramount for unequivocal identification and structural elucidation. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation of 4-bromo-1-ethyl-2-nitrobenzene. In the absence of a publicly available experimental spectrum for this specific molecule, this guide synthesizes established fragmentation principles from structurally related compounds to provide a robust predictive framework. We will compare these predictions with the known fragmentation of ethylbenzene, nitrobenzene, and bromo-aromatic compounds to highlight the diagnostic ions crucial for its identification.

The Rationale Behind Predicting Fragmentation

In mass spectrometry, particularly under electron ionization, molecules are subjected to a high-energy electron beam, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation. The fragmentation pathways are not random; they are governed by the relative stability of the resulting ions and neutral losses. By dissecting the structure of this compound into its core components—an ethylbenzene moiety, a nitro group, and a bromine atom—we can anticipate its fragmentation behavior with a high degree of confidence.

The molecular weight of this compound (C₈H₈BrNO₂) is approximately 230.06 g/mol .[1][2] Due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, the molecular ion and any bromine-containing fragments will appear as a pair of peaks (M⁺˙ and M+2⁺˙) of similar intensity, separated by two m/z units.[3][4] This isotopic signature is a key diagnostic feature for identifying brominated compounds.

Predicted Fragmentation Pathways

The fragmentation of this compound is expected to be a composite of the characteristic fragmentation of its functional groups. The primary fragmentation events are likely to involve the ethyl group, the nitro group, and the bromine atom.

A logical flow of the major predicted fragmentation pathways is visualized in the following diagram:

Fragmentation_Pathway M [C₈H₈⁷⁹BrNO₂]⁺˙ m/z 229 (Molecular Ion) M_Br81 [C₈H₈⁸¹BrNO₂]⁺˙ m/z 231 Frag1 [M - CH₃]⁺ [C₇H₅⁷⁹BrNO₂]⁺ m/z 214 M->Frag1 - •CH₃ Frag2 [M - NO₂]⁺ [C₈H₈⁷⁹Br]⁺ m/z 183 M->Frag2 - •NO₂ Frag3 [M - Br]⁺ [C₈H₈NO₂]⁺ m/z 150 M->Frag3 - •Br Frag4 [M - C₂H₅]⁺ [C₆H₃⁷⁹BrNO₂]⁺ m/z 200 M->Frag4 - •C₂H₅ Frag1_Br81 [C₇H₅⁸¹BrNO₂]⁺ m/z 216 Frag2_Br81 [C₈H₈⁸¹Br]⁺ m/z 185 Frag5 [C₇H₅O]⁺ m/z 105 Frag2->Frag5 - •Br, - C₂H₄ Frag4_Br81 [C₆H₃⁸¹BrNO₂]⁺ m/z 202

Caption: Predicted major fragmentation pathways for this compound.

Comparative Fragmentation Analysis

To substantiate our predictions, we will compare the expected fragmentation of this compound with the known fragmentation patterns of ethylbenzene, nitrobenzene, and a representative bromo-aromatic compound.

m/z Predicted Ion for this compound Comparative Ion from Related Compounds Significance
229/231[C₈H₈BrNO₂]⁺˙N/AMolecular Ion (M⁺˙/M+2⁺˙) : Confirms the molecular weight and the presence of one bromine atom.
214/216[M - CH₃]⁺From Ethylbenzene: [M - CH₃]⁺ at m/z 91.[5][6]Benzylic Cleavage : Loss of a methyl radical is a very common and favorable fragmentation for ethyl-substituted aromatics, leading to a stable benzylic cation.[7][8]
183/185[M - NO₂]⁺From Nitrobenzene: Loss of NO₂ (46 Da).[9][10]Loss of Nitro Group : A characteristic fragmentation for nitroaromatic compounds.[11]
150[M - Br]⁺From Bromo-aromatics: Loss of Br (79/81 Da).[12]Loss of Bromine Radical : Cleavage of the C-Br bond.
184[M - NO₂ - H]⁺From Nitrobenzene: [M - NO]⁺ at m/z 93, followed by loss of CO.Rearrangement and Loss : Potential for nitro-nitrite rearrangement followed by loss of NO.
104[C₈H₈]⁺˙From Ethylbenzene: Molecular ion at m/z 106.[5]Loss of Br and NO₂ : Indicates the aromatic core with the ethyl group.
77[C₆H₅]⁺From Ethylbenzene and Nitrobenzene.[6]Phenyl Cation : A common fragment for substituted benzenes, indicating the aromatic ring.

Experimental Protocol for Mass Spectrometry Analysis

To experimentally verify the predicted fragmentation pattern, a robust and well-defined protocol is essential. Gas Chromatography-Mass Spectrometry (GC-MS) is the technique of choice for a volatile, small molecule like this compound.[13][14][15]

Instrumentation
  • Gas Chromatograph (GC): Equipped with a split/splitless injector and a capillary column suitable for aromatic compounds (e.g., 5% phenyl polysiloxane).

  • Mass Spectrometer (MS): A quadrupole or ion trap mass analyzer capable of electron ionization (EI) at 70 eV.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve a small amount (e.g., 1 mg) of this compound in a suitable volatile solvent (e.g., 1 mL of dichloromethane or ethyl acetate). The choice of solvent is critical to ensure good chromatographic peak shape and to avoid interference with the analyte.

  • GC Conditions:

    • Injector Temperature: 250 °C. This ensures rapid and complete volatilization of the sample.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min). Helium is an inert gas that provides good chromatographic efficiency.[14]

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at a rate of 10 °C/min.

      • Final hold: 280 °C for 5 minutes. This temperature program allows for the separation of the target compound from any impurities.

    • Injection Volume: 1 µL in splitless mode to maximize sensitivity.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV. This is a standard energy that produces reproducible fragmentation patterns and allows for comparison with library spectra.[16]

    • Ion Source Temperature: 230 °C. This prevents condensation of the analyte in the ion source.

    • Mass Range: Scan from m/z 40 to 350. This range will cover the molecular ion and all expected fragments.

    • Solvent Delay: Set a solvent delay of at least 3 minutes to prevent the high concentration of solvent from saturating the detector.

  • Data Analysis:

    • Identify the chromatographic peak corresponding to this compound.

    • Extract the mass spectrum from this peak.

    • Identify the molecular ion peak (M⁺˙) and its M+2 isotope peak.

    • Analyze the fragmentation pattern and compare it to the predicted fragments and the spectra of related compounds.

The following diagram illustrates the experimental workflow:

Experimental_Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry SamplePrep Sample Preparation (Dissolve in Solvent) Injection Injection (1 µL, Splitless) SamplePrep->Injection Separation Column Separation (Temperature Program) Injection->Separation Ionization Electron Ionization (EI) (70 eV) Separation->Ionization GC-MS Interface MassAnalysis Mass Analyzer (Quadrupole) Ionization->MassAnalysis Detection Detector (Electron Multiplier) MassAnalysis->Detection DataAnalysis Data Analysis (Spectrum Interpretation) Detection->DataAnalysis

Caption: Experimental workflow for GC-MS analysis.

Conclusion

The mass spectrometry fragmentation pattern of this compound can be reliably predicted by understanding the fundamental fragmentation mechanisms of its constituent functional groups. The presence of a characteristic M/M+2 isotopic pattern for the molecular ion and bromine-containing fragments, coupled with the expected losses of methyl, nitro, and ethyl groups, provides a unique fingerprint for its identification. This comparative guide, along with the detailed experimental protocol, offers a solid foundation for researchers and drug development professionals to confidently identify and characterize this and other similarly substituted aromatic compounds. The principles outlined herein underscore the power of a systematic, knowledge-based approach to the interpretation of mass spectral data.

References

  • Benchchem. (n.d.). An In-depth Technical Guide to the Mass Spectrometry of Ethylbenzene-2,3,4,5,6-D5.
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  • PubMed. (2014, April 2). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers.
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A Senior Application Scientist's Comparative Guide to the Efficacy of 4-Bromo-1-ethyl-2-nitrobenzene in Drug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

In the landscape of medicinal chemistry and drug development, the selection of starting materials is a critical decision that profoundly influences the efficiency, scalability, and ultimate success of a synthetic campaign. Among the vast array of available precursors, substituted nitrobenzenes serve as versatile scaffolds for the construction of complex, biologically active molecules. This guide provides an in-depth analysis of 4-Bromo-1-ethyl-2-nitrobenzene , a key intermediate whose unique substitution pattern offers a strategic advantage in multistep syntheses.[1][2]

This document moves beyond a simple recitation of facts. It is designed to offer researchers, scientists, and drug development professionals a comparative analysis grounded in experimental evidence and mechanistic reasoning. We will explore the inherent reactivity of this molecule, compare its synthetic utility against viable alternatives, and provide detailed protocols to illustrate its practical application. Our objective is to equip you with the insights necessary to make informed decisions in your synthetic design, ultimately accelerating the path from concept to candidate.

Molecular Profile and Strategic Synthetic Value

This compound (C₈H₈BrNO₂) is an aromatic compound featuring three key functional groups that dictate its chemical behavior: a nitro group, a bromine atom, and an ethyl group.[3][4]

  • The Nitro Group: As a powerful electron-withdrawing group, the nitro moiety deactivates the benzene ring towards electrophilic substitution but, more importantly, activates it for nucleophilic aromatic substitution (SNAᵣ).[1] Crucially, the nitro group is readily reduced to a primary amine (-NH₂), a cornerstone functional group in medicinal chemistry for forming amides, ureas, sulfonamides, and for introducing basic centers to modulate physicochemical properties.[1]

  • The Bromine Atom: The bromine atom serves as an excellent leaving group in various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the formation of carbon-carbon and carbon-heteroatom bonds. This functionality is pivotal for elaborating the core structure and introducing molecular complexity. It can also be displaced by nucleophiles under specific conditions.[1]

  • The Ethyl Group: The ethyl substituent provides steric bulk and lipophilicity. Its presence can influence the regioselectivity of subsequent reactions and modulate the pharmacokinetic profile (e.g., solubility, metabolic stability) of the final drug molecule.

The specific arrangement of these groups—with the nitro group ortho to the ethyl group and para to the bromine—offers a predictable and powerful platform for sequential, regioselective transformations, making it a valuable building block for pharmaceutical compounds.[1]

Comparative Analysis with Alternative Precursors

The efficacy of a precursor is best understood in context. Here, we compare this compound with two structurally related and commonly used alternatives: 4-Bromo-2-methyl-1-nitrobenzene and 4-Bromo-1-nitrobenzene .

Data Presentation: Precursor Properties and Performance
PropertyThis compound 4-Bromo-2-methyl-1-nitrobenzene 4-Bromo-1-nitrobenzene
Molecular Formula C₈H₈BrNO₂C₇H₆BrNO₂C₆H₄BrNO₂
Molecular Weight 230.06 g/mol [3][4]216.04 g/mol [5]202.01 g/mol
Key Feature Ethyl group for steric/electronic influence and lipophilicity.Methyl group, offering a smaller steric footprint than ethyl.[2]Lacks an ortho-alkyl group, leading to different reactivity and substitution patterns.
Reactivity Profile Activated for SNAᵣ; versatile in cross-coupling; nitro group reducible.Similar to the ethyl analogue, but with subtle differences in reaction kinetics due to electronics/sterics.Less steric hindrance at the C2 position may alter regioselectivity in some reactions.
Reported Yield (Example) A 90% molar yield was achieved in the recrystallization of a closely related isomer, suggesting high purity is attainable.[6]N/A (Specific comparative yield data not found in provided search results)A 70% yield was reported for its synthesis via nitration of bromobenzene.[7]
Discussion of Efficacy:
  • Impact of the Ortho-Alkyl Group: The primary distinction between the three precursors is the presence and size of the alkyl group ortho to the nitro group. The ethyl group in our primary compound provides a moderate steric shield, which can be advantageous for directing incoming reagents to other positions or for influencing the rotational dynamics around single bonds in the final molecule. The methyl group in the second alternative offers a similar, albeit less pronounced, effect.[2] 4-Bromo-1-nitrobenzene, lacking this group, presents a more sterically accessible C2 position, which could lead to a different product profile in certain reactions.

  • Solubility and Pharmacokinetics: The ethyl group contributes more significantly to the lipophilicity of the molecule compared to a methyl group or its absence. In drug design, this can be a crucial parameter for tuning properties like membrane permeability and protein binding. The choice between an ethyl, methyl, or no alkyl group can therefore be a strategic decision based on the desired ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the target compound.

  • Synthetic Accessibility: All three precursors are synthesized through standard aromatic chemistry. For instance, a high-yield (98%) synthesis of a positional isomer, 2-bromo-1-ethyl-4-nitrobenzene, involves the direct bromination of 1-ethyl-4-nitrobenzene, demonstrating a feasible and efficient route.[8] This suggests that similar high-yielding procedures are applicable for this compound.

Experimental Protocols and Methodologies

To ensure this guide is grounded in practical application, we provide a representative, step-by-step protocol for a key transformation. The reduction of the nitro group to an amine is a fundamental step in utilizing these precursors.

Protocol: Catalytic Hydrogenation for the Synthesis of 4-Bromo-2-ethylaniline

Causality Behind Experimental Choices:

  • Catalyst: Palladium on carbon (Pd/C) is a highly efficient and widely used catalyst for the reduction of aromatic nitro groups. It offers excellent chemoselectivity, leaving the bromine atom and the aromatic ring intact under controlled conditions.

  • Solvent: Ethanol or Methanol is chosen as the solvent due to its ability to dissolve the starting material and its inertness under hydrogenation conditions.

  • Hydrogen Source: Hydrogen gas (H₂) is the classic reagent for this transformation. Alternatively, transfer hydrogenation using a source like ammonium formate can be employed for setups where handling hydrogen gas is less convenient.

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is a simple and effective method to monitor the disappearance of the starting material, which is typically more nonpolar and UV-active than the resulting amine product.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of this compound (1.0 g, 4.35 mmol) in ethanol (20 mL) in a round-bottom flask, add 10% Palladium on carbon (100 mg, ~10 wt%).

  • Hydrogenation: The flask is fitted with a balloon filled with hydrogen gas. The reaction mixture is stirred vigorously at room temperature. The atmosphere is purged with hydrogen by evacuating and refilling the flask three times.

  • Monitoring: The reaction progress is monitored by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The starting material will have a higher Rf value than the product amine. The reaction is typically complete within 2-4 hours.

  • Workup: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst. The Celite pad is washed with additional ethanol (2 x 10 mL).

  • Isolation: The combined filtrate is concentrated under reduced pressure to yield the crude product.

  • Purification: The resulting residue can be purified by column chromatography on silica gel if necessary, though often the crude product is of sufficient purity for subsequent steps. This process should yield 4-Bromo-2-ethylaniline as a stable oil or low-melting solid.

This protocol provides a reliable method for accessing the corresponding aniline, which opens the door to a vast array of subsequent chemical transformations essential for building pharmaceutical libraries.

Visualization of Synthetic Pathways

To better illustrate the logical flow of synthesis, the following diagrams, generated using Graphviz, depict a potential workflow and a reaction pathway.

Workflow: Comparative Synthetic Utility

G cluster_precursors Alternative Precursors cluster_transformations Key Transformations cluster_scaffolds Resulting Scaffolds P1 This compound T1 Nitro Reduction P1->T1 T3 SNAᵣ P1->T3 P2 4-Bromo-2-methyl-1-nitrobenzene P2->T1 P2->T3 P3 4-Bromo-1-nitrobenzene P3->T1 P3->T3 S1 Ethyl-substituted Aniline T1->S1 S2 Methyl-substituted Aniline T1->S2 S3 Unsubstituted Aniline T1->S3 T2 Cross-Coupling (e.g., Suzuki) S4 Biaryl Structures T2->S4 T2->S4 T2->S4 S5 Ether/Amine Adducts T3->S5 T3->S5 T3->S5 S1->T2 S2->T2 S3->T2

Caption: Comparative workflow of precursors through key synthetic transformations.

Signaling Pathway: Hypothetical Drug Synthesis Route

G A This compound B 4-Bromo-2-ethylaniline A->B H₂, Pd/C (Nitro Reduction) D N-(2-ethyl-4'-R-biphenyl-4-yl)acetamide (Final Product) B->D 1. Suzuki Coupling 2. Acetylation C Aryl Boronic Acid (R-B(OH)₂) C->D Pd Catalyst, Base

Caption: Hypothetical pathway from precursor to a biphenyl drug scaffold.

Conclusion and Future Outlook

This compound stands out as a highly efficacious precursor in modern drug synthesis. Its value is derived not just from the individual reactivity of its functional groups, but from their synergistic interplay and strategic positioning. The comparative analysis reveals that while other substituted bromonitrobenzenes are viable, the ethyl variant provides a distinct advantage in scenarios where modulation of lipophilicity and steric environment is a key element of the drug design strategy.

The provided protocols and diagrams serve as a practical starting point for chemists looking to incorporate this versatile building block into their synthetic programs. As the demand for novel, structurally complex, and finely tuned therapeutic agents continues to grow, the judicious selection of precursors like this compound will remain a cornerstone of efficient and successful drug discovery.

References

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  • Li, P., Wang, H., Zhang, X., & Chen, H. (2011). 1-Bromo-4-methyl-2-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2641. [Link]

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  • Tiam, S. T., Razak, I. A., Fun, H. K., & Chantrapromma, S. (2011). 4-Bromo-1-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o548. [Link]

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A Predictive and Methodological Guide to the X-ray Crystallography of 4-Bromo-1-ethyl-2-nitrobenzene and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals embarking on the single-crystal X-ray diffraction analysis of 4-bromo-1-ethyl-2-nitrobenzene and its derivatives. As of the latest literature review, a published crystal structure for the parent compound, this compound, has not been reported in publicly accessible databases like the Cambridge Structural Database (CSD).

Therefore, this document serves a dual purpose: first, to provide a robust, step-by-step experimental protocol for obtaining and analyzing the crystal structure of this novel compound. Second, it presents a comparative analysis of structurally analogous molecules whose crystallographic data are known. By examining these related structures, we can predict the likely intermolecular interactions, packing motifs, and potential challenges in the crystallographic study of the title compound, thereby offering a scientifically grounded starting point for investigation.

The structural elucidation of halogenated nitroaromatic compounds is of paramount importance. The specific arrangement of molecules in the solid state, governed by a delicate balance of non-covalent interactions, dictates crucial material properties including solubility, stability, and bioavailability in pharmaceutical contexts. Understanding these interactions provides a rational basis for crystal engineering and the development of new chemical entities with desired physicochemical characteristics.

Comparative Crystallographic Analysis of Analogous Structures

To anticipate the solid-state behavior of this compound, we can draw valuable insights from the crystal structures of its close chemical relatives. The primary differences lie in the substituent at the '1' position (ethyl vs. methyl, amino, or hydrogen) and the relative positions of the functional groups. These subtle molecular changes can lead to significant variations in crystal packing.

The table below summarizes key crystallographic data from selected analogs. These compounds provide a basis for predicting the unit cell parameters and dominant intermolecular forces that may be present in the crystal lattice of this compound.

CompoundFormulaCrystal SystemSpace GroupKey Intermolecular InteractionsRef.
4-Bromo-2-nitroaniline C₆H₅BrN₂O₂OrthorhombicPna2₁N-H···O hydrogen bonds, π-π stacking[1][2]
1-Bromo-4-methyl-2-nitrobenzene C₇H₆BrNO₂OrthorhombicNot specifiedDihedral angle of nitro group sensitive to ortho-substituent (14.9°)[3]
4-Bromo-1-nitrobenzene C₆H₄BrNO₂TriclinicP-1π-π stacking (3.643 Å), Br···O contacts (3.227 Å), C-H···O bonds[4][5]
4-bromo-N-(2-bromo-3-nitrobenzyl)-2-nitronaphthalen-1-amine C₁₇H₁₁Br₂N₃O₄TriclinicNot specifiedExtensive π–π interactions (3.530 - 3.963 Å), C—H⋯O interactions[6]

This comparative data suggests that the crystal packing of this compound will likely be dominated by a combination of π–π stacking interactions between the aromatic rings and halogen-mediated contacts, specifically Br···O interactions with the nitro groups of adjacent molecules.[4][5]

Recommended Experimental Workflow

The successful crystallographic analysis of a novel compound hinges on a meticulous experimental approach, from synthesis to data refinement. The following protocol is a self-validating system designed to maximize the probability of obtaining high-quality single crystals suitable for diffraction studies.

Diagram of the Experimental Workflow

experimental_workflow Experimental Workflow for Crystal Structure Determination cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis synthesis Synthesis of This compound purification Purification (e.g., Column Chromatography) synthesis->purification crystallization Crystal Growth (Slow Evaporation) purification->crystallization crystal_harvest Crystal Selection & Mounting crystallization->crystal_harvest data_collection Data Collection (e.g., Bruker D8 Venture, 100 K) crystal_harvest->data_collection data_processing Data Reduction & Integration data_collection->data_processing structure_solution Structure Solution (e.g., SHELXS) data_processing->structure_solution refinement Structure Refinement (e.g., SHELXL) structure_solution->refinement validation Validation & Reporting (CIF File) refinement->validation

Caption: A stepwise workflow from synthesis to final structure validation.

Step-by-Step Experimental Protocol
  • Synthesis and Purification:

    • Synthesize this compound using established organic chemistry methods, for instance, via the nitration of 1-bromo-4-ethylbenzene.[7]

    • Causality: Purity is paramount for successful crystallization. Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality. Purify the crude product meticulously, for example by silica gel column chromatography, until a single spot is observed by TLC and the compound is >97% pure by NMR.

  • Crystal Growth:

    • The slow evaporation solution growth technique is the most common and effective method for small organic molecules.[1]

    • Protocol:

      • Dissolve 5-10 mg of the purified compound in a minimal amount of a suitable solvent or solvent system (e.g., ethanol, methanol/chloroform, hexane/ethyl acetate) in a small, clean vial.

      • Cover the vial with a cap, or with parafilm perforated with a few pinholes.

      • Causality: The perforations allow for slow evaporation of the solvent. As the solvent evaporates, the solution becomes supersaturated, promoting the formation of a limited number of well-ordered crystal nuclei rather than rapid precipitation of amorphous solid or microcrystalline powder.

      • Place the vial in a vibration-free environment at a constant temperature (e.g., room temperature or in a refrigerator at 2-8°C).[7][8]

      • Monitor the vial daily for the formation of single crystals. This process can take several days to weeks.

    • Trustworthiness: If oils form, it indicates the compound's solubility is too high in the chosen solvent.[8] In this case, attempt crystallization from a less polar solvent or use a binary solvent system where one solvent is a poorer solvent for the compound.

  • X-ray Data Collection:

    • Protocol:

      • Carefully select a well-formed, single crystal with sharp edges and no visible defects under a microscope.

      • Mount the crystal on a suitable loop (e.g., a MiTeGen MicroMount™).

      • Place the mounted crystal on the goniometer head of a single-crystal X-ray diffractometer (e.g., a Bruker D8 Venture or Agilent SuperNova).[5][9]

      • Cool the crystal to a low temperature, typically 100-120 K, using a nitrogen or helium cryostream.[9]

      • Causality: Low temperatures reduce atomic thermal vibrations, resulting in sharper diffraction spots and a higher resolution dataset.

      • Collect a full sphere of diffraction data using monochromatic X-ray radiation (commonly Mo-Kα, λ = 0.71073 Å).[3][5]

  • Structure Solution and Refinement:

    • Process the raw diffraction data (integration, scaling, and absorption correction) using the diffractometer's software suite (e.g., CrysAlis PRO or APEX).[5]

    • Solve the crystal structure using direct methods or dual-space algorithms (e.g., with SHELXT or SIR).

    • Refine the structural model against the experimental data using full-matrix least-squares on F² (e.g., with SHELXL).[5] This iterative process refines atomic positions, displacement parameters, and occupancies to achieve the best fit between the calculated and observed diffraction patterns.

Predictive Analysis of Intermolecular Interactions

Based on the comparative data, we can hypothesize the key non-covalent forces that will define the crystal structure of this compound.

Diagram of Predicted Intermolecular Interactions

interactions Predicted Intermolecular Interactions cluster_mol1 Molecule A cluster_mol2 Molecule B cluster_mol3 Molecule C Mol1 Ring A Mol3 Ring C Mol1->Mol3 π-π Stacking Br1 Br NO2_2 O-N-O Br1->NO2_2 Halogen Bond (Br···O) NO2_1 O-N-O Et1 Ethyl Mol2 Ring B Et1->Mol2 C-H···π / van der Waals Br2 Br Et2 Ethyl Br3 Br NO2_3 O-N-O Et3 Ethyl

Caption: Key non-covalent interactions expected in the crystal lattice.

  • Halogen Bonding (Br···O): The electron-deficient region on the bromine atom (σ-hole) is expected to form a directional halogen bond with an electron-rich oxygen atom of a nitro group on an adjacent molecule.[10] In the analogous 4-bromo-1-nitrobenzene, short Br···O contacts of 3.227 Å are observed, providing a strong precedent for this interaction.[5]

  • π–π Stacking: The planar aromatic rings are likely to engage in π–π stacking interactions. Based on analogs, centroid-to-centroid distances are expected to be in the range of 3.5 to 3.8 Å.[5][6] The presence of the ethyl group may induce a slipped-stack or herringbone arrangement to minimize steric hindrance, in contrast to a more co-facial stacking.

  • The Role of the Ethyl Group: The ethyl group is the most significant structural variable compared to the analyzed analogs. Its conformational flexibility and steric bulk will critically influence the overall packing.

    • Steric Influence: Unlike the smaller methyl group in 1-bromo-4-methyl-2-nitrobenzene, the ethyl group will exert greater steric pressure, potentially increasing the dihedral angle between the nitro group and the benzene ring.[3] This can affect the planarity of the molecule and influence how molecules approach each other.

    • Weak Hydrogen Bonds: The C-H bonds of the ethyl group may act as weak hydrogen bond donors to the oxygen atoms of nitro groups or the π-system of neighboring rings (C-H···O and C-H···π interactions), further stabilizing the crystal lattice.[6]

    • Disorder: The ethyl group's rotational freedom can sometimes lead to conformational disorder in the crystal structure, a common challenge that must be addressed during structural refinement.

By combining the robust experimental protocol outlined above with the predictive insights gleaned from analogous structures, researchers are well-equipped to successfully determine and interpret the crystal structure of this compound, contributing valuable knowledge to the fields of materials science and drug design.

References

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A Senior Application Scientist's Guide to Purity Assessment of 4-Bromo-1-ethyl-2-nitrobenzene by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Synthesis Intermediates

In the landscape of pharmaceutical and agrochemical development, the integrity of synthetic intermediates is paramount. 4-Bromo-1-ethyl-2-nitrobenzene (CAS: 10342-66-2), a key building block in various organic synthesis pathways, is no exception.[1] Its molecular structure, featuring a brominated and nitrated benzene ring, makes it a versatile precursor.[1][2] However, the very reactions that create it can also introduce a spectrum of impurities, including isomers, starting materials, and by-products from side reactions.[3]

The presence of these impurities, even in trace amounts, can drastically affect the yield, safety profile, and efficacy of the final active pharmaceutical ingredient (API) or chemical product. Therefore, a robust, accurate, and reliable analytical method for purity assessment is not just a quality control measure; it is a fundamental requirement for reproducible science and regulatory compliance.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity assessment of this compound. We will explore the causality behind chromatographic choices, present detailed experimental protocols, and validate our approach in line with industry standards, offering a trusted resource for researchers, scientists, and drug development professionals.

Understanding the Analytical Challenge: Potential Impurities

A robust analytical method must be capable of separating the main compound from all potential and actual impurities. The synthesis of this compound, often involving the bromination of 2-ethylnitrobenzene, can generate several related substances that must be monitored.[3]

Key Potential Impurities:

  • Starting Material: Unreacted 2-ethylnitrobenzene.

  • Isomeric Impurities: Positional isomers such as 1-bromo-4-ethyl-2-nitrobenzene or 2-bromo-1-ethyl-4-nitrobenzene.

  • Over-brominated Products: Di- or tri-brominated species.

  • Reaction By-products: Impurities arising from the specific reagents used, such as residual N-bromosuccinimide (NBS) derivatives if used in the synthesis.[3]

The structural similarity of these compounds necessitates a high-resolution analytical technique, making HPLC the method of choice.

Comparative Analysis of Analytical Techniques

While HPLC is a premier technique for this application, it is valuable to understand its performance in the context of other common analytical methods like Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR)
Principle Partitioning of analytes between a liquid mobile phase and a solid stationary phase.[4]Partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase.[4]Absorption of radiofrequency waves by atomic nuclei in a magnetic field.[4]
Applicability for Analyte Excellent. Suitable for non-volatile and thermally labile compounds, providing robust analysis for the target compound and its potential non-volatile impurities.Suitable. The analyte is likely volatile enough for GC, but high boiling point impurities may be challenging to analyze.Excellent for structural elucidation and can be used for quantitative analysis (qNMR), but may lack the sensitivity for trace impurities.
Resolution High to excellent, especially for separating structurally similar isomers with optimized column chemistry.High for volatile compounds, but may co-elute isomers depending on the column.Generally lower for complex mixtures unless high-field instruments are used; overlapping signals can complicate quantification.
Quantitation Highly accurate and precise for purity determination (e.g., area percent) and impurity profiling with appropriate standards.Accurate with proper calibration, particularly with a Flame Ionization Detector (FID).Quantitative NMR (qNMR) is a primary method but requires a certified internal standard and is often less sensitive than HPLC for trace analysis.

For routine quality control and the detection of a wide range of potential impurities, HPLC offers the best combination of resolution, sensitivity, and quantitative accuracy for this compound.

HPLC Method Development: A Tale of Two Columns

The heart of an HPLC separation is the column. For a moderately non-polar molecule like this compound, Reversed-Phase (RP) HPLC is the logical starting point.[5] The choice of stationary phase, however, can dramatically alter the separation's selectivity. Here, we compare the two most common and effective choices: a traditional C18 column and a Cyano (CN) column.

  • C18 (Octadecylsilane) Columns: These are the workhorses of RP-HPLC, providing excellent hydrophobic retention. The separation is primarily driven by the interaction of the non-polar analyte with the long alkyl chains of the stationary phase. This is the default choice for achieving a good baseline separation of the main peak from less polar impurities.

  • Cyano (CN) Columns: These columns possess a polar functional group, offering a different separation mechanism.[6][7] The cyano group can interact via dipole-dipole interactions, providing unique selectivity for molecules with polar moieties, like the nitro group in our analyte and its isomers. This "orthogonal" selectivity is invaluable for confirming purity and separating peaks that may co-elute on a C18 column.[7]

Workflow for HPLC Purity Assessment

The following diagram outlines the logical workflow from receiving a sample to generating a final purity report.

HPLC Purity Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing & Reporting Sample Sample Receipt & Login StdPrep Standard & Sample Preparation Sample->StdPrep SST System Suitability Test (SST) StdPrep->SST Analysis HPLC Sequence Run (C18 & CN Columns) SST->Analysis Integration Chromatogram Integration & Review Analysis->Integration Calculation Purity Calculation (Area % Normalization) Integration->Calculation Report Final Report Generation Calculation->Report

Caption: General workflow for the purity assessment of this compound.

Experimental Protocols

The following protocols are designed to be self-validating systems. A system suitability test (SST) must be performed before sample analysis to ensure the chromatographic system is performing adequately.

Protocol 1: Primary Purity Assessment using C18 Column

This method is designed to provide a robust baseline separation.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the this compound sample.

    • Dissolve in 50 mL of acetonitrile to create a 0.5 mg/mL stock solution.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient Program:

      • 0 min: 60% B

      • 20 min: 90% B

      • 25 min: 90% B

      • 26 min: 60% B

      • 30 min: 60% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (Nitroaromatic compounds exhibit strong absorbance at this wavelength).[8]

    • Injection Volume: 10 µL

  • Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all integrated peaks.

Protocol 2: Confirmatory Analysis using Cyano (CN) Column

This orthogonal method is used to confirm the purity results from the C18 column and resolve any co-eluting peaks.

  • Instrumentation: Same as Protocol 1.

  • Sample Preparation: Same as Protocol 1.

  • HPLC Conditions:

    • Column: Cyano (CN), 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient Program:

      • 0 min: 50% B

      • 20 min: 80% B

      • 25 min: 80% B

      • 26 min: 50% B

      • 30 min: 50% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

Comparative Performance Data

The following table summarizes the expected performance of the two methods for separating this compound from a key potential isomeric impurity.

ParameterMethod 1 (C18 Column)Method 2 (CN Column)Rationale for Comparison
Retention Time (Rt) of Main Peak ~15.2 min~12.8 minThe CN column is typically less retentive for non-polar compounds.
Resolution (Rs) from Isomer 2.53.1The CN column's alternative selectivity provides enhanced resolution for polar isomers.
Tailing Factor (Tf) of Main Peak 1.11.2Both columns should provide good peak shape (USP requirement: T ≤ 2.0).
Theoretical Plates (N) > 15,000> 12,000Both columns demonstrate high efficiency, ensuring sharp peaks.

Method Validation According to ICH Guidelines

Any analytical method intended for quality control in drug development must be validated to ensure its reliability. The validation should be conducted according to the International Conference on Harmonisation (ICH) Q2(R1) guidelines.[9][10]

Logic for HPLC Method Validation

HPLC Validation Logic cluster_qualitative Qualitative Validation cluster_quantitative Quantitative Validation cluster_reliability Reliability Validation Title ICH Q2(R1) Method Validation Specificity Specificity (Peak Purity, Resolution) Title->Specificity Linearity Linearity & Range Title->Linearity Robustness Robustness (Flow, Temp, pH) Title->Robustness Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD LOD & LOQ (S/N Ratio) Precision->LOD

Caption: Key parameters for HPLC method validation based on ICH Q2(R1) guidelines.

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by achieving baseline resolution (Rs > 2.0) between the main peak and all impurities and through peak purity analysis using a PDA detector.[11]

  • Linearity: A linear relationship between concentration and detector response. For an impurity method, this should be established from the Limit of Quantitation (LOQ) to at least 120% of the specification limit.[11]

  • Accuracy: The closeness of the test results to the true value, typically determined by spike/recovery studies at multiple levels. Mean recoveries are expected to be within 95-105%.[12]

  • Precision: Assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day, different analyst/instrument). The relative standard deviation (RSD) should be ≤2% for the main assay and typically ≤10% for impurities.[9][10]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations of an analyte that can be reliably detected and quantified, respectively. Often determined based on a signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.[9]

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in parameters like mobile phase composition, pH, and column temperature, indicating its reliability for routine use.[5]

Conclusion

The purity assessment of this compound is a critical step that demands a highly reliable and robust analytical method. High-Performance Liquid Chromatography, particularly a dual-column approach using both C18 and Cyano stationary phases, provides the necessary resolution and orthogonal selectivity to ensure a comprehensive and accurate analysis. The C18 method serves as the primary workhorse for routine analysis, while the CN method offers an invaluable confirmatory tool to resolve potential co-elutions and verify peak purity.

By implementing the detailed protocols in this guide and adhering to the validation principles outlined by the ICH, researchers, scientists, and drug development professionals can establish a self-validating system of analysis. This ensures the highest confidence in the quality of this vital synthetic intermediate, paving the way for successful and reproducible downstream applications.

References

  • Malik, A. K., & Kaur, V. (2009). Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples. Journal of Hazardous Materials, 172(2-3), 1652–1658. [Link]

  • Gök, V., & Severoğlu, Z. (2018). Development and validation of a new RP-HPLC method for organic explosive compounds. Journal of Chemistry, 2018, 1–9. [Link]

  • Ermer, J. (2001). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology Europe. [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Bromo-4-nitroaniline on Newcrom R1 HPLC column. Retrieved January 3, 2026, from [Link]

  • Dong, M. W., & Hu, G. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

  • Birajdar, A. S., et al. (2020). A Review of HPLC Method Development and Validation as per ICH Guidelines. ResearchGate. [Link]

  • Padrón, C., et al. (2005). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved January 3, 2026, from [Link]

  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. [Link]

  • U.S. Environmental Protection Agency. (2006). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). [Link]

  • Ferreira, I. M., et al. (2015). Development of a new HPLC-based method for 3-nitrotyrosine quantification in different biological matrices. Journal of Chromatography B, 988, 151-158. [Link]

  • Inoue, K., et al. (1993). Separation of major mononitro-aromatic compounds by reversed-phase high-performance liquid chromatography. Sangyo Igaku, 35(3), 195-200. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Bromoform on Newcrom R1 Column. Retrieved January 3, 2026, from [Link]

  • HALO Columns. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. Retrieved January 3, 2026, from [Link]

  • PubChem. (n.d.). This compound. Retrieved January 3, 2026, from [Link]

Sources

A Comparative Guide to Catalytic Systems for the Synthesis of 4-Bromo-1-ethyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and fine chemical synthesis, the efficient and regioselective synthesis of key intermediates is paramount. 4-Bromo-1-ethyl-2-nitrobenzene (CAS: 10342-66-2) is a valuable building block, and its preparation presents a classic challenge in electrophilic aromatic substitution—achieving precise control over the placement of substituents on the benzene ring.[1][2][3]

This guide provides an in-depth comparative analysis of the primary catalytic systems for synthesizing this target molecule. We will dissect the two most logical synthetic pathways, evaluate the catalysts employed in each, and present experimental data to inform your selection of the optimal methodology.

Understanding the Synthetic Challenge: Regioselectivity

The synthesis of this compound requires the introduction of three different substituents onto a benzene ring. The order of these substitutions is critical, as the existing groups on the ring dictate the position of the next incoming electrophile. The ethyl group is an activating, ortho-, para- director, while the bromo group is a deactivating, but also ortho-, para- director.[4][5][6] Conversely, the nitro group is a powerful deactivating, meta- director.[7] Navigating these directing effects is the core challenge in achieving a high yield of the desired isomer.

Two primary synthetic routes emerge from these principles:

  • Pathway A: Nitration of 1-bromo-4-ethylbenzene.

  • Pathway B: Bromination of 1-ethyl-2-nitrobenzene.

This guide will compare the catalysts and conditions for both pathways.

G cluster_0 Synthetic Pathways A 1-Bromo-4-ethylbenzene Target This compound A->Target Pathway A: Nitration B 1-Ethyl-2-nitrobenzene B->Target Pathway B: Bromination

Caption: Primary retrosynthetic routes to this compound.

Pathway A: Nitration of 1-Bromo-4-ethylbenzene

In this approach, the starting material, 1-bromo-4-ethylbenzene, has two ortho-, para- directing groups. The ethyl group is activating and the bromo group is deactivating.[4][6] The position ortho to the ethyl group (and meta to the bromo group) is the most likely site for nitration due to the stronger activating effect of the ethyl group and the combined directing influence.

Catalyst System 1: Classical Mixed Acid (H₂SO₄/HNO₃)

This is the most traditional and widely used method for nitration. The sulfuric acid acts as a catalyst to protonate nitric acid, generating the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.[4][5]

Mechanism Insight: The catalytic cycle begins with the reaction between the two acids to form the nitronium ion. This powerful electrophile is then attacked by the electron-rich aromatic ring of 1-bromo-4-ethylbenzene. The resulting intermediate, an arenium ion or sigma complex, is stabilized by resonance. The stability of this intermediate determines the regioselectivity. The positive charge of the arenium ion is more stabilized when the nitro group adds to the position ortho to the activating ethyl group.[5] A subsequent deprotonation step restores the ring's aromaticity, yielding the final product.

Experimental Protocol (Representative): This protocol is adapted from standard procedures for the nitration of substituted benzenes.[4][8]

  • Preparation: In a three-necked flask equipped with a dropping funnel, thermometer, and magnetic stirrer, cool 20 mL of concentrated sulfuric acid (H₂SO₄) to 0°C in an ice-salt bath.

  • Nitrating Mixture: Slowly add 10 mL of concentrated nitric acid (HNO₃) to the sulfuric acid with constant stirring, ensuring the temperature remains below 10°C.

  • Substrate Addition: To this mixed acid, add 1-bromo-4-ethylbenzene dropwise over 30-60 minutes, maintaining the reaction temperature below 5°C. The reaction is exothermic and requires careful temperature control to prevent over-nitration and side reactions.[5]

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for 1-2 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).

  • Workup: Slowly pour the reaction mixture onto crushed ice with vigorous stirring. The crude product will precipitate as a solid.

  • Purification: Filter the solid, wash with cold water until the washings are neutral, and then wash with a cold 5% sodium bicarbonate solution. Recrystallize the crude product from ethanol to yield pure this compound.

Catalyst System 2: Heterogeneous and Solid-Supported Catalysts

To address the environmental and safety concerns of mixed acid (corrosive, difficult to reuse), researchers have explored solid acid catalysts.

  • Silica Gel-Mediated Nitration: Silica gel can serve as a medium and catalyst for nitration reactions, often allowing for solvent-free conditions.[9] In the nitration of ethylbenzene, using 69% nitric acid with silica gel at room temperature has been shown to give quantitative yields of nitroethylbenzene isomers.[9] This approach offers milder conditions and simpler workup.

Pathway B: Bromination of 1-Ethyl-2-nitrobenzene

In this pathway, the starting material has a meta- directing nitro group and an ortho-, para- directing ethyl group. The directing effects are synergistic, both favoring substitution at the position para to the ethyl group and meta to the nitro group. This leads to strong regiocontrol and makes this pathway highly attractive.

Catalyst System 1: N-Bromosuccinimide (NBS)

N-Bromosuccinimide is a versatile reagent for allylic and benzylic bromination under radical conditions, or for electrophilic bromination in the presence of an acid catalyst or in a polar solvent. For aromatic compounds, it provides a milder alternative to elemental bromine.

Mechanism Insight: In a polar solvent like dichloromethane, NBS can act as a source of an electrophilic bromine species (Br⁺). The electron-rich aromatic ring of 1-ethyl-2-nitrobenzene attacks the electrophilic bromine. The strong directing effect of the ethyl and nitro groups funnels the substitution to the desired C4 position.

Experimental Protocol: This protocol is based on a documented synthesis with a reported high yield.[11]

  • Setup: To a 3L reaction flask, add 1.1L of dichloromethane and 212g (1.4 mol) of 1-ethyl-2-nitrobenzene. Heat the mixture to reflux.

  • Reagent Addition: Add 250g (1.4 mol) of N-Bromosuccinimide (NBS) in batches to the refluxing solution.

  • Reaction: Maintain the reflux for 2 hours after the full addition of NBS.

  • Quenching: After the reaction is complete, cool the mixture to 25 ± 5°C. Add 1.27 kg of a saturated sodium sulfite solution dropwise to quench any unreacted NBS.

  • Purification: Add 0.72 kg of n-heptane to the mixture to induce recrystallization. This procedure reportedly yields 290.3 g of this compound.[11]

G start Start: 1-Ethyl-2-nitrobenzene in Dichloromethane reflux Heat to Reflux start->reflux add_nbs Add N-Bromosuccinimide (NBS) in Batches reflux->add_nbs react Reflux for 2 hours add_nbs->react cool Cool to 25°C react->cool quench Quench with Saturated Sodium Sulfite Solution cool->quench recrystallize Add n-Heptane for Recrystallization quench->recrystallize end End: Pure Product recrystallize->end

Sources

Safety Operating Guide

4-Bromo-1-ethyl-2-nitrobenzene proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I am committed to providing laboratory professionals with guidance that is not only scientifically sound but also practical and safety-oriented. This document outlines the essential procedures for the proper disposal of 4-Bromo-1-ethyl-2-nitrobenzene, ensuring the safety of personnel, compliance with regulations, and protection of the environment.

Foundational Safety and Hazard Identification

Before handling this compound, a thorough understanding of its properties and potential hazards is paramount. This compound is a halogenated nitroaromatic, a class of chemicals that requires careful management.

1.1. Hazard Profile

While specific toxicological data for this compound is not extensively detailed in readily available safety data sheets, the hazards can be inferred from similar compounds. Halogenated and nitrated aromatic compounds are generally considered to be:

  • Irritants: They can cause irritation to the skin, eyes, and respiratory system.[1][2][3][4]

  • Harmful if Swallowed, Inhaled, or in Contact with Skin: Acute exposure can lead to toxicity.[4][5]

  • Environmentally Persistent: Halogenated organic compounds can resist natural degradation, posing a long-term risk to ecosystems.

1.2. Personal Protective Equipment (PPE)

The consistent use of appropriate PPE is the most critical barrier to preventing exposure. The following table details the minimum required PPE.

PPE ComponentRecommended SpecificationRationale
Hand Protection Nitrile or other chemically resistant gloves.Prevents direct skin contact. Contaminated gloves should be disposed of in accordance with applicable laws and good laboratory practices.[6]
Eye Protection Safety glasses with side-shields or chemical splash goggles.Protects eyes from accidental splashes.
Skin and Body Protection A standard laboratory coat.Prevents contamination of personal clothing.
Respiratory Protection All handling should be conducted in a certified chemical fume hood.A fume hood or mechanical exhaust is necessary to prevent inhalation of vapors or dusts.[6]

Waste Segregation: The First Step in Proper Disposal

Proper disposal begins at the point of waste generation. Incorrectly mixing waste streams can create dangerous chemical reactions and complicates the final disposal process.

2.1. Identifying the Waste Stream

This compound is classified as a halogenated organic waste .[7] This is due to the presence of a bromine atom attached to the benzene ring. It is crucial to segregate this waste from non-halogenated organic waste.[8]

Logical Flow for Waste Segregation:

WasteSegregation Start Waste Generated (Containing this compound) Decision Is the waste mixed with non-halogenated solvents? Start->Decision Halogenated Collect in a dedicated 'Halogenated Organic Waste' container. Decision->Halogenated No NonHalogenatedNote Treat the entire mixture as Halogenated Waste. Decision->NonHalogenatedNote Yes

Caption: Decision process for waste segregation.

2.2. Waste Collection Protocol

  • Container Selection: Use a designated, properly labeled, and chemically compatible waste container. This is typically a glass or high-density polyethylene bottle with a secure screw cap.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and a full list of its contents.

  • Safe Handling: Always conduct the transfer of waste inside a chemical fume hood to minimize inhalation exposure.

  • Container Fullness: Do not fill waste containers beyond 90% capacity to allow for vapor expansion.

On-Site Management and Disposal Procedures

Once collected, the hazardous waste must be managed according to institutional and regulatory guidelines pending pickup by a licensed disposal company.

3.1. Temporary Storage

  • Waste containers must be kept closed at all times except when waste is being added.[8]

  • Store the waste container in a designated satellite accumulation area within the laboratory.

  • Ensure secondary containment is in place to contain any potential leaks.

  • Store away from incompatible materials such as strong oxidizing agents.

3.2. Final Disposal

The ultimate disposal of halogenated organic waste is typically through high-temperature incineration at a licensed hazardous waste facility.[7][9] This process is necessary to destroy the persistent organic compounds and manage the hazardous byproducts of combustion.

Disposal Workflow:

DisposalWorkflow A Waste correctly segregated and collected in the lab. B Store in designated Satellite Accumulation Area. A->B C Contact Environmental Health & Safety (EHS) for pickup. B->C D EHS transports to a licensed hazardous waste disposal facility. C->D E Final disposal via high-temperature incineration. D->E

Caption: Step-by-step hazardous waste disposal process.

Emergency Procedures for Spills

In the event of a spill, a quick and appropriate response is crucial to mitigate exposure and environmental contamination.

4.1. Small Spills (contained within a fume hood)

  • Alert personnel in the immediate area.

  • Use an inert absorbent material (such as vermiculite or sand) to contain and absorb the spill.

  • Carefully collect the contaminated absorbent material into a suitable container for disposal as hazardous waste.

  • Decontaminate the surface with an appropriate solvent, and collect the cleaning materials as hazardous waste.

4.2. Large Spills (outside of a fume hood)

  • Evacuate the area immediately.

  • Alert others by activating a fire alarm if necessary and notify your institution's emergency services and Environmental Health & Safety department.

  • Do not attempt to clean up a large spill yourself. Await the arrival of trained emergency response personnel.

References

  • NIOSH Pocket Guide to Chemical Hazards. National Institute for Occupational Safety and Health.

  • PubChem Compound Summary for CID 7566996, this compound. National Center for Biotechnology Information.

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency.

  • Safety Data Sheet for 1-(2-Bromoethyl)-4-nitrobenzene. Thermo Fisher Scientific. (Note: A direct deep link is not available, search for the specific product on the site).

  • Safety Data Sheet for 4-Bromo-1-fluoro-2-nitrobenzene. Fisher Scientific. (Note: A direct deep link is not available, search for the specific product on the site).

  • Hazardous Waste Segregation Guide. Bucknell University.

  • Safety Data Sheet for 1-Bromo-4-nitrobenzene. C/D/N Isotopes Inc.

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds. U.S. Government Publishing Office.

  • Standard Operating Procedure for Halogenated Organic Liquids. Braun Research Group, University of Illinois Urbana-Champaign.

Sources

A Senior Application Scientist's Guide to Handling 4-Bromo-1-ethyl-2-nitrobenzene: A Framework for Laboratory Safety and Operational Excellence

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical research, the synthesis of novel compounds is a daily endeavor. Among the vast array of intermediates, substituted nitrobenzenes like 4-Bromo-1-ethyl-2-nitrobenzene are of significant interest.[1] However, the very reactivity that makes these molecules useful also necessitates a profound respect for their potential hazards. This guide provides a comprehensive framework for the safe handling of this compound, moving beyond a simple checklist to instill a deep, causal understanding of the necessary safety protocols. Our objective is to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical with confidence and precision.

Understanding the Hazard Profile of this compound

  • Acute Toxicity (Oral): Expected to be harmful if swallowed.[2][3]

  • Skin Irritation: Likely to cause skin irritation upon contact.[2][3]

  • Serious Eye Irritation: Expected to cause serious eye irritation.[2][3]

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust or vapor.[2][4]

  • Methemoglobinemia: A critical concern with nitroaromatic compounds is their potential to cause methemoglobinemia upon absorption, which can lead to cyanosis, altered mental status, and respiratory distress.[3][5]

It is imperative to handle this compound with the assumption that it possesses all these hazards.

Key Physicochemical and Toxicological Data (Inferred)
PropertyValueSource
Molecular FormulaC₈H₈BrNO₂[1][6][7][8]
Molecular Weight230.06 g/mol [6][7][8]
Physical StateSolid, yellow to brown[1][2]
Melting Point40 - 42 °C[2]
Boiling Point261 °C[2]
Flash Point112 °C[2]

The Core of Protection: A Multi-Layered PPE Strategy

The selection of Personal Protective Equipment (PPE) is not a matter of simple compliance but a scientifically informed decision to mitigate specific risks. For this compound, a comprehensive PPE strategy is non-negotiable.

Foundational PPE: The Everyday Essentials

This level of protection is mandatory for any work involving this compound, even for seemingly low-risk tasks like transportation within the lab.

  • Safety Glasses with Side Shields or Goggles: Protects against accidental splashes and airborne particles. In case of eye contact, rinse cautiously with water for several minutes.[2][9]

  • Laboratory Coat: Provides a removable barrier to protect personal clothing from contamination.

  • Nitrile Gloves: Offers initial protection against incidental skin contact. It is crucial to change gloves immediately if they become contaminated. For prolonged or direct contact, a more robust glove material may be necessary.

Enhanced PPE: For Direct Handling and Weighing

When directly handling, weighing, or performing manipulations that could generate dust or aerosols, an upgraded PPE ensemble is required.

  • Chemical Splash Goggles and a Face Shield: Provides a higher level of protection for the eyes and face.[10]

  • Chemical-Resistant Gloves: Double-gloving with nitrile gloves is a prudent practice. For extended operations, consult a glove compatibility chart to select a material with a longer breakthrough time for nitroaromatic compounds.

  • Chemical-Resistant Apron or Coveralls: To be worn over the lab coat to provide an additional layer of protection against spills.

  • Respiratory Protection: When handling the solid outside of a certified chemical fume hood, a NIOSH-approved respirator with particulate filters (N95 or higher) is essential to prevent inhalation of dust.[5] If there is a risk of vapor generation, an organic vapor cartridge should be added.

High-Hazard Operations: When Maximum Protection is Warranted

For large-scale operations, or in situations with a high potential for splashing or aerosol generation, a fully encapsulated chemical protective suit with a self-contained breathing apparatus (SCBA) may be necessary.[10][11][12][13]

Procedural Guidance for Safe Handling: A Step-by-Step Approach

Receiving and Storage
  • Inspect upon Arrival: Before accepting the package, inspect it for any signs of damage or leakage.

  • Designated Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[9][14] The container should be tightly closed.[4][9][15]

  • Clear Labeling: Ensure the container is clearly labeled with the chemical name and all relevant hazard warnings.

Weighing and Preparation of Solutions

This is a critical step where the risk of exposure is high.

  • Controlled Environment: All weighing and solution preparation must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Appropriate PPE: Don the enhanced PPE ensemble described in section 2.2.

  • Static Control: Take precautionary measures against static discharge, as fine chemical dust can be flammable.

  • Careful Handling: Use a spatula to transfer the solid. Avoid creating dust clouds. If preparing a solution, add the solid to the solvent slowly.

  • Decontamination: After weighing, decontaminate the spatula and the weighing vessel with an appropriate solvent (e.g., ethanol or acetone) in the fume hood. Wipe down the balance and surrounding surfaces.

Reaction and Work-up
  • Contained System: Whenever possible, conduct reactions in a closed system to prevent the release of vapors or aerosols.

  • Ventilation: Ensure all operations are performed in a well-ventilated area, preferably within a chemical fume hood.[3][10]

  • Temperature Control: Be mindful of the reaction temperature to avoid uncontrolled exothermic reactions or excessive vapor generation.

  • Quenching and Extraction: Perform quenching and extraction procedures with care to avoid splashes.

Emergency Preparedness: A Plan for the Unexpected

Exposure Scenarios
  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and remove all contaminated clothing.[2][4][9] Seek medical attention if irritation persists.[2]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2][9] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[2][10] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water.[2] Seek immediate medical attention.

Spill Management
  • Evacuate and Secure: Evacuate the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.

  • Don Appropriate PPE: Wear the appropriate level of PPE before attempting to clean up the spill.

  • Contain and Absorb: For small spills, cover with an inert absorbent material such as sand, vermiculite, or a commercial sorbent.[16]

  • Collect and Dispose: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[2][3] Do not let the product enter drains.[2][16]

Waste Disposal: The Final Step in Responsible Chemical Management

All waste containing this compound, including contaminated PPE, absorbent materials, and empty containers, must be treated as hazardous waste.

  • Segregation: Collect all waste in designated, clearly labeled, and sealed containers.

  • Licensed Disposal: Arrange for disposal through a licensed professional waste disposal service.[3]

Visualizing the Safety Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the handling task.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_0 Task Assessment cluster_1 PPE Level cluster_2 Action Start Identify Handling Task Task_Type Direct Handling or Risk of Dust/Aerosol? Start->Task_Type Foundational_PPE Foundational PPE: - Safety Glasses - Lab Coat - Nitrile Gloves Task_Type->Foundational_PPE No Enhanced_PPE Enhanced PPE: - Chemical Goggles & Face Shield - Chemical-Resistant Gloves - Chemical-Resistant Apron - Respirator (N95 or higher) Task_Type->Enhanced_PPE Yes Proceed Proceed with Caution Foundational_PPE->Proceed Enhanced_PPE->Proceed

Caption: Decision tree for selecting appropriate PPE.

Conclusion: Fostering a Culture of Safety

The safe handling of this compound is not merely about following rules; it is about understanding the inherent risks and implementing intelligent, multi-layered strategies to mitigate them. By integrating the principles outlined in this guide into your daily laboratory practices, you contribute to a robust safety culture that protects not only yourself but also your colleagues and the environment.

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